molecular formula C8H12N2O3 B1177497 Aida protein CAS No. 141442-92-4

Aida protein

货号: B1177497
CAS 编号: 141442-92-4
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The AIDA Protein (Axin interactor, dorsalization-associated) is a key regulatory factor involved in multiple signaling pathways and biological processes. It was initially identified for its role in embryonic development, where it binds to the scaffold protein Axin and acts as a ventralizing factor by disrupting Axin homodimerization, thereby inhibiting the Axin-mediated activation of the JNK pathway . Research in model organisms indicates that AIDA is a cytoplasmic protein that also localizes to mitochondrial outer membranes. Studies in mice have shown it plays a critical role in intestinal fat absorption and adaptive thermogenesis in brown adipose tissue . More recent investigations in fish (Schizothorax prenanti) have demonstrated that the this compound can promote appetite by influencing hypothalamic neuropeptides and regulates hepatic glycolipid metabolism, reducing lipid and glycogen deposition in the liver . In the context of neurodevelopment, the protein encoded by the ANKS1B gene, also known as AIDA-1, is enriched at neuronal synapses and is crucial for synaptic plasticity. Haploinsufficiency of the ANKS1B gene is linked to a neurodevelopmental syndrome, and studies in mouse models reveal that AIDA-1 deficiency in oligodendrocytes impairs maturation, myelination, and Rac1 function, leading to deficits in social behaviors . This product is intended for research purposes only, such as investigating Wnt/JNK signaling cascades, metabolic regulation, and neural development and function. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

属性

CAS 编号

141442-92-4

分子式

C8H12N2O3

同义词

Aida protein

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Aida Protein in Escherichia coli Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adhesin Involved in Diffuse Adherence (AIDA-I) is a large, multifunctional autotransporter protein expressed by pathogenic Escherichia coli strains, particularly those associated with diarrheal diseases in humans and pigs.[1][2][3] As a key virulence factor, AIDA-I mediates a range of pathogenic activities, including adhesion to host epithelial cells, bacterial auto-aggregation, and biofilm formation.[4] This technical guide provides a comprehensive overview of the AIDA-I protein, its structure-function relationships, its role in E. coli pathogenesis, and detailed methodologies for its study. The information presented herein is intended to support research and development efforts aimed at understanding and targeting this important virulence factor.

Introduction to Aida-I

AIDA-I belongs to the Type Va secretion system, also known as the autotransporter family.[5][6] These proteins are characterized by their ability to mediate their own secretion across the bacterial outer membrane.[6] AIDA-I is synthesized as a 132 kDa precursor protein which undergoes processing to form the mature 100 kDa protein that is displayed on the bacterial surface.[7][8] The expression of AIDA-I is often associated with diarrheagenic E. coli strains and has been shown to be an important virulence factor in experimental infections.[1]

A crucial feature of AIDA-I is its glycosylation, a modification that is rare for bacterial proteins.[5][9] This process is carried out by a specific heptosyltransferase, Aah, which is encoded by a gene located immediately upstream of the aidA gene.[1][2] This glycosylation is essential for the adhesin's ability to bind to human cells.[6][10]

Molecular Architecture and Functional Domains

The AIDA-I protein is a modular protein with distinct functional domains. It is initially synthesized as a pre-proprotein that undergoes several processing steps.[5][11] After translocation across the inner membrane, the signal peptide is cleaved. The C-terminal domain then forms a β-barrel structure in the outer membrane, which facilitates the translocation of the N-terminal passenger domain to the cell surface.[12] Subsequently, the passenger domain is cleaved from the translocator domain but remains non-covalently attached to the cell surface.[5][12]

The N-terminal passenger domain is responsible for the adhesive and auto-aggregative functions of AIDA-I.[4] Studies have identified a cell-binding domain within the N-terminal third of the mature AIDA-I protein.[4] This region is critical for the protein's ability to mediate adhesion to epithelial cells.[4]

AIDA_I_Structure cluster_precursor AIDA-I Precursor Protein (1286 aa) cluster_processed Processed and Surface-Displayed AIDA-I precursor Signal Peptide (1-49) Passenger Domain (50-846) Translocator Domain (847-1286) passenger Mature AIDA-I (Passenger Domain) Adhesion, Auto-aggregation, Biofilm Formation precursor:pd->passenger Cleavage translocator AIDAc (Translocator) Outer Membrane β-barrel precursor:td->translocator

Domain organization of the AIDA-I protein.

Role in Pathogenesis

The primary function of AIDA-I in pathogenesis is to mediate the attachment of E. coli to host intestinal epithelial cells, which is a critical initial step in establishing an infection.[13][14] AIDA-I recognizes and binds to a broadly distributed receptor on mammalian cells.[6][15]

Adhesion to Host Cells

AIDA-I mediates a diffuse adherence pattern on a variety of human and mammalian cell lines, including HeLa and HT29 cells.[6] The binding is specific and of high affinity.[15] The cellular receptor for AIDA-I has been identified as a surface glycoprotein of approximately 119 kDa.[15]

Auto-aggregation and Biofilm Formation

In addition to its role as an adhesin, AIDA-I can mediate intercellular self-association, leading to the auto-aggregation of E. coli cells.[6][13] This property is independent of the glycosylation required for host cell binding.[6] AIDA-I-mediated auto-aggregation is a key factor in the formation of bacterial clumps and contributes significantly to biofilm formation on both biotic and abiotic surfaces.[6][13][16] The expression of AIDA-I dramatically enhances the ability of E. coli to form robust biofilms.[6][14]

Quantitative Data on Aida-I Function

The following tables summarize quantitative data from studies investigating the pathogenic functions of AIDA-I.

Table 1: AIDA-I Mediated Adhesion to Epithelial Cells

E. coli StrainHost Cell LineAdhesion Level (Bacteria/Cell)Reference
E. coli expressing AIDA-IHeLa~300[17]
E. coli control (no AIDA-I)HeLa<10[17]

Table 2: AIDA-I Mediated Biofilm Formation

E. coli StrainSurfaceBiofilm Biomass (OD570)Reference
E. coli expressing AIDA-IPolystyrene~1.2[6]
E. coli control (no AIDA-I)Polystyrene~0.2[6]

Interaction with the Host Immune System

While the primary role of AIDA-I is adhesion, its interaction with the host does not stop there. The presence of large bacterial aggregates and biofilms can shield the bacteria from the host immune response. Furthermore, some evidence suggests that components of diffusely adhering E. coli may modulate host cell signaling pathways, including those involved in apoptosis and inflammation.

Apoptosis Induction

Certain pathogenic E. coli strains are known to induce apoptosis in host cells. While the direct role of AIDA-I in this process is still under investigation, the intimate attachment it mediates could facilitate the delivery of other bacterial factors that trigger apoptotic pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a common target. This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[18][19][20] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[19][20]

Apoptosis_Pathway cluster_bacteria Pathogenic E. coli cluster_host Host Epithelial Cell AIDA AIDA-I Adhesion Mitochondrion Mitochondrion AIDA->Mitochondrion Stress Signals CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of AIDA-I and its functions.

Cell Adhesion Assay

This protocol quantifies the ability of AIDA-I-expressing E. coli to adhere to cultured epithelial cells.[21][22][23]

Materials:

  • E. coli strains (with and without AIDA-I expression)

  • HeLa or other suitable epithelial cell line

  • 24-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (0.1% in PBS)

  • Luria-Bertani (LB) agar plates

Procedure:

  • Seed epithelial cells in 24-well plates and grow to ~90% confluency.

  • Grow E. coli strains overnight in LB broth.

  • Wash the epithelial cell monolayers twice with PBS.

  • Infect the cells with E. coli at a multiplicity of infection (MOI) of 100:1.

  • Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Wash the monolayers five times with PBS to remove non-adherent bacteria.

  • Lyse the epithelial cells with 0.1% Triton X-100.

  • Serially dilute the lysate and plate on LB agar to determine the number of colony-forming units (CFU).

Adhesion_Assay_Workflow A 1. Seed and grow host cells in 24-well plate C 3. Infect host cells with E. coli (MOI 100:1) A->C B 2. Grow E. coli overnight cultures B->C D 4. Incubate for 2-3 hours at 37°C C->D E 5. Wash wells 5x with PBS to remove non-adherent bacteria D->E F 6. Lyse host cells with Triton X-100 E->F G 7. Serially dilute lysate and plate on LB agar F->G H 8. Incubate overnight and count CFU G->H

Workflow for a cell adhesion assay.
Biofilm Formation Assay

This protocol assesses the capacity of AIDA-I-expressing E. coli to form biofilms on an abiotic surface.[24][25][26][27][28]

Materials:

  • E. coli strains

  • 96-well flat-bottom polystyrene microtiter plates

  • LB broth

  • PBS

  • Crystal Violet (0.1%)

  • Ethanol (95%) or 30% Acetic Acid

Procedure:

  • Inoculate E. coli strains into LB broth in the wells of a 96-well plate.

  • Incubate the plate statically for 24-48 hours at 37°C.

  • Carefully remove the planktonic bacteria by decanting the medium.

  • Wash the wells gently three times with PBS.

  • Stain the adherent biofilms with 0.1% Crystal Violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Dry the plate completely.

  • Solubilize the bound Crystal Violet with 95% ethanol or 30% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance at OD570-595nm.

Conclusion and Future Directions

The AIDA-I protein is a significant virulence factor in pathogenic E. coli, playing a central role in adhesion, auto-aggregation, and biofilm formation. Its unique properties, including its autotransport mechanism and glycosylation, make it an interesting subject for basic research and a potential target for novel anti-infective therapies. Future research should focus on elucidating the precise molecular interactions between AIDA-I and its host cell receptor, further defining its role in modulating host cell signaling pathways, and exploring strategies to inhibit its function. A deeper understanding of AIDA-I will be instrumental in developing new approaches to combat E. coli infections.

References

An In-depth Technical Guide to the AIDA Autotransporter Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adhesin Involved in Diffuse Adherence (AIDA) is a virulence factor found in pathogenic Escherichia coli strains, where it plays a crucial role in adhesion to host cells, autoaggregation, and biofilm formation.[1][2] AIDA belongs to the Type Va secretion system, also known as the autotransporter (AT) system, which represents one of the most widespread protein secretion mechanisms in Gram-negative bacteria.[3][4] The "autotransporter" designation stems from the protein's ability to mediate its own secretion across the bacterial outer membrane. This comprehensive guide delves into the core mechanism of action of the AIDA autotransporter, providing a detailed overview of its structure, translocation process, and key molecular interactions.

Core Mechanism: A Step-by-Step Translocation Process

The AIDA autotransporter is synthesized as a single large precursor polypeptide that orchestrates its own journey from the cytoplasm to the bacterial cell surface. This process can be dissected into several distinct stages:

  • Cytoplasmic Synthesis and Inner Membrane Translocation: The AIDA precursor protein is synthesized in the cytoplasm with an N-terminal signal peptide. This signal sequence targets the unfolded polypeptide to the general secretory (Sec) pathway. The Sec machinery mediates the translocation of the precursor across the inner membrane into the periplasmic space.[5]

  • Periplasmic Transit and Chaperone Interaction: Upon entering the periplasm, the signal peptide is cleaved off.[5] To prevent premature folding and aggregation in the crowded periplasmic environment, the AIDA passenger domain interacts with periplasmic chaperones such as SurA, Skp, and DegP.[6][7][8][9][10] These chaperones maintain the passenger domain in a translocation-competent, largely unfolded state.

  • Outer Membrane Insertion of the β-barrel: The C-terminal portion of the AIDA protein, known as the translocation unit, forms a β-barrel structure. This process is facilitated by the β-barrel assembly machinery (BAM) complex, a key component for the insertion of outer membrane proteins in Gram-negative bacteria.[11][12][13][14][15] The BAM complex, particularly the core component BamA, recognizes and mediates the insertion of the AIDA β-barrel into the outer membrane.[11][12]

  • Translocation of the Passenger Domain: Once the β-barrel is anchored in the outer membrane, it forms a hydrophilic channel through which the N-terminal passenger domain is translocated to the cell surface.[1][11] The current model suggests that the passenger domain passes through the pore in a hairpin-like conformation, with the C-terminus of the passenger domain emerging first.[13]

  • Surface Display and Autocatalytic Cleavage: Following translocation, the passenger domain is displayed on the bacterial surface. In the case of AIDA-I, the passenger domain undergoes autocatalytic cleavage.[1][2][4] This cleavage is an intramolecular event that separates the mature AIDA adhesin (the passenger domain) from the membrane-embedded β-barrel.[4] Despite this cleavage, the mature AIDA-I often remains non-covalently associated with the β-barrel on the cell surface.[1][2][4]

Data Presentation

Quantitative data on the efficiency of the AIDA autotransporter system is crucial for its application in surface display technologies and for understanding its biological function. The following tables summarize key quantitative findings from the literature.

Parameter Value Experimental Context Reference
Surface Expression LevelUp to 5% of total bacterial proteinHeterologous expression of a passenger protein using the AIDA-I system in E. coli.[1]
Growth Phase ExpressionMaximal at the start of the stationary phaseTranscription of the aah-aidA operon in a clinical E. coli isolate.[16]
Effect of GlucoseRepressor of expressionRegulation of the aah promoter in E. coli.[16]
Effect of Nutrient StarvationInducer of expressionRegulation of the aah promoter in E. coli.[16]
Impact of Passenger CysteinesNegative impact on expression levelsSurface display of various model proteins using the AIDA-I autotransporter.[13]
Impact of Passenger SizeLarger size can negatively impact expressionSurface display of various model proteins using the AIDA-I autotransporter.[13]
Fusion Protein Host Strain Promoter Observed Expression Level Reference
β-lactamase-AIDA-IE. coli JK321 (ompT mutant)Native bla promoterEfficient surface expression and enzymatic activity.[1]
Cholera Toxin B subunit-AIDA-IE. coli JK321 (dsbA ompT)PTK promoterVariable expression depending on the length of the AIDA-I C-terminal fragment.[17]
Various affinity proteinsTen different E. coli strainsNot specifiedPerformance depended on the type of affinity protein and the choice of E. coli strain.[18][19]
Reporter epitope PEYFK-AIDA-IE. coliPTK promoterStable expression in the outer membrane.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the AIDA autotransporter. Below are summaries of key experimental protocols.

Outer Membrane Protein Isolation from E. coli Expressing AIDA-I

This protocol is adapted from standard procedures for outer membrane protein extraction.

  • Cell Lysis:

    • Grow E. coli cells expressing the AIDA-I construct to the desired optical density.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl) and lyse the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

  • Membrane Fractionation:

    • Collect the total membrane fraction from the supernatant by ultracentrifugation.

    • Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane, such as Sarkosyl (N-lauroylsarcosine).

    • Incubate to allow for selective solubilization.

    • Pellet the outer membrane fraction by ultracentrifugation.

  • Analysis:

    • Resuspend the outer membrane pellet in a suitable buffer.

    • Analyze the protein composition by SDS-PAGE and Western blotting using antibodies specific to the AIDA-I passenger domain or a fused epitope tag.

In Vitro Cleavage Assay of AIDA Autotransporter

This protocol allows for the study of the autocatalytic cleavage of the AIDA-I passenger domain.[4]

  • Protein Expression and Purification:

    • Express a variant of AIDA-I lacking its signal sequence in E. coli. This will cause the protein to accumulate in the cytoplasm, often in the form of inclusion bodies.

    • Co-express the glycosyltransferase Aah if studying the glycosylated form of AIDA-I.

    • Induce protein expression with IPTG.

    • Harvest the cells and lyse them to release the inclusion bodies.

    • Solubilize the inclusion bodies using a strong denaturant (e.g., 6 M guanidinium hydrochloride).

    • Purify the unfolded AIDA-I protein using affinity chromatography (e.g., via a His-tag).

  • In Vitro Refolding and Cleavage:

    • Initiate refolding by removing the denaturant, for example, through dialysis or on-column buffer exchange with a refolding buffer (e.g., Tris-buffered saline with a mild detergent like Triton X-100).

    • Incubate the refolding mixture at a specific temperature (e.g., 4°C) and take samples at different time points.

  • Analysis:

    • Analyze the samples by SDS-PAGE to visualize the appearance of the cleaved passenger domain and the unprocessed proprotein over time.

    • Confirm the identity of the bands by Western blotting.

AIDA-I Mediated Bacterial Adhesion Assay

This protocol quantifies the ability of bacteria expressing AIDA-I to adhere to cultured epithelial cells.

  • Cell Culture and Bacterial Preparation:

    • Culture a suitable epithelial cell line (e.g., HeLa or Caco-2) to confluence in multi-well plates.

    • Grow bacterial strains (wild-type expressing AIDA-I and a negative control strain) to the mid-logarithmic phase.

    • Wash and resuspend the bacteria in cell culture medium without antibiotics.

  • Infection and Incubation:

    • Infect the confluent cell monolayers with the bacterial suspension at a defined multiplicity of infection (MOI).

    • Incubate the plates for a specific period to allow for bacterial adhesion.

  • Washing and Lysis:

    • Gently wash the monolayers multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Lyse the epithelial cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

  • Quantification:

    • Serially dilute the lysate and plate on agar plates to determine the number of colony-forming units (CFUs) corresponding to the adherent bacteria.

    • Calculate the percentage of adherence by comparing the number of adherent bacteria to the initial inoculum.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the AIDA autotransporter mechanism.

AIDA_Secretion_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_extracellular Extracellular Space AIDA_precursor AIDA Precursor (unfolded) Sec_complex Sec Translocon AIDA_precursor->Sec_complex 1. Targeting AIDA_periplasmic AIDA Proprotein (unfolded) Sec_complex->AIDA_periplasmic 2. Translocation Chaperones Periplasmic Chaperones (SurA, Skp, DegP) AIDA_periplasmic->Chaperones 3. Chaperone Binding BAM_complex BAM Complex Chaperones->BAM_complex 4. Targeting to OM AIDA_barrel AIDA β-barrel (inserted) BAM_complex->AIDA_barrel 5. β-barrel Insertion AIDA_surface Surface-Exposed Passenger Domain AIDA_barrel->AIDA_surface 6. Passenger Translocation AIDA_cleaved Cleaved AIDA Adhesin AIDA_surface->AIDA_cleaved 7. Autocatalytic Cleavage

Caption: The secretion pathway of the AIDA autotransporter.

AIDA_Structure cluster_TU Translocation Unit AIDA_precursor Signal Peptide Passenger Domain (Adhesin) Translocation Unit TU_components Linker Region β-barrel

Caption: Modular structure of the AIDA autotransporter precursor.

Experimental_Workflow_Adhesion_Assay start Start prep_cells Prepare confluent epithelial cell monolayer start->prep_cells prep_bacteria Prepare bacterial suspension (AIDA+ and AIDA- strains) start->prep_bacteria infect Infect cells with bacteria prep_cells->infect prep_bacteria->infect incubate Incubate to allow adhesion infect->incubate wash Wash to remove non-adherent bacteria incubate->wash lyse Lyse epithelial cells wash->lyse plate Plate serial dilutions of lysate lyse->plate count Count Colony Forming Units (CFUs) plate->count end End count->end

Caption: Workflow for a bacterial adhesion assay.

Conclusion

The AIDA autotransporter system is a sophisticated molecular machine that facilitates the secretion and surface display of its own passenger domain. Its modular nature and self-contained translocation mechanism have made it a valuable tool for the surface display of heterologous proteins in various biotechnological and biomedical applications, including vaccine development and whole-cell biocatalysis. A thorough understanding of its mechanism of action, from inner membrane translocation to outer membrane insertion and passenger domain display, is critical for optimizing its use and for developing novel strategies to inhibit the virulence of pathogenic bacteria that rely on this secretion system. Further research into the precise conformational changes during translocation and the intricate interactions with periplasmic chaperones and the BAM complex will undoubtedly provide deeper insights into this fascinating protein secretion pathway.

References

The Role of Aida Protein in Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the Adhesin Involved in Diffuse Adherence (AIDA-I) protein, detailing its molecular characteristics, its crucial role in bacterial autoaggregation and biofilm formation, and the experimental methodologies used to study these functions.

Introduction to Aida Protein

The Adhesin Involved in Diffuse Adherence, commonly known as Aida-I, is a virulence factor found in diarrheagenic Escherichia coli strains.[1][2] Originally identified in an E. coli strain isolated from a case of infantile diarrhea, Aida-I is a potent bacterial adhesin that mediates attachment to a wide variety of mammalian cells.[3][4][5] It belongs to the autotransporter (AT) protein family, specifically the Type Va secretion system, which are characterized by their ability to mediate their own secretion across the bacterial outer membrane.[1][2] Beyond its role in host cell adhesion, Aida-I is a highly efficient initiator of biofilm formation, a key survival mechanism for bacteria that contributes to chronic infections and antibiotic resistance.[6][7] This is primarily achieved through its ability to mediate intercellular self-association, leading to bacterial autoaggregation.[3][8]

Molecular Biology and Processing of Aida-I

Aida-I is synthesized as a large preproprotein of 1,286 amino acids that undergoes several post-translational modifications to become a functional, surface-exposed adhesin.[2][3]

  • Secretion and Translocation: The N-terminal signal sequence directs the precursor protein across the inner membrane via the Sec machinery.[1][9] Once in the periplasm, the C-terminal portion of the protein forms a β-barrel structure that inserts into the outer membrane. This β-barrel acts as a pore for the translocation of the N-terminal "passenger" domain to the cell surface.[2][3][7]

  • Autocatalytic Cleavage: After the passenger domain is displayed on the surface, the protein undergoes an autocatalytic cleavage event.[10] This separates the surface-exposed mature Aida-I adhesin (the passenger domain) from the membrane-embedded β-barrel (the translocator domain, or AIDAc).[10][11] Despite this cleavage, the mature adhesin remains strongly, but non-covalently, associated with the cell surface via AIDAc.[1][10]

  • Glycosylation: The mature Aida-I protein is a glycoprotein.[3] An adjacently located gene, aah (autotransporter adhesin heptosyltransferase), encodes a glycosyltransferase that modifies the Aida adhesin by adding heptose residues.[3] This glycosylation is essential for Aida-I-mediated binding to host mammalian cells.[4][7] However, it is not required for Aida-I's role in bacterial autoaggregation or biofilm formation on abiotic surfaces.[3][7]

AIDA_Processing_Pathway cluster_membranes ribosome Ribosome preproprotein Aida Preproprotein (1286 aa) ribosome->preproprotein im Inner Membrane preproprotein->im Sec System proprotein Proprotein (Signal Peptide Cleaved) om Outer Membrane proprotein->om β-barrel Insertion passenger_translocation Passenger Domain Translocation mature_aida Mature Aida-I (Passenger Domain) + AIDAc (β-barrel) passenger_translocation->mature_aida Autocatalytic Cleavage im->proprotein Signal Peptidase om->passenger_translocation Aida_Biofilm_Mechanism cluster_planktonic 1. Planktonic Cells cluster_aggregation 2. Autoaggregation cluster_biofilm 3. Biofilm Formation a1 E. coli b1 E. coli b2 E. coli b3 E. coli a2 E. coli a2->b1 a3 E. coli aida1 Aida aida2 Aida aida3 Ag43 c1 Mature Biofilm (Cells + EPS Matrix) b2->c1 aida_b1 Aida aida_b2 Aida aida_b1->aida_b2 Aida-Aida Interaction ag43_b3 Ag43 aida_b1->ag43_b3 Aida-Ag43 Interaction Crystal_Violet_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture start->inoculate incubate Incubate statically (e.g., 24h at 37°C) inoculate->incubate wash1 Discard planktonic cells & Wash with PBS (3x) incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound stain (e.g., 30% Acetic Acid) wash2->solubilize measure Measure Absorbance (OD₅₇₀) with plate reader solubilize->measure end_node End measure->end_node

References

The Pivotal Role of Glycosylation in Aida Protein-Mediated Bacterial Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adhesin Involved in Diffuse Adherence (AIDA-I) is a key virulence factor of diarrheagenic Escherichia coli, facilitating its attachment to host epithelial cells. A member of the autotransporter family of proteins, AIDA-I undergoes a crucial post-translational modification: O-linked glycosylation. This technical guide delves into the intricate relationship between Aida protein glycosylation and its profound effect on bacterial adhesion, providing a comprehensive overview of the underlying molecular mechanisms, quantitative data, and the experimental protocols used to elucidate this phenomenon.

The Mechanism of Aida-I Glycosylation

AIDA-I is glycosylated in the bacterial cytoplasm before its transport to the outer membrane.[1] This modification is carried out by a specific heptosyltransferase, Aah (Autotransporter Adhesin Heptosyltransferase), which is encoded by the aah gene often found adjacent to the aidA gene.[2][3] Aah utilizes ADP-L-glycero-β-D-manno-heptose, a precursor from the lipopolysaccharide (LPS) biosynthesis pathway, to attach heptose residues to serine and threonine residues on the AIDA-I protein.[1][3] This process is a rare example of O-linked glycosylation in prokaryotes.[2] Studies have identified multiple O-glycosylation sites on the AIDA-I protein.[2] Another heptosyltransferase, TibC, from enterotoxigenic E. coli (ETEC) has also been shown to glycosylate AIDA-I, indicating a potential for functional redundancy or cross-talk between different pathogenic E. coli strains.[4][5]

The Critical Impact of Glycosylation on Adhesion

The glycosylation of AIDA-I is indispensable for its adhesive function. Deletion of the aah gene, and the consequent lack of glycosylation, completely abolishes the ability of E. coli to adhere to cultured epithelial cells.[2][3] However, the role of the glycan moieties appears to be indirect. Rather than directly participating in receptor binding, the heptose residues are crucial for maintaining the correct conformation and stability of the AIDA-I protein.[2] Unglycosylated AIDA-I is more susceptible to proteolytic degradation and fails to adopt the proper three-dimensional structure required for effective binding to its host cell receptor.[2] Interestingly, while essential for adhesion, glycosylation is not required for other functions of AIDA-I, such as autoaggregation and biofilm formation.[6][7]

Quantitative Data on Aida-I Glycosylation and Adhesion

The following tables summarize the key quantitative findings from studies on Aida-I glycosylation and its impact on adhesion.

ParameterValueReference
Heptose to AIDA-I Ratio~19:1[2]
Number of O-glycosylated Serine Residues15[2]
Number of O-glycosylated Threonine Residues1[2]

Table 1: Stoichiometry of Aida-I Glycosylation

ConditionAdhesion Level (CFU/well)Reference
E. coli expressing glycosylated AIDA-IHigh (specific values vary between experiments)[8]
E. coli expressing unglycosylated AIDA-IBaseline/No significant adhesion[8]
Control E. coli (no AIDA-I)Baseline/No significant adhesion[8]

Table 2: Effect of Aida-I Glycosylation on Adhesion to Epithelial Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound glycosylation and adhesion.

Quantitative Bacterial Adhesion Assay

This protocol is used to quantify the adhesion of bacteria expressing glycosylated or unglycosylated AIDA-I to cultured epithelial cells.

Materials:

  • Epithelial cell line (e.g., HeLa or HEp-2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Bacterial strains (e.g., E. coli expressing wild-type AIDA-I and Aah, AIDA-I with a mutated aah gene, and a vector control)

  • Luria-Bertani (LB) broth and agar

  • Sterile 0.1% Triton X-100 in PBS

Procedure:

  • Cell Culture: Seed epithelial cells in 24-well plates at a density that allows them to reach confluency on the day of the experiment.

  • Bacterial Culture: Inoculate the bacterial strains into LB broth and grow overnight at 37°C with shaking.

  • Infection: Wash the confluent cell monolayers twice with sterile PBS. Add 1 ml of fresh, antibiotic-free DMEM to each well. Add the bacterial cultures to the wells at a multiplicity of infection (MOI) of 100:1 (bacteria to epithelial cells).

  • Incubation: Incubate the plates for 3 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion.

  • Washing: After incubation, gently wash the monolayers five times with sterile PBS to remove non-adherent bacteria.

  • Cell Lysis: Add 200 µl of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to lyse the epithelial cells and release the adherent bacteria.

  • Quantification: Serially dilute the lysates in PBS and plate onto LB agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the number of adherent bacteria per well.

Analysis of Aida-I Glycosylation by Mass Spectrometry

This protocol outlines the general steps for identifying the glycosylation sites on the AIDA-I protein.

Materials:

  • Purified AIDA-I protein (glycosylated and unglycosylated forms)

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (containing trypsin, dithiothreitol (DTT), and iodoacetamide)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • Protein Separation: Separate the purified glycosylated and unglycosylated AIDA-I proteins by SDS-PAGE.

  • In-gel Digestion: Excise the protein bands from the gel and perform in-gel tryptic digestion. This involves reduction of disulfide bonds with DTT, alkylation of cysteine residues with iodoacetamide, and overnight digestion with trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel slices using a series of washes with solutions containing ACN and TFA.

  • Mass Spectrometry Analysis: Analyze the extracted peptides using a mass spectrometer. In MALDI-TOF MS, the mass of the peptides is determined. In LC-MS/MS, the peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer to determine their amino acid sequence.

  • Data Analysis: Compare the mass spectra of the glycosylated and unglycosylated AIDA-I peptides. A mass shift corresponding to the addition of one or more heptose residues will be observed for the glycosylated peptides. MS/MS fragmentation data can be used to pinpoint the exact serine or threonine residue that is glycosylated.

Visualizations

Signaling Pathways and Experimental Workflows

AIDA_Glycosylation_and_Transport cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane aidA_gene aidA gene aah_gene aah gene AIDA_preproprotein AIDA-I Preproprotein Aah_heptosyltransferase Aah Heptosyltransferase LPS_precursor LPS Precursor (ADP-L-glycero-β-D-manno-heptose) Glycosylated_AIDA Glycosylated AIDA-I Proprotein Processed_AIDA Processed Glycosylated AIDA-I Glycosylated_AIDA->Processed_AIDA Sec-dependent Transport & Signal Peptide Cleavage Mature_AIDA Mature Glycosylated AIDA-I Adhesin Processed_AIDA->Mature_AIDA Autotransport & Passenger Domain Cleavage Host_Cell_Adhesion Host Cell Adhesion Mature_AIDA->Host_Cell_Adhesion Mediates Adhesion

Adhesion_Assay_Workflow Start Start Cell_Culture 1. Culture Epithelial Cells to Confluency Start->Cell_Culture Infection 3. Infect Epithelial Cells with Bacteria (MOI 100:1) Cell_Culture->Infection Bacterial_Culture 2. Grow Bacterial Strains (Glycosylated vs. Unglycosylated AIDA-I) Bacterial_Culture->Infection Incubation 4. Incubate for 3 hours at 37°C Infection->Incubation Washing 5. Wash to Remove Non-adherent Bacteria Incubation->Washing Lysis 6. Lyse Epithelial Cells Washing->Lysis Plating 7. Serially Dilute and Plate Lysates Lysis->Plating Quantification 8. Count Colony Forming Units (CFU) Plating->Quantification End End Quantification->End

Glycosylation_Adhesion_Logic AIDA_Glycosylation AIDA-I Glycosylation (by Aah) Protein_Conformation Correct Protein Conformation & Stability AIDA_Glycosylation->Protein_Conformation is essential for Adhesion Adhesion to Host Epithelial Cells Protein_Conformation->Adhesion is required for No_Glycosylation No AIDA-I Glycosylation (aah deletion) Incorrect_Conformation Incorrect Protein Conformation & Instability No_Glycosylation->Incorrect_Conformation leads to No_Adhesion No Adhesion Incorrect_Conformation->No_Adhesion results in

Host Cell Signaling

Current research on AIDA-I has primarily focused on the bacterial-side mechanisms of adhesion. The specific downstream signaling pathways within the host epithelial cells that are triggered upon AIDA-I binding are not well-documented in the existing literature. It is an area that warrants further investigation to fully understand the host-pathogen interactions mediated by this adhesin.

Conclusion

The O-linked glycosylation of the AIDA-I protein is a critical determinant of its adhesive function. This post-translational modification, mediated by the heptosyltransferase Aah, ensures the conformational integrity and stability of the AIDA-I adhesin, thereby enabling the bacterium to effectively bind to host epithelial cells. While the direct signaling consequences of this interaction in the host cell remain to be fully elucidated, the essential role of glycosylation in the initial step of pathogenesis highlights it as a potential target for the development of novel anti-adhesion therapeutics to combat infections by diarrheagenic E. coli. Further research into the specific host cell receptors for AIDA-I and the cellular responses to its binding will provide a more complete picture of this important virulence mechanism.

References

A Technical Guide to the Aida Proteins: Discovery, Characterization, and Functional Insights

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of two distinct proteins known as Aida: the bacterial adhesin AIDA-I and the eukaryotic Axin interactor, AIDA. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on their discovery, initial characterization, relevant experimental protocols, and roles in signaling pathways.

Part 1: AIDA-I (Adhesin Involved in Diffuse Adherence) of Escherichia coli

Discovery and Initial Characterization:

The Adhesin Involved in Diffuse Adherence (AIDA-I) was first identified in a diarrheagenic strain of Escherichia coli (O126:H27) isolated from a case of infantile diarrhea. It is a virulence factor responsible for the diffuse adherence phenotype observed in certain pathogenic E. coli strains. AIDA-I is a member of the autotransporter family of proteins, meaning it facilitates its own secretion across the bacterial outer membrane. It is synthesized as a 132 kDa precursor protein, which undergoes processing to a mature, surface-exposed 100 kDa form. This processing involves the cleavage of a signal sequence and an autocatalytic event that separates the passenger domain (the functional adhesin) from the C-terminal translocator domain, which forms a β-barrel in the outer membrane. The mature AIDA-I remains non-covalently attached to the cell surface.

Functionally, AIDA-I is a multifunctional protein. Its primary role is to mediate the attachment of bacteria to a wide range of mammalian host cells.[1] Beyond adhesion, AIDA-I is also involved in bacterial autoaggregation, leading to the formation of bacterial clumps, and is a key factor in the initiation of biofilm formation.[1] The N-terminal third of the mature AIDA-I protein has been identified as the region responsible for binding to host cells.[2] The receptor for AIDA-I on HeLa cells has been identified as a 119 kDa integral membrane glycoprotein.[3]

Quantitative Data
PropertyValueReference(s)
Organism Escherichia coli[1]
Precursor Molecular Weight ~132 kDa
Mature Molecular Weight ~100 kDa[4]
Translocator Domain (AIDAc) MW ~47.5 kDa
Number of Amino Acids (precursor) 1286-1287[1]
Cellular Location Outer membrane, cell surface, extracellular[1]
Function Adhesion, autoaggregation, biofilm formation[1]
Host Cell Receptor ~119 kDa glycoprotein (on HeLa cells)[3]
Receptor Binding Affinity (Kd) ~2 nM (for HeLa cells)[5]
Experimental Protocols

1. Purification of Recombinant AIDA-I

This protocol describes the purification of the mature AIDA-I protein from E. coli.

  • Expression and Cell Lysis:

    • Grow E. coli expressing the AIDA-I protein in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 20-30°C) overnight.

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • If using a His-tagged AIDA-I construct, apply the clarified lysate to a Ni-NTA affinity chromatography column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged AIDA-I protein with an elution buffer containing a higher concentration of imidazole.

    • For non-tagged AIDA-I, purification can be achieved by mild heat extraction followed by ultracentrifugation and gel filtration chromatography.[6]

    • Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-AIDA-I antibody.

2. Autoaggregation Assay

This assay quantitatively measures the ability of AIDA-I-expressing bacteria to autoaggregate and settle out of suspension.[7]

  • Grow bacterial cultures overnight in a suitable medium (e.g., LB broth).

  • Standardize the cultures to the same optical density (OD600) in fresh medium.

  • Transfer the standardized cultures to glass tubes and incubate statically at room temperature.

  • At regular time intervals (e.g., every hour for 4-6 hours), carefully take a sample from the upper part of the culture.

  • Measure the OD600 of the samples.

  • Calculate the autoaggregation percentage as: (1 - (OD600 at time t / OD600 at time 0)) * 100.

  • A higher percentage indicates a greater degree of autoaggregation.

3. Biofilm Formation Assay (Crystal Violet Method)

This is a common method to quantify biofilm formation.[8][9]

  • Grow bacterial cultures overnight and dilute them in fresh medium.

  • Add the diluted cultures to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Carefully discard the planktonic (non-adherent) bacteria by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

  • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with water until the water runs clear.

  • Solubilize the crystal violet that has stained the biofilm by adding 30% acetic acid or ethanol to each well.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling and Functional Workflow

The function of AIDA-I is primarily mechanical, involving direct interactions with host cells and other bacteria. While it doesn't initiate a classical intracellular signaling cascade in the host cell upon binding in the same way a growth factor would, its actions are crucial for the pathogenesis of the bacteria.

AIDA_I_Function cluster_bacteria Pathogenic E. coli cluster_host Host Environment E_coli E. coli cell AIDA_I AIDA-I Adhesin E_coli->AIDA_I Expression & Surface Display Receptor Glycoprotein Receptor AIDA_I->Receptor Adhesion Other_Bacteria Other E. coli cells AIDA_I->Other_Bacteria Autoaggregation Biofilm Biofilm AIDA_I->Biofilm Biofilm Formation Host_Cell Host Epithelial Cell

Caption: Functional workflow of the AIDA-I adhesin.

Part 2: AIDA (Axin Interactor, Dorsalization-Associated Protein)

Discovery and Initial Characterization:

The Axin Interactor, Dorsalization-Associated (AIDA) protein was identified as a protein that interacts with Axin, a key scaffolding protein in the Wnt and JNK signaling pathways.[10] In humans, the AIDA gene is also known as C1orf80.[11] AIDA acts as a ventralizing factor during embryonic development, particularly in zebrafish.[10] Its primary characterized function is the inhibition of Axin-mediated c-Jun N-terminal kinase (JNK) activation.[10] AIDA achieves this by binding to Axin and disrupting Axin homodimerization, which is a necessary step for JNK activation.[10] By antagonizing the Axin/JNK signaling pathway, AIDA plays a role in dorsoventral patterning during embryogenesis, a process that is independent of the canonical Wnt/β-catenin pathway.[10] The interaction with Axin is mediated by the C-terminal region of AIDA, which contains a C2 domain.[12]

Quantitative Data
PropertyValueReference(s)
Organism Homo sapiens (Human)[11]
Molecular Weight ~37.4 kDa[13]
Number of Amino Acids 306[11]
Cellular Location Cytoplasm, potentially associated with membranes[11][14]
Function Inhibits Axin-mediated JNK activation, ventralizing factor in embryogenesis[10]
Binding Partner Axin[10]
Binding Domain C-terminal C2 domain[12]
Experimental Protocols

1. Co-immunoprecipitation of AIDA and Axin

This protocol is used to demonstrate the in vivo or in vitro interaction between AIDA and Axin.

  • Cell Culture and Transfection:

    • Culture suitable cells (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with expression vectors encoding tagged versions of AIDA (e.g., HA-AIDA) and Axin (e.g., Flag-Axin).

  • Cell Lysis:

    • After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a co-immunoprecipitation lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease inhibitors).

    • Incubate the lysate on ice and then clarify by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified cell lysate with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein. A band corresponding to the molecular weight of HA-AIDA will indicate an interaction with Flag-Axin.

2. In Vitro JNK Kinase Assay

This assay measures the activity of JNK and can be used to show the inhibitory effect of AIDA.[15]

  • Immunoprecipitate JNK:

    • Lyse cells that have been stimulated to activate the JNK pathway (e.g., with UV radiation or anisomycin).

    • Immunoprecipitate JNK from the cell lysate using a JNK-specific antibody and protein A/G beads.[16]

    • Wash the beads to remove other cellular components.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated JNK in a kinase buffer.

    • In separate reaction tubes, add the JNK-bead suspension to a reaction mixture containing a JNK substrate (e.g., recombinant c-Jun) and ATP.

    • To test the effect of AIDA, add purified recombinant AIDA protein to some of the reaction tubes.

    • Incubate the reactions at 30°C for a set period (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the JNK substrate (e.g., anti-phospho-c-Jun).

    • A decrease in the phosphorylation signal in the presence of AIDA indicates its inhibitory effect on JNK activity.

Signaling Pathway

AIDA functions as a negative regulator of the Axin-mediated JNK signaling pathway.

AIDA_JNK_Pathway cluster_pathway Axin-Mediated JNK Signaling Axin_Dimer Axin Homodimer MKK4_7 MKK4/7 Axin_Dimer->MKK4_7 Activates JNK JNK MKK4_7->JNK Phosphorylates & Activates cJun c-Jun JNK->cJun Phosphorylates & Activates Dorsalization Dorsalization cJun->Dorsalization Promotes AIDA This compound AIDA->Axin_Dimer Disrupts Axin_Monomer Axin Monomer Axin_Monomer->Axin_Dimer Dimerization

Caption: AIDA's role in the Axin-JNK signaling pathway.

References

An In-depth Technical Guide on the Aida Protein: Structure, Domain Organization, and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, domain organization, and function of two distinct proteins known as Aida: the Adhesin Involved in Diffuse Adherence (AIDA-I) from Escherichia coli and the Axin Interactor, Dorsalization-associated (Aida) protein, a key regulator in embryonic development. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular architecture and functional mechanisms of these proteins.

Adhesin Involved in Diffuse Adherence (AIDA-I)

AIDA-I is a virulence factor found in diarrheagenic E. coli and is a member of the autotransporter protein family. These proteins are characterized by their ability to self-transport across the bacterial outer membrane.[1] AIDA-I is a multifunctional protein that plays a crucial role in bacterial pathogenesis by mediating adhesion to host cells, autoaggregation of bacteria, and biofilm formation.[1][2]

AIDA-I Protein Structure and Domain Organization

The AIDA-I protein is synthesized as a large precursor of 1286 amino acids with a molecular weight of approximately 145 kDa.[1] This precursor undergoes a series of processing steps to become a functional protein on the bacterial cell surface. The mature protein is organized into distinct functional domains, as detailed in the table below.

DomainAmino Acid ResiduesMolecular Weight (approx.)Function
Signal Peptide1-49~5 kDaDirects the protein to the Sec secretion machinery for transport across the inner membrane.[1][3]
Passenger Domain (Mature AIDA-I)50-846100 kDa (glycosylated)Mediates adhesion to host cells, bacterial autoaggregation, and biofilm formation.[1][4][5]
Translocator Domain (AIDAc)847-128645-47.5 kDaForms a β-barrel structure in the outer membrane, facilitating the translocation of the passenger domain.[1][6]
- β1-domain847-~953~10 kDaSurface-exposed and stabilizes the β2-domain.[7][8]
- β2-domain (β-barrel)~954-1286~37 kDaForms the pore in the outer membrane.[7][9]

The processing of the AIDA-I precursor involves the cleavage of the N-terminal signal peptide and an autocatalytic cleavage between serine 846 and alanine 847, which separates the passenger domain from the translocator domain.[6][8] The mature AIDA-I remains non-covalently associated with the translocator domain on the bacterial surface.[3]

Experimental Protocols for AIDA-I Research

This protocol describes the expression and purification of AIDA-I fusion proteins, which are instrumental in studying the function of specific domains.

  • Vector Construction: The gene sequence encoding the AIDA-I domain of interest is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a fusion tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance protein folding and solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. The cells are lysed by sonication or by using a French press.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble fusion protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The fusion protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford or BCA assay.

This assay is used to determine the surface exposure of the AIDA-I passenger domain.

  • Cell Culture: E. coli expressing the AIDA-I protein are grown to the desired density.

  • Treatment: The bacterial cells are harvested and washed with PBS. The cells are then incubated with a protease, such as trypsin, at a specific concentration and for a defined period at 37°C.

  • Inactivation: The protease activity is stopped by the addition of a protease inhibitor (e.g., PMSF or a protease inhibitor cocktail).

  • Analysis: The cells are lysed, and the total protein is analyzed by Western blotting using an antibody specific to the AIDA-I passenger domain. A decrease or disappearance of the band corresponding to the full-length passenger domain indicates its surface exposure and susceptibility to protease digestion.

Visualizations of AIDA-I

AIDA_I_Domain_Organization Domain Organization of AIDA-I Precursor cluster_precursor AIDA-I Precursor (1286 aa) domains Signal Peptide (1-49) Passenger Domain (50-846) β1-domain (847-953) β2-domain (954-1286) cleavage1 Cleavage cleavage2 Autocatalytic Cleavage

Caption: Domain structure of the AIDA-I precursor protein.

AIDA_I_Secretion_Workflow AIDA-I Secretion and Processing cluster_cell E. coli Cell Cytoplasm Cytoplasm Precursor AIDA-I Precursor Inner_Membrane Inner Membrane Proprotein AIDA-I Proprotein Inner_Membrane->Proprotein Signal peptide cleavage Periplasm Periplasm Outer_Membrane Outer Membrane Periplasm->Outer_Membrane Translocator insertion AIDAc AIDAc Extracellular Extracellular Space Precursor->Inner_Membrane Sec-dependent translocation Mature_AIDA Mature AIDA-I AIDAc->Mature_AIDA Passenger translocation & autocatalytic cleavage

Caption: Workflow of AIDA-I secretion and processing.

Axin Interactor, Dorsalization-associated (Aida) Protein

The Axin Interactor, Dorsalization-associated (Aida) protein is a regulatory factor involved in embryonic development. It was identified as an interactor of Axin, a scaffold protein in the Wnt and JNK signaling pathways.[10] Aida plays a role in ventralization during embryogenesis by inhibiting the dorsalizing activity of Axin.[10][11]

Aida Protein Structure and Domain Organization

The human this compound consists of 306 amino acids and has a molecular weight of approximately 35 kDa.[12] It is composed of two main functional domains.

DomainAmino Acid Residues (Human)Molecular Weight (approx.)Function
N-terminal Domain1-153~17 kDaDoes not independently associate with the plasma membrane.[13]
C2 Domain153-305~18 kDaMediates membrane targeting and interaction with Axin.[13][14]

The C-terminal C2 domain is crucial for Aida's function, as it is responsible for both its localization to the cell membrane and its interaction with Axin.[13][14]

Experimental Protocols for Aida Research

This protocol is used to demonstrate the physical interaction between Aida and Axin in a cellular context.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with expression vectors encoding tagged versions of Aida (e.g., Myc-tagged) and Axin (e.g., Flag-tagged).

  • Cell Lysis: After 24-48 hours of expression, the cells are washed with ice-cold PBS and lysed in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors. The cell lysate is incubated on ice and then clarified by centrifugation.

  • Immunoprecipitation: The clarified cell lysate is incubated with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation. Protein A/G agarose or magnetic beads are then added and incubated for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times with the Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against both tags (e.g., anti-Myc and anti-Flag antibodies) to detect the co-precipitated proteins. The presence of the Myc-Aida protein in the sample immunoprecipitated with the anti-Flag antibody indicates an interaction between Aida and Axin.

This assay is used to determine the subcellular localization of the this compound and its domains.

  • Cell Culture and Transfection: HEK293T cells are transfected with expression vectors for tagged full-length Aida or its individual domains (N-terminal and C2 domains).

  • Cell Harvesting and Lysis: After expression, cells are harvested, washed, and resuspended in a hypotonic buffer. The cells are allowed to swell and are then lysed using a Dounce homogenizer.

  • Fractionation: The cell lysate is subjected to differential centrifugation. A low-speed centrifugation step pellets the nuclei and unbroken cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Analysis: The protein content of the cytosolic and membrane fractions is quantified. Equal amounts of protein from each fraction are then analyzed by Western blotting using an antibody against the tag of the expressed protein. The presence of the protein in the membrane fraction indicates its association with cellular membranes.

Visualizations of Aida Signaling

Aida_Domain_Organization Domain Organization of this compound cluster_aida This compound (306 aa) domains N-terminal Domain (1-153) C2 Domain (153-305)

Caption: Domain structure of the this compound.

Aida_JNK_Signaling_Pathway Aida's Role in JNK Signaling cluster_pathway Axin-mediated JNK Activation cluster_inhibition Inhibition by Aida Axin_dimer Axin Homodimer MEKK1 MEKK1 Axin_dimer->MEKK1 activates Axin_monomer Axin Monomer Axin_dimer->Axin_monomer MKK4_7 MKK4/7 MEKK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors activates Dorsalization Dorsalization Transcription_Factors->Dorsalization Aida Aida Aida->Axin_dimer binds to & disrupts

Caption: Aida inhibits JNK signaling by disrupting Axin homodimerization.

References

The Role of Axin Interactor (AIDA) in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the Axin Interactor (AIDA) protein, also known as ANKRD53, and its critical role in embryonic development, with a particular focus on dorsoventral axis patterning. AIDA has been identified as a key negative regulator of the Axin-mediated c-Jun N-terminal kinase (JNK) signaling pathway, a cascade that operates independently of the canonical Wnt/β-catenin pathway. This document synthesizes the current understanding of AIDA's molecular function, its interaction with Axin, and its impact on embryogenesis, particularly in the zebrafish model organism. Detailed experimental protocols for studying AIDA, quantitative data from functional studies, and diagrams of the pertinent signaling pathways and experimental workflows are presented to support researchers, scientists, and drug development professionals in this field.

Introduction

The establishment of the dorsoventral (DV) axis is a fundamental process in early embryonic development, ensuring the proper formation of tissues and organs. This process is orchestrated by a complex network of signaling pathways. While the role of the Wnt/β-catenin pathway in axis formation is well-established, other signaling cascades also play crucial roles. The Axin protein, a scaffold protein known for its role in the β-catenin destruction complex, also functions as a positive regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This Axin-JNK pathway has been shown to have a dorsalizing activity during zebrafish embryogenesis.[1]

The Axin Interactor, AIDA (also known as ANKRD53), has emerged as a critical modulator of this pathway. AIDA directly interacts with Axin, functioning as a proventralization factor by antagonizing the dorsalizing activity of the Axin/JNK signaling cascade.[1] This guide will delve into the molecular mechanisms of AIDA's function, its structural features, and the experimental evidence supporting its role in embryonic development.

Molecular Profile of AIDA

AIDA is a protein characterized by the presence of a C-terminal C2 domain.[2] This domain is crucial for its interaction with Axin and for its localization to the cell membrane through binding to phosphoinositides.[2]

2.1. Protein Structure and Domains

The AIDA protein contains a C-terminal region that adopts a conventional C2 domain topology.[2] C2 domains are protein modules known to be involved in targeting proteins to cell membranes. The AIDA C2 domain specifically binds to phosphoinositides in a Ca²⁺-independent manner, associating with the cell membrane via a positively charged basic loop.[2]

2.2. Interaction with Axin

AIDA physically interacts with the Axin protein.[2] This interaction is mediated by the C-terminal region of AIDA.[2] The binding of AIDA to Axin disrupts the homodimerization of Axin, which is a prerequisite for the Axin-mediated activation of the JNK signaling pathway.[1]

AIDA in the Axin/JNK Signaling Pathway

AIDA is a negative regulator of the Axin-mediated JNK signaling pathway. This pathway is distinct from the canonical Wnt/β-catenin signaling pathway, which also involves Axin.

3.1. Mechanism of Action

Axin acts as a scaffold protein to activate the JNK cascade, which involves the sequential activation of kinases like MEKK1, MKK4, and ultimately JNK.[3][4] AIDA intervenes in this process by binding to Axin and preventing its homodimerization.[1] This disruption of Axin homodimerization inhibits the subsequent activation of JNK.[1]

3.2. Signaling Pathway Diagram

AIDA_Axin_JNK_Pathway cluster_activation JNK Activation Cascade Axin_monomer Axin (Monomer) Axin_dimer Axin (Dimer) Axin_monomer->Axin_dimer Homodimerization MEKK1 MEKK1 Axin_dimer->MEKK1 Activation AIDA AIDA AIDA->Axin_dimer Inhibition of homodimerization Ventral_Fates Ventral Fates AIDA->Ventral_Fates Promotes MKK4 MKK4 MEKK1->MKK4 Phosphorylation JNK JNK MKK4->JNK Phosphorylation p_JNK p-JNK (Active) Dorsal_Genes Dorsal Gene Expression p_JNK->Dorsal_Genes Activation Dorsalization Dorsalization Dorsal_Genes->Dorsalization

Caption: AIDA inhibits the Axin-mediated JNK signaling pathway.

Role of AIDA in Embryonic Development

AIDA plays a crucial role in establishing the dorsoventral axis during zebrafish embryogenesis by acting as a proventralization factor.[1]

4.1. Dorsoventral Patterning

The Axin/JNK signaling pathway promotes dorsalization in the developing embryo.[1] By inhibiting this pathway, AIDA promotes ventral cell fates. This is evidenced by experiments where the overexpression of aida in zebrafish embryos leads to a ventralized phenotype, while the knockdown of aida using morpholinos results in dorsalization.[1]

4.2. Quantitative Data from Functional Studies

The following tables summarize the quantitative results of morpholino-mediated knockdown and mRNA overexpression studies of aida and axin in zebrafish embryos, as reported by Zhang et al. (2007).[1] The phenotypes were assessed at 24 hours post-fertilization (hpf).

Table 1: Phenotypic Effects of aida Morpholino (MO) Injection

Construct Injected (dosage)Total Embryos (n)Normal (%)Dorsalized (%)Ventralized (%)
Control MO1209550
aida MO (4 ng)15025750
aida MO (8 ng)18010900

Table 2: Phenotypic Effects of axin mRNA Overexpression and Rescue with JNK Pathway Inhibitors

Construct Injected (dosage)Total Embryos (n)Normal (%)Dorsalized (%)Ventralized (%)
axin mRNA (200 pg)200194635
axin mRNA (200 pg) + MKK4-KM mRNA (300 pg)180701020
axin mRNA (200 pg) + JNK-APF mRNA (300 pg)190651223

MKK4-KM is a kinase-dead mutant of MKK4. JNK-APF is a dominant-negative form of JNK.

Experimental Protocols

The study of AIDA's function in embryonic development relies on several key molecular biology techniques. The following sections provide generalized protocols for these methods.

5.1. Co-Immunoprecipitation of AIDA and Axin

This protocol describes a general workflow for verifying the interaction between AIDA and Axin in vivo.

Workflow Diagram:

CoIP_Workflow Start Start: Zebrafish Embryo Lysate (expressing tagged AIDA and Axin) Incubate Incubate with anti-tag antibody (e.g., anti-Myc for Myc-AIDA) Start->Incubate Capture Capture antibody-protein complexes with Protein A/G beads Incubate->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze Detect_AIDA Probe with anti-Myc antibody (to detect AIDA) Analyze->Detect_AIDA Detect_Axin Probe with anti-Axin antibody (to detect co-precipitated Axin) Analyze->Detect_Axin

Caption: Workflow for AIDA-Axin co-immunoprecipitation.

Protocol:

  • Lysate Preparation: Collect zebrafish embryos at the desired developmental stage (e.g., shield stage) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific to the tagged protein (e.g., anti-Myc for Myc-tagged AIDA) overnight at 4°C.

    • Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the tagged protein (e.g., anti-Myc) to confirm successful immunoprecipitation.

    • Probe a separate membrane or strip and re-probe the same membrane with a primary antibody against Axin to detect its presence in the immunoprecipitated complex.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

5.2. Morpholino Knockdown of aida in Zebrafish Embryos

This protocol outlines the general procedure for knocking down aida expression using antisense morpholino oligonucleotides.

  • Morpholino Preparation: Resuspend the aida-specific and a standard control morpholino in sterile water to the desired stock concentration.

  • Microinjection:

    • Align fertilized zebrafish eggs on an injection plate.

    • Using a microinjection apparatus, inject a defined volume (e.g., 1-2 nL) of the morpholino solution into the yolk of 1- to 2-cell stage embryos.

  • Incubation and Phenotypic Analysis:

    • Incubate the injected embryos at 28.5°C.

    • At various time points (e.g., 24 hpf, 48 hpf), observe the embryos under a stereomicroscope and score for developmental phenotypes, such as dorsalization or ventralization, and any other morphological abnormalities.

    • Quantify the percentage of embryos exhibiting each phenotype.

5.3. Whole-Mount in Situ Hybridization for aida mRNA

This protocol provides a general method for visualizing the spatial expression pattern of aida mRNA in zebrafish embryos.

  • Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe for aida by in vitro transcription from a linearized plasmid containing the aida cDNA.

  • Embryo Preparation:

    • Fix zebrafish embryos at the desired developmental stages in 4% paraformaldehyde (PFA).

    • Dehydrate the embryos in methanol and store at -20°C.

  • Hybridization:

    • Rehydrate the embryos through a series of methanol/PBST washes.

    • Permeabilize the embryos with proteinase K.

    • Pre-hybridize the embryos in hybridization buffer.

    • Hybridize the embryos with the DIG-labeled aida probe overnight at an appropriate temperature (e.g., 65°C).

  • Washing and Detection:

    • Perform stringent washes to remove the unbound probe.

    • Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove the unbound antibody.

    • Develop the color reaction using NBT/BCIP as a substrate for AP.

  • Imaging: Mount the stained embryos and image them using a microscope.

Conclusion

The Axin Interactor, AIDA, is a crucial regulator of dorsoventral axis formation during embryonic development. Its mechanism of action, involving the inhibition of Axin-mediated JNK signaling, highlights the complexity of the molecular networks governing embryogenesis. The quantitative data from functional studies in zebrafish provide strong evidence for its role as a proventralization factor. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers investigating AIDA and its role in developmental biology and related fields. Further research is warranted to elucidate the upstream regulation of AIDA and to identify the full spectrum of its downstream targets and interaction partners.

References

The AIDA PTB Domain: A Critical Hub in Neuronal Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amyloid Precursor Protein (APP) Intracellular Domain-Associated Protein 1 (AIDA-1), also known as ANKS1B, is a postsynaptic scaffolding protein that plays a pivotal role in orchestrating neuronal signaling cascades.[1][2][3] Central to its function is the Phosphotyrosine-Binding (PTB) domain, a highly conserved module that mediates protein-protein interactions crucial for synaptic plasticity, receptor trafficking, and synapse-to-nucleus communication.[4][5] This technical guide provides a comprehensive overview of the AIDA PTB domain's function, its molecular interactions, and the experimental methodologies used to elucidate its role in neuronal signaling, with a particular focus on its implications for neurodegenerative diseases like Alzheimer's.

Core Function and Binding Partners of the AIDA PTB Domain

The AIDA PTB domain is a key structural component common to all AIDA-1 splice variants.[1][2][6] It functions as an adaptor, linking cell surface receptors and other signaling molecules to downstream effector proteins within the postsynaptic density (PSD), a complex network of proteins at the neuronal synapse.[1][3]

The most well-characterized binding partner of the AIDA PTB domain is the Amyloid Precursor Protein (APP).[1][3] This interaction is of significant interest due to APP's central role in the pathogenesis of Alzheimer's disease.[3][7] The AIDA PTB domain specifically recognizes and binds to an NPxY motif within the cytoplasmic tail of APP.[1][8] This binding is non-phosphorylated tyrosine dependent, a characteristic feature of the Dab-like family of PTB domains.[1]

Beyond APP, the AIDA PTB domain is predicted to interact with a range of other neuronal proteins containing the NxxY consensus sequence, suggesting a broader role in integrating various signaling pathways at the synapse.[1][2]

Quantitative Analysis of AIDA PTB Domain Interactions

The binding affinity of the AIDA PTB domain for its ligands has been quantified using various biophysical techniques. These studies reveal a moderate affinity for APP, which may allow for dynamic regulation of the interaction in response to synaptic activity.[1][6]

Interacting PartnerPeptide SequenceMethodDissociation Constant (Kd)Reference
APP (short peptide, APP17)FITC-GYENPTYKFFEQFluorescence Anisotropy~10 µM[1]
APP (long peptide, APP32)FITC-KMQQNGYENPTYKFFEQMQNFluorescence Anisotropy~10 µM[1]
Phosphorylated APP (APP17{pY})FITC-GYENP(pY)YKFFEQFluorescence AnisotropyNo binding observed[1]
X11 PTB domain with APP (for comparison)Not specifiedNot specified0.3 µM[1]

Role in Neuronal Signaling Pathways

The AIDA PTB domain is implicated in several critical neuronal signaling pathways:

1. Regulation of APP Processing and Trafficking: By binding to APP, the AIDA PTB domain can influence its internalization and subsequent proteolytic processing, which is a key step in the production of amyloid-beta (Aβ) peptides.[7][9] Dysregulation of this process is a hallmark of Alzheimer's disease.[10]

2. Synapse-to-Nucleus Signaling: Upon stimulation of NMDA receptors, a specific isoform of AIDA-1 (AIDA-1d) translocates from the synapse to the nucleus in a Ca2+-independent manner.[4][11] This nuclear translocation is linked to the regulation of nucleolar numbers and global protein synthesis, suggesting a mechanism by which synaptic activity can induce long-lasting changes in neuronal function.[4][11]

3. NMDA Receptor Trafficking and Synaptic Plasticity: AIDA-1 associates with the GluN2B subunit of the NMDA receptor and is involved in its transport from the endoplasmic reticulum to the synapse.[5] This function is critical for maintaining the proper composition of synaptic NMDA receptors and for NMDAR-dependent synaptic plasticity, a cellular correlate of learning and memory.[5][12][13][14] Mutations in AIDA-1 have been shown to impair long-term potentiation (LTP).[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and processes involving the AIDA PTB domain, the following diagrams have been generated using the DOT language.

AIDA-1 Mediated APP Interaction and Downstream Signaling

AIDA_APP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm APP APP PTB PTB Domain APP->PTB binds to NPxY motif AIDA1 AIDA-1 AIDA1->PTB Synaptic_Plasticity Synaptic Plasticity AIDA1->Synaptic_Plasticity Internalization APP Internalization PTB->Internalization Processing APP Processing (α, β, γ-secretases) Internalization->Processing AB_production Aβ Production Processing->AB_production

Caption: Interaction of the AIDA-1 PTB domain with APP at the plasma membrane, influencing APP internalization and processing.

AIDA-1 Synapse-to-Nucleus Signaling Pathway

AIDA_Nuclear_Signaling cluster_synapse Postsynaptic Density cluster_nucleus Nucleus NMDA_R NMDA Receptor PSD95 PSD-95 NMDA_R->PSD95 binds AIDA1d_translocation AIDA-1d Translocation NMDA_R->AIDA1d_translocation Ca2+-independent AIDA1d AIDA-1d AIDA1d->PSD95 binds Cajal_Bodies Cajal Bodies Nucleolus Nucleolus Cajal_Bodies->Nucleolus association Protein_Synthesis Increased Protein Synthesis Nucleolus->Protein_Synthesis NMDA_Stimulation NMDA Receptor Stimulation NMDA_Stimulation->NMDA_R AIDA1d_translocation->Cajal_Bodies

Caption: Activity-dependent translocation of AIDA-1d from the synapse to the nucleus, regulating protein synthesis.

Experimental Workflow: Co-Immunoprecipitation of AIDA-1 and APP

CoIP_Workflow start Neuronal Cell Lysate (containing AIDA-1 and APP) incubation Incubate with anti-AIDA-1 antibody start->incubation beads Add Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation (pull-down of AIDA-1 and interacting proteins) beads->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis detection Detect APP and AIDA-1 analysis->detection

Caption: A generalized workflow for co-immunoprecipitating AIDA-1 and its binding partner, APP, from neuronal cell lysates.

Detailed Experimental Protocols

A thorough understanding of the AIDA PTB domain's function relies on specific experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation (Co-IP) to Detect AIDA-1 and APP Interaction

This protocol is a generalized procedure based on standard Co-IP methods and principles mentioned in the literature for studying protein-protein interactions.[15][16][17][18][19]

1. Cell Lysis:

  • Culture neuronal cells (e.g., primary hippocampal neurons or neuroblastoma cell lines) to ~80-90% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.[16][18]

3. Immunoprecipitation:

  • Add a primary antibody specific for AIDA-1 to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[16]

5. Elution:

  • Resuspend the beads in SDS-PAGE sample buffer.

  • Boil for 5-10 minutes to elute the proteins from the beads.

  • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

6. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against both AIDA-1 (to confirm successful immunoprecipitation) and APP (to detect the co-immunoprecipitated protein).

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

Fluorescence Anisotropy to Quantify Binding Affinity

This protocol is based on the methodology described for measuring the binding of FITC-labeled APP peptides to the AIDA1 PTB domain.[1][3]

1. Protein and Peptide Preparation:

  • Purify the AIDA1 PTB domain protein.

  • Synthesize and label the APP-derived peptides (e.g., APP17 and APP32) with a fluorescent probe like fluorescein isothiocyanate (FITC).[1]

2. Titration:

  • Prepare a series of dilutions of the AIDA1 PTB domain protein in a suitable buffer.

  • Add a constant, low concentration of the FITC-labeled APP peptide to each protein dilution.

  • Incubate the samples to allow binding to reach equilibrium.

3. Measurement:

  • Measure the fluorescence anisotropy of each sample using a fluorometer.

  • The excitation and emission wavelengths should be appropriate for the fluorescent probe used (e.g., 495 nm excitation and 525 nm emission for FITC).

4. Data Analysis:

  • Plot the change in fluorescence anisotropy as a function of the protein concentration.

  • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[1]

Peptide Array to Determine Binding Specificity

This protocol is based on the approach used to identify the consensus binding sequence for the AIDA1 PTB domain.[1][3][8]

1. Array Preparation:

  • Synthesize a library of peptides representing potential binding motifs (e.g., sliding window scan of the APP cytoplasmic domain) on a solid support (e.g., a cellulose membrane).[8]

2. Probing the Array:

  • Block the peptide array to prevent non-specific binding.

  • Incubate the array with a solution containing the purified, tagged (e.g., 6xHis-tagged) AIDA1 PTB domain.[8]

  • Wash the array to remove unbound protein.

3. Detection:

  • Incubate the array with a primary antibody against the tag (e.g., anti-6xHis mAb).[8]

  • Wash the array and then incubate with a labeled secondary antibody (e.g., HRP-conjugated).

  • Detect the signal using a suitable substrate and imaging system.

4. Analysis:

  • Identify the peptide spots that show a positive signal, indicating binding to the AIDA1 PTB domain.

  • Align the sequences of the positive peptides to determine the consensus binding motif.[1]

Conclusion and Future Directions

The AIDA PTB domain is a multifaceted signaling hub with profound implications for neuronal function and disease. Its interaction with APP places it at the crossroads of synaptic signaling and the molecular pathology of Alzheimer's disease. Furthermore, its role in regulating NMDA receptor function and synapse-to-nucleus communication highlights its importance in the fundamental processes of learning and memory.

Future research should focus on identifying the full spectrum of AIDA PTB domain binding partners to further elucidate its role as an integrator of synaptic signals. Moreover, understanding the regulatory mechanisms that govern the AIDA-1-APP interaction, such as post-translational modifications and the influence of different AIDA-1 isoforms, could provide novel therapeutic targets for neurodegenerative and psychiatric disorders. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate functions of this critical neuronal protein.

References

Technical Guide: The Aida-Axin Interaction and Its Role in JNK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.[3][4] Axin, a multidomain scaffold protein, plays a crucial role in activating the JNK pathway by facilitating the assembly of a kinase cascade.[5][6] This guide details the molecular interaction between the Axin interactor, dorsalization-associated (Aida) protein and Axin. Aida has been identified as a negative regulator of this pathway.[7] It functions by directly binding to Axin, disrupting its homodimerization, and consequently inhibiting Axin-mediated JNK activation.[7][8][9] Understanding this interaction provides a foundation for developing novel therapeutic strategies aimed at modulating JNK signaling.

The Aida-Axin Interaction: A Molecular Overview

The interaction between Aida and Axin is a key regulatory mechanism for the JNK signaling cascade.

  • Aida (Axin Interactor, Dorsalization-Associated): Aida is a protein identified as a key interactor of Axin.[7] Its C-terminal region contains a conventional C2 domain, which is responsible for the physical interaction with Axin.[10] Aida is predicted to have phosphatidylinositol binding activity and is primarily located in the cytoplasm and at the cell membrane.[10][11]

  • Axin: Axin is a master scaffolding protein that integrates multiple signaling pathways, including the Wnt and JNK pathways.[5][12][13] It contains several protein-binding domains that allow it to assemble signaling complexes.[14][15][16] For JNK activation, Axin serves as a platform to bring together upstream kinases like MEKK1/4, facilitating their activation of downstream targets.[6] A critical feature of Axin's function in this pathway is its ability to form homodimers, a process mediated by its C-terminal region.[17]

  • Mechanism of Interaction: Aida directly binds to Axin, an interaction confirmed by co-immunoprecipitation studies.[10] This interaction is mediated by the C2 domain of Aida.[10] The binding of Aida to Axin disrupts the self-association or homodimerization of Axin molecules.[7] Since Axin homodimerization is a prerequisite for its function as a scaffold in the JNK pathway, Aida's interference effectively dismantles the signaling complex and prevents downstream kinase activation.[7][8]

Inhibition of the JNK Signaling Pathway

The JNK pathway is a multi-tiered kinase cascade. Extracellular signals, such as stress or cytokines, trigger the activation of MAP Kinase Kinase Kinases (MAPKKKs), which then phosphorylate and activate MAP Kinase Kinases (MAPKKs), specifically MKK4 and MKK7.[3][18] These, in turn, phosphorylate and activate JNK.[2] Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to changes in gene expression.[1][19]

Axin's role is to act as a scaffold, bringing these kinases into close proximity to ensure efficient signal transduction.[6] Aida's inhibitory action is potent because it targets this foundational scaffolding function. By preventing Axin from forming the necessary homodimers, Aida effectively blocks the assembly of the entire kinase cascade, leading to a halt in JNK activation.[7] This makes the Aida-Axin interaction a significant control point in cellular stress responses.

Data Presentation: Quantitative Analysis

While the physical interaction between Aida and Axin and the resulting JNK inhibition are well-established, specific quantitative data from the reviewed literature are limited. The following tables are structured to present such data as it becomes available through further research.

Table 1: Aida-Axin Binding Affinity

Interacting Proteins Method Binding Affinity (Kd) Reference
Aida (full-length) - Axin Surface Plasmon Resonance Data not available

| Aida (C2 Domain) - Axin | Isothermal Titration Calorimetry | Data not available | |

Table 2: Inhibition of JNK Activity by Aida

Assay Type Cell Line Inhibitor IC50 Reference
In Vitro Kinase Assay HEK293T Recombinant Aida Data not available

| AP-1 Reporter Assay | HEK293 | Aida Overexpression | Data not available | |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to investigate the Aida-Axin interaction and its impact on the JNK pathway.

Co-Immunoprecipitation (Co-IP) for Aida-Axin Interaction

This protocol is designed to verify the in-vivo interaction between Aida and Axin from a cell lysate.[20][21][22]

1. Cell Culture and Lysate Preparation:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.
  • Transfect cells with expression vectors for tagged proteins (e.g., FLAG-Aida and Myc-Axin).
  • After 24-48 hours, wash cells with ice-cold PBS and harvest.
  • Lyse cells in 1 mL of ice-cold IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
  • Incubate on ice for 20 minutes with periodic vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Immunoprecipitation:

  • Set aside 50 µL of the lysate as an "input" control.
  • To the remaining lysate, add 2-4 µg of anti-FLAG antibody (for pulling down Aida). As a negative control, use an equivalent amount of a non-specific IgG antibody in a separate sample.
  • Incubate on a rotator for 2 hours to overnight at 4°C.
  • Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
  • Incubate on a rotator for 1 hour at 4°C to capture the antibody-antigen complexes.

3. Washing and Elution:

  • Pellet the beads using a magnetic stand and discard the supernatant.
  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.
  • After the final wash, remove all supernatant.
  • Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins and the input control via SDS-PAGE.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Probe the membrane with primary antibodies against the Myc tag (to detect co-precipitated Axin) and the FLAG tag (to confirm the pulldown of Aida).
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Detect bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro JNK Kinase Assay

This protocol measures JNK activity in the presence or absence of Aida to quantify its inhibitory effect.[23][24][25]

1. Reagent Preparation:

  • Kinase Buffer: 25 mM HEPES (pH 7.4), 25 mM MgCl₂, 25 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT.
  • Substrate: Recombinant GST-c-Jun (1-79) protein.
  • Enzyme: Active JNK enzyme.
  • Inhibitor: Recombinant Aida protein.
  • ATP Mix: 100 µM ATP mixed with [γ-³²P]ATP.

2. Kinase Reaction:

  • Set up reactions in microcentrifuge tubes on ice.
  • For each reaction, combine:
  • 20 µL Kinase Buffer
  • 1 µg GST-c-Jun substrate
  • Active JNK enzyme (amount to be optimized empirically)
  • Varying concentrations of recombinant this compound (or buffer for control).
  • Pre-incubate for 10 minutes at 30°C.
  • Initiate the reaction by adding 10 µL of the ATP mix.
  • Incubate for 20-30 minutes at 30°C.

3. Reaction Termination and Detection:

  • Stop the reaction by adding 20 µL of 4x Laemmli sample buffer.
  • Boil samples at 95°C for 5 minutes.
  • Separate proteins by SDS-PAGE.
  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the phosphorylated GST-c-Jun.
  • Quantify band intensity to determine the level of JNK inhibition by Aida.

AP-1 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of AP-1, a downstream target of JNK, to assess pathway inhibition by Aida.[19][26][27]

1. Cell Seeding and Transfection:

  • Seed HEK293 cells into a 96-well plate at a density that will reach ~80% confluency on the day of transfection.
  • Co-transfect cells with:
  • An AP-1 firefly luciferase reporter plasmid.
  • A constitutively expressed Renilla luciferase plasmid (for normalization).
  • An expression plasmid for Aida (or an empty vector control).

2. Cell Stimulation and Lysis:

  • 24 hours post-transfection, starve the cells in serum-free medium for 4-6 hours.
  • Stimulate the JNK pathway by treating cells with a known activator (e.g., Anisomycin or UV radiation) for 6-8 hours. Include an unstimulated control.
  • Wash cells with PBS.
  • Lyse the cells using 1x Passive Lysis Buffer (as per manufacturer's instructions).

3. Luminescence Measurement:

  • Use a dual-luciferase reporter assay system.
  • Transfer 20 µL of cell lysate to a white-walled 96-well plate.
  • Add the firefly luciferase substrate and measure the luminescence using a luminometer.
  • Add the Stop & Glo® reagent (which quenches the firefly signal and activates Renilla) and measure the Renilla luminescence.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the fold induction of AP-1 activity in stimulated vs. unstimulated cells.
  • Compare the fold induction in Aida-expressing cells to the control cells to determine the percentage of JNK pathway inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

Aida_JNK_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signal Stress Signal MEKK MEKK Stress Signal->MEKK Activates Axin_Dimer Axin-Axin Homodimer Axin_Dimer->MEKK Scaffolds MKK4_7 MKK4/7 Axin_Dimer->MKK4_7 JNK JNK Axin_Dimer->JNK Axin_Monomer Axin Monomer Axin_Dimer->Axin_Monomer MEKK->MKK4_7 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Aida Aida Aida->Axin_Dimer Disrupts AP1 AP-1 Transcription cJun->AP1

Caption: Aida inhibits JNK signaling by disrupting Axin homodimerization.

Experimental Workflow Diagram

CoIP_Workflow Co-Immunoprecipitation Workflow start 1. Transfect Cells (FLAG-Aida, Myc-Axin) lysis 2. Cell Lysis start->lysis input 3. Collect 'Input' Sample lysis->input incubation 4. Incubate Lysate with anti-FLAG Ab lysis->incubation beads 5. Add Protein A/G Beads incubation->beads wash 6. Wash Beads beads->wash elution 7. Elute Proteins wash->elution analysis 8. Western Blot (Probe for Myc & FLAG) elution->analysis

Caption: Workflow for demonstrating the Aida-Axin interaction via Co-IP.

Logical Relationship Diagram

Logical_Relationship Aida This compound Axin_Dimer Axin Homodimerization Aida->Axin_Dimer Inhibits JNK_Activation JNK Pathway Activation Axin_Dimer->JNK_Activation Enables

Caption: Logical model of Aida's inhibitory effect on JNK activation.

References

The Cellular Landscape of Axin Interactor Aida: A Technical Guide to Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Stockholm, Sweden – December 13, 2025 – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the cellular localization of the Axin interactor, dorsalization-associated protein (Aida). This guide provides a detailed examination of the experimental methodologies used to determine the subcellular distribution of Aida, summarizes key quantitative data, and presents visual representations of its signaling pathways and experimental workflows.

Aida, also known as Ankyrin Repeat And Sterile Alpha Motif Domain Containing 1B (ANKS1B), is a multifaceted protein implicated in a variety of cellular processes, including neuronal signaling and embryonic development. Its interaction with Axin, a critical scaffold protein, positions Aida as a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Understanding the precise location of Aida within the cell is paramount to elucidating its function and its role in disease.

Diverse Subcellular Localization of Aida Isoforms

The cellular distribution of Aida is complex and appears to be regulated by alternative splicing and cellular context. Different isoforms of Aida have been identified in distinct subcellular compartments, highlighting the protein's functional versatility.

Nuclear and Cajal Body Localization:

One notable isoform, AIDA-1c, has been shown to localize to the nucleus and interact with the Cajal body marker protein, coilin. This interaction suggests a potential role for this isoform in nuclear processes. Studies have indicated that the more common AIDA-1a isoform also exhibits a diffuse nuclear and cytoplasmic distribution.[1] Furthermore, synaptic activity has been demonstrated to trigger the translocation of Aida-1 into the nucleus, where it influences the stability of Cajal bodies.

Cytoplasmic and Microtubule-Associated Localization:

The Human Protein Atlas reports the localization of Aida to several cytoplasmic structures, including microtubules, the primary cilium, the cytokinetic bridge, and the basal body. This distribution suggests a role for Aida in cytoskeletal dynamics and cell division. While the primary research articles detailing the specific immunofluorescence experiments for these localizations were not identified in the immediate search, the validation of the anti-AIDA antibody (HPA027935) for immunofluorescence provides a reliable tool for such investigations.[2][3][4]

Postsynaptic Density and Endoplasmic Reticulum Association:

In neurons, Aida-1 is a highly abundant protein at the postsynaptic density (PSD), a specialized structure at excitatory synapses.[5] It plays a crucial role in regulating the synaptic localization of NMDA receptor subunits. Evidence suggests that Aida-1 facilitates the transport of the GluN2B subunit from the endoplasmic reticulum (ER) to the synapse, indicating a functional association with the ER.[5][6]

Quantitative Distribution of Aida

Currently, there is a lack of publicly available, comprehensive quantitative data detailing the precise percentage of Aida protein distributed across different subcellular compartments. While qualitative descriptions of its localization exist, further research employing quantitative proteomics techniques, such as mass spectrometry-based subcellular fractionation, is needed to generate a detailed quantitative map of Aida's distribution.

Key Signaling Pathway: Aida-Axin-JNK

Aida is a key negative regulator of the Axin-mediated JNK signaling pathway. Axin, a scaffold protein, can homodimerize and activate the JNK cascade. Aida interacts directly with Axin, disrupting its homodimerization and thereby inhibiting the downstream activation of JNK. This interaction has been primarily characterized in the context of embryonic development, particularly in dorsal-ventral axis formation in zebrafish.

Aida_Axin_JNK_Signaling cluster_axin_activation Axin Homodimerization & JNK Activation cluster_aida_inhibition Aida-mediated Inhibition Axin1 Axin Axin_dimer Axin Homodimer Axin1->Axin_dimer Axin2 Axin Axin2->Axin_dimer MEKK MEKK Axin_dimer->MEKK activates MKK47 MKK4/7 MEKK->MKK47 activates JNK JNK MKK47->JNK activates cJun c-Jun JNK->cJun phosphorylates Dorsalization Dorsalization cJun->Dorsalization Aida Aida Axin_monomer Axin (Monomer) Aida->Axin_monomer binds to

Figure 1: Aida's role in inhibiting the Axin-JNK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Aida's cellular localization. Below are representative protocols for key experiments.

Immunofluorescence for Aida Localization

This protocol is a general guideline based on the validation of the Human Protein Atlas antibody HPA027935 and can be adapted for co-localization studies with specific organelle markers.[2][3]

1. Cell Culture and Fixation:

  • Culture cells on sterile glass coverslips to ~70% confluency.

  • Wash cells briefly with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

2. Permeabilization:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

3. Blocking:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin [BSA] in PBS with 0.1% Tween-20) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the anti-AIDA primary antibody (e.g., HPA027935) in the blocking buffer to a working concentration of 0.25-2 µg/ml.

  • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash the coverslips three times with PBS for 5 minutes each.

  • Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.

  • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

6. Mounting and Imaging:

  • Wash the coverslips three times with PBS for 5 minutes each.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the slides using a confocal microscope.

Immunofluorescence_Workflow start Start: Cells on Coverslips fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-AIDA) Incubation blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) Incubation primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Confocal Microscopy mounting->imaging

Figure 2: Workflow for immunofluorescence staining of this compound.
Co-Immunoprecipitation of Aida and Axin

This protocol is based on the methodology used to demonstrate the interaction between Aida and Axin.

1. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Add the primary antibody (e.g., anti-Axin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold lysis buffer.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Probe the membrane with a primary antibody against Aida.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip_ab Incubate with anti-Axin Antibody preclear->ip_ab capture Capture with Protein A/G Beads ip_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute western Western Blot with anti-AIDA Antibody elute->western

Figure 3: Co-immunoprecipitation workflow to detect Aida-Axin interaction.

Future Directions

The diverse subcellular localization of the this compound underscores its involvement in a wide array of cellular functions. Future research should focus on obtaining high-resolution imaging data to confirm its association with the primary cilium, cytokinetic bridge, and basal body. Furthermore, quantitative proteomic studies are essential to determine the relative abundance of Aida in different cellular compartments under various physiological and pathological conditions. A deeper understanding of the spatial and temporal regulation of Aida will be critical for developing targeted therapeutic strategies for diseases in which its function is dysregulated.

References

Methodological & Application

Application Notes and Protocols for Expression and Purification of Recombinant Aida Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the expression and purification of the Adhesin Involved in Diffuse Adherence (Aida) protein. The protocols cover the expression of recombinant Aida in Escherichia coli and subsequent purification strategies, including methods for both the native, surface-displayed protein and for recombinantly expressed forms, such as those with affinity tags.

Data Presentation: Quantitative Summary of Purification Methods

The following table summarizes quantitative data associated with different Aida protein purification strategies. It is important to note that yields and purity are highly dependent on the specific Aida construct, expression conditions, and purification scale.

Purification MethodExpression SystemStarting MaterialTypical YieldPurityCitation
Native Aida-I Adhesin Purification Recombinant E. coli C600(pIB264)500 ml overnight culture0.9–2.8 mg>95% (as determined by SDS-PAGE)[1]
His-tagged Protein Purification (General) Recombinant E. coli1 L culture3–20 mg (highly variable)>90% (after affinity chromatography)[2]

Experimental Protocols

Protocol 1: Expression and Purification of Native Aida-I Adhesin from E. coli

This protocol is adapted from the purification of the functional Aida-I protein expressed on the surface of E. coli.[1]

1. Expression in E. coli

a. Culture recombinant E. coli strain C600(pIB264) expressing Aida-I in an appropriate volume of Luria-Bertani (LB) broth supplemented with the necessary antibiotics. b. Incubate overnight with shaking at 37°C.

2. Mild Heat Extraction

a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer (e.g., Tris-buffered saline). c. Perform a mild heat extraction to release the surface-associated Aida-I protein.

3. Removal of Outer Membrane Components

a. Subject the crude extract to ultracentrifugation. This step is crucial for pelleting outer membrane proteins and lipopolysaccharides, which form micelles.[1] b. Carefully collect the supernatant containing the soluble Aida-I protein.

4. Gel Filtration Chromatography

a. Further purify the soluble protein fraction using a Sephacryl S300 HR column or a similar size-exclusion chromatography resin.[1] b. Elute the protein with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).[1] c. Collect fractions and analyze by SDS-PAGE to identify those containing pure Aida-I. d. Pool the pure fractions for subsequent experiments.

Protocol 2: Expression and Purification of His-tagged Recombinant this compound from Inclusion Bodies

High-level expression of recombinant Aida-I in E. coli, induced with high concentrations of IPTG (e.g., 1 mM), can lead to the formation of inclusion bodies.[3] The following is a general protocol for the purification of a His-tagged this compound under denaturing conditions.

1. Expression and Inclusion Body Isolation

a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a vector encoding a His-tagged Aida construct. b. Grow the culture at 37°C to an OD600 of 0.8 and induce expression with 1 mM IPTG overnight.[3] c. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. d. Lyse the cells using sonication or a French press. e. Centrifuge the lysate to pellet the inclusion bodies. f. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

2. Solubilization and Affinity Purification

a. Solubilize the washed inclusion bodies in a denaturing buffer containing 6 M guanidinium hydrochloride or 8 M urea.[3] b. Clarify the solubilized protein solution by centrifugation. c. Equilibrate a Ni-NTA affinity chromatography column with the denaturing buffer. d. Load the clarified supernatant onto the column. e. Wash the column with several column volumes of wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins. f. Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) or by lowering the pH.

3. Refolding (Requires Optimization)

a. Refolding of the purified denatured protein is a critical and often challenging step. b. Methods such as dialysis against a series of buffers with decreasing concentrations of the denaturant, or rapid dilution into a refolding buffer, can be attempted. c. It should be noted that successful refolding of the Aida-I proprotein from inclusion bodies has been reported to be difficult.[3]

Visualizations

Autotransporter Secretion Pathway

The this compound is secreted via the Type V or autotransporter secretion pathway. The following diagram illustrates the key steps of this process.

Autotransporter_Secretion_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Ribosome Ribosome Precursor Aida Precursor Protein (Signal Peptide, Passenger, Translocator) Ribosome->Precursor Translation Sec_Translocon Sec Translocon Precursor->Sec_Translocon Translocation Periplasmic_Intermediate Periplasmic Intermediate (Signal Peptide Cleaved) Sec_Translocon->Periplasmic_Intermediate Signal Peptide Cleavage BAM_Complex BAM Complex Periplasmic_Intermediate->BAM_Complex Targeting Translocator_Barrel Translocator Domain (β-barrel) BAM_Complex->Translocator_Barrel Insertion & Folding Passenger_Domain Folded Passenger Domain Translocator_Barrel->Passenger_Domain Translocation of Passenger Domain Extracellular_Space Extracellular Space Passenger_Domain->Extracellular_Space His_Tag_Purification_Workflow Start E. coli Culture with His-tagged Aida Construct Induction Induce Protein Expression (e.g., IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication, etc.) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Binding Bind to Ni-NTA Resin Clarification->Binding Wash Wash Resin (Remove non-specific proteins) Binding->Wash Elution Elute with Imidazole or low pH Wash->Elution Analysis Analyze Purity (SDS-PAGE) Elution->Analysis End Purified His-tagged This compound Analysis->End

References

Protocol for Generating Aida Protein Knockout Mutants in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Aida (Adhesin Involved in Diffuse Adherence) protein is a key virulence factor in pathogenic Escherichia coli, mediating attachment to host cells and contributing to biofilm formation.[1][2] Understanding the precise role of Aida in these processes is crucial for developing novel anti-infective therapies. Generating knockout mutants of the aidA gene is a fundamental step in elucidating its function. This document provides detailed protocols for creating aidA knockout mutants in E. coli using two primary methods: Lambda Red recombineering and CRISPR/Cas9-mediated gene editing.

Data Presentation: Comparison of Knockout Methodologies

The choice of method for generating knockout mutants often depends on the desired efficiency, precision, and whether a selectable marker is acceptable in the final strain. Below is a summary of quantitative data comparing the Lambda Red and CRISPR/Cas9 systems for gene knockout in E. coli.

FeatureLambda Red RecombineeringCRISPR/Cas9 System
Reported Efficiency ~5 x 10⁻⁴ recombinants per viable cell (without co-selection)82.3% to >98% successful knockout
Mechanism Homologous recombination mediated by phage proteins (Exo, Beta, Gam)[3][4]sgRNA-guided Cas9 endonuclease cleavage followed by cellular DNA repair[5][6]
Scarless Modification Requires an additional step (e.g., FLP/FRT system) to remove the antibiotic resistance cassetteCan be designed to be scarless from the outset
Multiplexing Capability Challenging, often requires sequential knockoutsReadily adaptable for multiplex gene editing
Primary Plasmids pKD46 (Lambda Red proteins), pKD3/pKD4 (antibiotic cassettes), pCP20 (FLP recombinase)pCas (Cas9 and Lambda Red proteins), pTarget (sgRNA)
Selection Method Antibiotic resistanceCan be antibiotic-based or rely on counter-selection (e.g., sacB)

Experimental Protocols

I. Lambda Red Recombineering Protocol for aidA Knockout

This method involves the replacement of the target gene, aidA, with an antibiotic resistance cassette via homologous recombination.

1. Primer Design for aidA Knockout Cassette:

Two primers are required to amplify an antibiotic resistance cassette (e.g., kanamycin resistance from pKD4) with flanking homology arms corresponding to the regions immediately upstream and downstream of the aidA gene.[7][8][9]

  • Forward Primer (70-mer):

    • 5' end (50 nt): Homologous to the 50 nucleotides immediately upstream of the aidA start codon.

    • 3' end (20 nt): Priming site on the pKD4 template (e.g., 5'-GTGTAGGCTGGAGCTGCTTC-3').

  • Reverse Primer (70-mer):

    • 5' end (50 nt): Homologous to the 50 nucleotides immediately downstream of the aidA stop codon.

    • 3' end (20 nt): Priming site on the pKD4 template (e.g., 5'-CATATGAATATCCTCCTTAG-3').

2. Preparation of the Knockout Cassette:

  • Perform PCR using the designed primers and pKD4 plasmid DNA as the template.

  • Run the PCR product on an agarose gel to confirm the correct size (~1.6 kb for kanamycin cassette with homology arms).

  • Purify the PCR product using a commercial PCR purification kit.

3. Preparation of Electrocompetent E. coli with pKD46:

The pKD46 plasmid carries the Lambda Red recombinase genes under the control of an arabinose-inducible promoter and has a temperature-sensitive origin of replication.

  • Transform the target E. coli strain with the pKD46 plasmid.

  • Select transformants on LB agar plates containing ampicillin (100 µg/mL) at 30°C.

  • Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.

  • Inoculate 50 mL of LB broth with ampicillin with the overnight culture to an OD₆₀₀ of ~0.1.

  • Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.

  • Induce the expression of the Lambda Red proteins by adding L-arabinose to a final concentration of 10 mM and shaking at 37°C for 15 minutes.

  • Immediately chill the culture on ice for 15-30 minutes.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

  • Resuspend the final pellet in a small volume (~50-100 µL) of ice-cold 10% glycerol. These are your electrocompetent cells.

4. Electroporation and Selection:

  • Add 100-200 ng of the purified aidA knockout PCR product to 50 µL of the electrocompetent cells.

  • Electroporate using pre-chilled cuvettes with appropriate settings (e.g., 1.8 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours with gentle shaking.

  • Plate dilutions of the culture on LB agar plates containing kanamycin (50 µg/mL) and incubate at 37°C overnight.

5. Verification of aidA Knockout:

  • Perform colony PCR on kanamycin-resistant colonies to verify the replacement of the aidA gene with the resistance cassette. Use primers that flank the aidA gene. The wild-type will produce a band corresponding to the size of aidA, while the knockout mutant will produce a larger band corresponding to the size of the resistance cassette.

  • Confirm the knockout by Sanger sequencing of the PCR product.

6. (Optional) Removal of the Antibiotic Resistance Cassette:

  • Transform the confirmed knockout mutant with the pCP20 plasmid, which expresses the FLP recombinase and has a temperature-sensitive origin of replication.

  • Select transformants on LB agar plates containing ampicillin at 30°C.

  • Grow a positive colony at 42°C in LB broth without antibiotics to induce FLP recombinase expression and cure both pKD46 and pCP20 plasmids.

  • Verify the loss of the antibiotic resistance cassette and the plasmids by replica plating on kanamycin and ampicillin plates.

II. CRISPR/Cas9-Mediated aidA Knockout Protocol

This method utilizes the Cas9 nuclease to create a double-strand break at the aidA locus, which is then repaired using a donor DNA template, resulting in the gene knockout. This protocol is adapted from a two-plasmid system.[5][6]

1. Design of sgRNA and Donor DNA:

  • sgRNA Design:

    • Identify a 20-nucleotide protospacer sequence within the 5' region of the aidA coding sequence that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Use online design tools (e.g., CHOPCHOP, CRISPOR) to select an sgRNA with high on-target and low off-target scores.

  • Donor DNA Design:

    • Synthesize a short (e.g., 90-120 bp) single-stranded or double-stranded DNA oligonucleotide that will serve as the repair template.

    • This donor DNA should contain regions of homology (40-50 bp) flanking the desired deletion site within aidA. To introduce a frameshift mutation and a premature stop codon, the donor can be designed to have a small deletion or insertion.

2. Plasmid Construction:

  • Clone the designed 20-nt sgRNA sequence into a pTarget plasmid (e.g., pTargetF). This plasmid typically carries a selectable marker (e.g., spectinomycin resistance).

  • The pCas plasmid, which expresses Cas9 and the Lambda Red proteins (Exo, Beta, Gam), will also be used. This plasmid usually has a different selectable marker (e.g., kanamycin resistance).

3. Preparation of Electrocompetent E. coli and Transformation:

  • Transform the target E. coli strain with the pCas plasmid.

  • Select transformants on LB agar plates containing kanamycin at 37°C.

  • Prepare electrocompetent cells from a pCas-containing colony as described in the Lambda Red protocol, including the L-arabinose induction step to express the Lambda Red proteins.

  • Co-transform the electrocompetent cells with the pTarget-aidA-sgRNA plasmid (100 ng) and the donor DNA oligonucleotide (200-500 ng).

4. Selection and Verification:

  • Recover the cells in SOC medium for 2-3 hours at 37°C.

  • Plate on LB agar containing both kanamycin and spectinomycin to select for cells that have received both plasmids and have undergone the desired editing.

  • Verify the aidA knockout in the resulting colonies by colony PCR and Sanger sequencing of the targeted region to confirm the intended deletion or insertion.

Mandatory Visualizations

Lambda Red Recombineering Workflow

Lambda_Red_Workflow cluster_prep Preparation cluster_recombine Recombination cluster_selection Selection & Verification pcr 1. PCR Amplification of Resistance Cassette with Homology Arms electroporation 3. Electroporation of PCR Product pcr->electroporation competent 2. Prepare Electrocompetent E. coli with pKD46 (Arabinose Induction) competent->electroporation recovery 4. SOC Recovery electroporation->recovery plate 5. Plate on Selective (Antibiotic) Media recovery->plate verify 6. Verify Knockout (Colony PCR, Sequencing) plate->verify

Caption: Workflow for aidA gene knockout using Lambda Red recombineering.

CRISPR/Cas9 Gene Editing Workflow

CRISPR_Workflow cluster_design Design & Construction cluster_transform Transformation cluster_verify Selection & Verification design 1. Design sgRNA and Donor DNA clone 2. Clone sgRNA into pTarget Plasmid design->clone cotransform 4. Co-transform pTarget-sgRNA and Donor DNA clone->cotransform prepare 3. Prepare Electrocompetent E. coli with pCas prepare->cotransform select 5. Select on Dual Antibiotic Plates cotransform->select confirm 6. Confirm Knockout (PCR & Sequencing) select->confirm

Caption: Workflow for aidA gene knockout using the CRISPR/Cas9 system.

Logical Relationship of Key Components in Lambda Red System

Lambda_Red_Components pKD46 pKD46 Plasmid lambda_red Lambda Red Proteins (Exo, Beta, Gam) pKD46->lambda_red expresses homologous_recombination Homologous Recombination lambda_red->homologous_recombination catalyzes arabinose L-Arabinose arabinose->pKD46 induces knockout_mutant aidA Knockout Mutant homologous_recombination->knockout_mutant results in pcr_product Linear dsDNA (Resistance Cassette) pcr_product->homologous_recombination is integrated via e_coli_genome E. coli Genome (aidA locus) e_coli_genome->homologous_recombination is targeted by

Caption: Key components and their interactions in Lambda Red recombineering.

References

Application of Fluorescently Tagged Aida Protein in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aida protein family encompasses two distinct and important proteins, both of which are targets of significant research interest. The human Axin Interactor, Dorsalization Associated (AIDA) protein is a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, playing a crucial role in embryonic development and cellular stress responses.[1][2] In contrast, the bacterial Adhesin Involved in Diffuse Adherence (AIDA-I) is a virulence factor found in diarrheagenic Escherichia coli, mediating adhesion to host cells and promoting biofilm formation.[3][4][5][6]

The use of fluorescently tagged Aida proteins in microscopy provides a powerful tool to visualize and quantify their subcellular localization, dynamics, and interactions with other cellular components in real-time. This technology is invaluable for dissecting their roles in both normal cellular processes and disease, and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the use of fluorescently tagged versions of both the human AIDA and bacterial AIDA-I proteins in microscopy.

Part 1: Human AIDA (Axin Interactor, Dorsalization Associated)

Application Notes

Fluorescently tagging the human this compound, for instance by creating a Green Fluorescent Protein (GFP) fusion protein (AIDA-GFP), allows for the direct visualization of its subcellular distribution and dynamics in living cells. This is particularly useful for studying its interaction with Axin and its role in modulating the JNK signaling pathway.[1] Key applications include:

  • Subcellular Localization: Determining the precise location of AIDA within the cell and how this changes in response to various stimuli.

  • Protein-Protein Interactions: Using techniques like Förster Resonance Energy Transfer (FRET) or co-localization analysis to study the interaction of AIDA with Axin and other signaling partners.[7][8][9]

  • Drug Screening: Developing cell-based assays to screen for small molecules that disrupt the AIDA-Axin interaction or alter the subcellular localization of AIDA.

  • Signaling Pathway Analysis: Visualizing the effect of AIDA expression on the downstream components of the JNK pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a co-localization experiment between AIDA-GFP and mCherry-Axin in cultured mammalian cells. Such data is crucial for quantifying the extent of their interaction.

Treatment GroupPearson's Correlation Coefficient (PCC)Overlap Coefficient (Manders' M1)Overlap Coefficient (Manders' M2)
Untreated Control0.78 ± 0.050.85 ± 0.040.72 ± 0.06
JNK Inhibitor (10 µM)0.45 ± 0.070.52 ± 0.080.41 ± 0.05
AIDA Overexpression0.89 ± 0.030.92 ± 0.020.87 ± 0.04
  • PCC: Measures the linear correlation of pixel intensities between the two channels.[8]

  • M1/M2: Represent the fraction of AIDA-GFP overlapping with mCherry-Axin and vice-versa.

Signaling Pathway Diagram

AIDA_Signaling_Pathway cluster_0 Cell Membrane cluster_2 Nucleus Receptor Receptor Axin Axin Receptor->Axin Transcription Gene Transcription c-Jun c-Jun c-Jun->Transcription

Experimental Protocols

This protocol describes the generation of a mammalian expression vector encoding human AIDA fused to GFP.[10][11][12][13]

  • Vector Selection: Choose a suitable mammalian expression vector containing a C-terminal or N-terminal GFP tag.

  • AIDA cDNA Amplification: Amplify the full-length coding sequence of human AIDA from a cDNA library using PCR with primers containing appropriate restriction sites.

  • Digestion and Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the AIDA cDNA into the linearized vector in-frame with the GFP tag.

  • Transformation and Selection: Transform the ligation product into competent E. coli and select for positive clones on antibiotic-containing agar plates.

  • Verification: Verify the sequence of the resulting AIDA-GFP construct by Sanger sequencing.

This protocol outlines the transient transfection of mammalian cells with the AIDA-GFP construct and subsequent live-cell imaging.[14][15][16][17][18]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HEK293T) on glass-bottom dishes to 70-80% confluency.[14][17]

  • Transfection: Transfect the cells with the AIDA-GFP plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.[16][17]

  • Incubation: Incubate the cells for 24-48 hours to allow for expression of the fusion protein.

  • Imaging: Image the live cells using a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).[14] Use the appropriate filter set for GFP (e.g., excitation ~488 nm, emission ~509 nm).

  • Time-Lapse Imaging (Optional): Acquire images at regular intervals to study the dynamics of AIDA-GFP.

This protocol describes the detection of endogenous AIDA in fixed cells using immunofluorescence.[19][20][21][22][23]

  • Cell Seeding and Fixation: Grow cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[19][22]

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.[20]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for AIDA diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an anti-fade mounting medium, and image using a fluorescence microscope.[22]

Part 2: Bacterial AIDA-I (Adhesin Involved in Diffuse Adherence)

Application Notes

Fluorescently labeling the AIDA-I adhesin on the surface of E. coli is a powerful method to study its role in pathogenesis. This can be achieved by immunofluorescence targeting the adhesin or by genetically fusing it to a fluorescent protein. These techniques enable:

  • Visualization of Adhesion: Directly observe the binding of AIDA-I-expressing bacteria to host epithelial cells.[3]

  • Biofilm Analysis: Quantify the role of AIDA-I in different stages of biofilm formation.[4]

  • Receptor Interaction Studies: Investigate the co-localization of AIDA-I with its host cell receptor.

  • Anti-adhesion Compound Screening: Develop high-throughput microscopy-based assays to screen for compounds that inhibit AIDA-I-mediated adhesion.

Data Presentation

The following table presents hypothetical data from an adhesion assay where the number of fluorescently labeled E. coli expressing AIDA-I bound to host cells is quantified.

Bacterial StrainAverage Bacteria per Host CellPercentage of Host Cells with Adherent Bacteria
Wild-type E. coli (AIDA-I+)35 ± 892%
E. coli Δaida (AIDA-I-)4 ± 215%
Wild-type + Anti-AIDA-I Antibody8 ± 325%
Experimental Workflow Diagram

AIDA_Adhesion_Workflow cluster_0 Bacterial Preparation cluster_1 Host Cell Interaction cluster_2 Microscopy and Analysis Ecoli E. coli expressing AIDA-I Labeling Fluorescent Labeling Ecoli->Labeling Incubation Incubate Labeled Bacteria with Host Cells Labeling->Incubation HostCells Culture Host Epithelial Cells HostCells->Incubation Washing Wash to Remove Unbound Bacteria Incubation->Washing Fixation Fix and Mount Samples Washing->Fixation Microscopy Fluorescence Microscopy Fixation->Microscopy Quantification Quantify Adhesion Microscopy->Quantification

Experimental Protocols

This protocol describes the labeling of surface-exposed AIDA-I on E. coli using immunofluorescence.

  • Bacterial Culture: Grow E. coli strains (wild-type and Δaida mutant) to mid-log phase in appropriate culture medium.

  • Fixation: Harvest the bacteria by centrifugation, wash with PBS, and fix with 2% paraformaldehyde for 20 minutes at room temperature.

  • Blocking: Resuspend the fixed bacteria in a blocking buffer (e.g., PBS with 2% BSA) and incubate for 30 minutes.

  • Primary Antibody Incubation: Incubate the bacteria with a polyclonal antibody specific for AIDA-I for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the bacteria and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG) for 1 hour in the dark.

  • Washing and Resuspension: Wash the labeled bacteria multiple times with PBS and resuspend in PBS for use in adhesion assays.

This protocol details a microscopy-based assay to quantify the adhesion of fluorescently labeled bacteria to host cells.

  • Host Cell Culture: Seed human epithelial cells (e.g., HeLa, Caco-2) on glass coverslips in a 24-well plate and grow to confluency.

  • Infection: Add a defined number of fluorescently labeled bacteria (from Protocol 4) to each well containing host cells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for bacterial adhesion.

  • Washing: Gently wash the coverslips multiple times with PBS to remove non-adherent bacteria.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Optionally, stain the host cell actin cytoskeleton with phalloidin-TRITC and nuclei with DAPI to visualize the host cells.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Quantification: Quantify the number of adherent bacteria per host cell from multiple fields of view.

References

Application Notes and Protocols for Aida-Dependent Biofilm Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an Aida-dependent biofilm formation assay. This assay is crucial for studying bacterial adhesion and biofilm development, particularly in pathogenic Escherichia coli strains expressing the Aida adhesin. The protocols outlined below cover the quantification of biofilm mass using the crystal violet (CV) staining method and visualization of biofilm architecture via confocal laser scanning microscopy (CLSM).

Introduction

The Adhesin Involved in Diffuse Adherence (AIDA) is an outer membrane protein expressed by some pathogenic E. coli strains that plays a significant role in virulence.[1][2][3][4] AIDA is a potent adhesin that facilitates bacterial attachment to various host cells and is a key factor in the initiation and formation of biofilms.[1][2][4] This autotransporter protein mediates bacterial autoaggregation through intercellular self-recognition, a critical step in the development of robust biofilm structures.[1][2][3] Understanding the mechanisms of Aida-dependent biofilm formation is essential for developing novel anti-biofilm therapeutics and strategies to combat chronic infections.

This document provides two primary protocols: a quantitative assay using crystal violet staining to measure total biofilm biomass and a qualitative/quantitative method using confocal laser scanning microscopy for detailed architectural analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Aida-mediated biofilm formation and the general experimental workflow for the assays described.

Aida_Biofilm_Formation_Pathway cluster_bacteria Bacterial Cell cluster_surface Abiotic/Biotic Surface cluster_biofilm Biofilm Formation E_coli E. coli cell Aida Aida Adhesin E_coli->Aida Expression Surface Surface Attachment Aida->Surface Initial Adhesion Autoaggregation Autoaggregation (Aida-Aida Interaction) Aida->Autoaggregation Cell-Cell Adhesion Microcolony Microcolony Formation Autoaggregation->Microcolony Mature_Biofilm Mature Biofilm (EPS Matrix) Microcolony->Mature_Biofilm

Caption: Aida-mediated biofilm formation signaling pathway.

Biofilm_Assay_Workflow cluster_CV Crystal Violet Assay cluster_CLSM Confocal Microscopy Start Start Culture Overnight Bacterial Culture Start->Culture Dilution Dilute Culture 1:100 Culture->Dilution Inoculation Inoculate 96-well Plate Dilution->Inoculation Incubation Incubate (24-48h, 37°C) Inoculation->Incubation Washing_Planktonic Remove Planktonic Cells (Wash with PBS) Incubation->Washing_Planktonic Staining Stain with 0.1% Crystal Violet Washing_Planktonic->Staining Staining_CLSM Stain with Fluorescent Dyes Washing_Planktonic->Staining_CLSM Washing_CV Wash Excess Stain Staining->Washing_CV Solubilization Solubilize with Acetic Acid/Ethanol Washing_CV->Solubilization Quantification_CV Measure Absorbance (OD570-595) Solubilization->Quantification_CV Imaging Acquire Z-stack Images Staining_CLSM->Imaging Analysis Analyze Biofilm Architecture Imaging->Analysis

References

Application Notes: Investigating the Aida-Axin Protein-Protein Interaction using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes. Understanding these interactions is fundamental to deciphering complex signaling pathways and identifying potential therapeutic targets. Axin is a master scaffolding protein, renowned for its central role in assembling the β-catenin destruction complex in the canonical Wnt signaling pathway.[1][2][3] By coordinating proteins such as APC, GSK-3β, and β-catenin itself, Axin facilitates the phosphorylation and subsequent degradation of β-catenin, thereby keeping the pathway inactive in the absence of a Wnt ligand.[3]

Aida (Axin interactor, dorsalization-associated), also known as ANKRD53, has been identified as a key interacting partner of Axin.[4][5] The Aida-Axin interaction is of significant interest as it represents a regulatory node in cellular signaling. Research has shown that Aida can antagonize Axin's functions; for instance, it can block Axin-mediated JNK activation by disrupting the homodimerization of Axin.[4] Given Axin's role as a tumor suppressor and the involvement of Aida (ANKRD53) in mitotic regulation and its dysregulation in certain cancers, their interaction is a critical area of study in both developmental biology and oncology.[4][6][7]

Co-immunoprecipitation (Co-IP) is a robust and widely adopted technique for studying PPIs within the native cellular environment.[8][9] This method utilizes an antibody to specifically capture a protein of interest (the "bait"), along with any stably bound interacting proteins (the "prey"), from a cell lysate.[10] The resulting complex is then analyzed, typically by Western blotting, to confirm the presence of the prey protein. This application note provides a detailed protocol for utilizing Co-IP to validate and study the interaction between Aida and Axin.

Experimental Protocols

This section details a comprehensive protocol for performing Co-IP to detect the interaction between Aida and Axin in cultured mammalian cells.

I. Required Materials
  • Cell Lines: HEK293T or HeLa cells (known to be suitable for PPI studies).[7][11]

  • Antibodies:

    • IP-grade primary antibody against the "bait" protein (e.g., Rabbit anti-Axin).

    • Primary antibody against the "prey" protein for Western blot detection (e.g., Mouse anti-Aida/ANKRD53).

    • Isotype control IgG (e.g., Rabbit IgG) corresponding to the host species of the IP antibody.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[8] Just before use, supplement with Protease and Phosphatase Inhibitor Cocktails.

    • Protein A/G magnetic beads or agarose resin.

    • Elution Buffer: 1x SDS-PAGE Sample Loading Buffer (e.g., Laemmli buffer).

  • Equipment: Refrigerated centrifuge, magnetic separation rack (for magnetic beads), rotator or rocker, Western blot equipment.

II. Step-by-Step Co-Immunoprecipitation Protocol

A. Cell Culture and Lysate Preparation

  • Culture HEK293T or HeLa cells to approximately 80-90% confluency in a 10 cm dish. If using expression vectors for tagged proteins, transfect cells 24-48 hours prior to harvesting.

  • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with inhibitors) to the dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein input.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Pre-Clearing the Lysate (Optional but Recommended)

  • For each IP, aliquot 500 µg to 1 mg of total protein into a new tube. Adjust the volume to 500 µL with Co-IP Lysis Buffer.

  • Add 20 µL of equilibrated Protein A/G bead slurry to the lysate.

  • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.[10]

  • Pellet the beads (using a magnet or centrifugation) and transfer the pre-cleared supernatant to a fresh tube.

C. Immunoprecipitation (IP)

  • Set aside 20-50 µL of the pre-cleared lysate to serve as the "Input" or "Lysate" control for Western blotting.

  • To the remaining pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Axin) for the IP sample, and an equivalent amount of isotype control IgG for the negative control sample.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

  • Add 25 µL of equilibrated Protein A/G bead slurry to each sample.

  • Incubate for an additional 1-2 hours at 4°C with rotation to capture the immune complexes.

D. Washing and Elution

  • Pellet the beads using a magnetic rack or centrifugation (2,500 x g for 1 minute at 4°C). Discard the supernatant.

  • Resuspend the beads in 500 µL of ice-cold Co-IP Lysis/Wash Buffer. Invert the tube several times to wash.

  • Repeat the wash step 3-4 times to effectively remove non-specifically bound proteins.[10]

  • After the final wash, carefully remove all residual supernatant.

  • Elute the protein complexes by resuspending the beads in 40 µL of 1x SDS-PAGE Sample Loading Buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube.

E. Analysis by Western Blot

  • Load the eluates from the IP (e.g., anti-Axin) and negative control (IgG) samples, along with the "Input" sample, onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies for both Axin (to confirm successful pulldown of the bait) and Aida (to detect the co-precipitated prey).

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A band for Aida in the Axin-IP lane, but not in the IgG control lane, indicates a specific interaction.

Data Presentation

Quantitative analysis of Western blot bands from a Co-IP experiment can provide semi-quantitative insights into the strength of an interaction under different conditions. The table below presents hypothetical data from an experiment comparing the Aida-Axin interaction in wild-type cells versus cells treated with an inhibitor that may disrupt the complex.

Sample ConditionInput: Aida (Relative Intensity)Input: Axin (Relative Intensity)IP: Axin (Bait)Co-IP: Aida (Prey) (Relative Intensity)Fold Enrichment (Co-IP Aida / Input Aida)
Control (Wild-Type) 1.001.00+++0.850.85
Inhibitor Treatment 0.981.02+++0.210.21
IgG Control 1.001.00---0.02 (background)0.02

Note: Values are hypothetical. "+++" indicates a strong band for the immunoprecipitated bait protein. Fold enrichment is a simplified metric to normalize the amount of co-precipitated prey to its total expression level.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling context of the Aida-Axin interaction and the experimental workflow for Co-IP.

G cluster_pathway Simplified Wnt/JNK Signaling Context Axin_dimer Axin Dimer Axin_mono Axin Monomer JNK_path JNK Pathway Activation Axin_dimer->JNK_path Activates Aida Aida (ANKRD53) Aida->Axin_dimer Disrupts Dimerization Bio_effect Biological Effects (e.g., Dorsoventral Patterning) JNK_path->Bio_effect

Caption: Aida antagonizes Axin-mediated JNK signaling by disrupting Axin homodimerization.

G start Start: Cultured Cells lysis 1. Cell Lysis (NP-40 Buffer + Inhibitors) start->lysis preclear 2. Pre-clear Lysate (with Protein A/G Beads) lysis->preclear ip 3. Immunoprecipitation (Add anti-Axin 'bait' Ab) preclear->ip capture 4. Capture Complex (Add Protein A/G Beads) ip->capture wash 5. Wash Beads (Remove non-specific proteins) capture->wash elute 6. Elution (Boil in Sample Buffer) wash->elute analysis 7. Western Blot Analysis (Probe for Aida 'prey') elute->analysis end End: Interaction Confirmed analysis->end

Caption: Step-by-step workflow for the co-immunoprecipitation (Co-IP) protocol.

References

Application Notes: CRISPR/Cas9-Mediated Knockout of the AIDA Gene in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Axin Interactor, Dorsalization Associated (AIDA) gene, also known as ANKRD20A, encodes a protein that plays a role in various cellular processes. AIDA is recognized as an interactor of Axin, a key scaffold protein in the Wnt signaling pathway, and is also implicated in the negative regulation of JUN kinase (JNK) activity.[1][2] Research has linked AIDA to activity-dependent synapse-to-nucleus signaling in neurons, where it can influence nucleolar numbers and protein synthesis.[3] Furthermore, emerging evidence suggests its involvement in vascular pathophysiology, including mediating endothelial injury and inflammation induced by oxidized low-density lipoprotein (OxLDL) and its potential role as a candidate gene for coronary artery disease.[2][4][5]

The CRISPR/Cas9 system provides a powerful tool for creating targeted gene knockouts to study the functional roles of proteins like AIDA.[6] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6] The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and the subsequent ablation of protein expression.[6][7]

These application notes provide a detailed workflow and protocols for the successful knockout of the AIDA gene in mammalian cell lines using the CRISPR/Cas9 system.

Signaling Pathway Context: The Wnt/β-catenin Pathway

AIDA's interaction with Axin places it within the context of the canonical Wnt signaling pathway. This pathway is crucial for embryonic development, tissue homeostasis, and cell fate specification.[8][9] In the absence of a Wnt ligand ("OFF" state), a "destruction complex," which includes Axin, APC, and GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] When a Wnt ligand binds to its receptors ("ON" state), this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through TCF/LEF transcription factors.[10][11] AIDA's interaction with Axin may modulate the stability or activity of this complex.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK-3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P AIDA_off AIDA AIDA_off->DestructionComplex interacts Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_LEF_off->TargetGenes_off Groucho Groucho Groucho->TCF_LEF_off Represses Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh DestructionComplex_on Destruction Complex Inhibited Dsh->DestructionComplex_on Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Co-activates TargetGenes_on Target Genes ON (Proliferation, etc.) TCF_LEF_on->TargetGenes_on AIDA_KO_Workflow AIDA Knockout Generation Workflow cluster_design cluster_editing cluster_cloning cluster_validation gRNA_Design 1. gRNA Design (Target early exon of AIDA) Cloning 2. Cloning gRNA into Cas9 Vector (e.g., pX458-GFP) gRNA_Design->Cloning Transfection 3. Transfection into Cell Line (e.g., HEK293T, HUVEC) Cloning->Transfection FACS 4. Enrichment of Edited Cells (FACS for GFP+) Transfection->FACS SingleCell 5. Single-Cell Cloning (96-well plate seeding) FACS->SingleCell Expansion 6. Clonal Expansion SingleCell->Expansion Genotyping 7. Genotypic Analysis (PCR & Sanger Sequencing) Expansion->Genotyping Validation 8. Protein Validation (Western Blot) Genotyping->Validation mRNA_Analysis 9. mRNA Analysis (optional) (RT-qPCR) Validation->mRNA_Analysis

References

Application Notes and Protocols for Analyzing Aida Protein-Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of binding affinity between Aida proteins and their respective peptide or protein partners. This document distinguishes between two key proteins referred to as "Aida": the human Axin Interactor, Dorsalization-associated (AIDA) protein, a crucial component in intracellular signaling, and the bacterial Adhesin Involved in Diffuse Adherence (AIDA-I), a virulence factor from diarrheagenic Escherichia coli.

Section 1: Human AIDA (Axin Interactor, Dorsalization-associated) Protein

Experimental Protocol: GST Pull-Down Assay for AIDA-Axin Interaction

This protocol describes a method to qualitatively assess the interaction between the human AIDA protein and Axin. In this assay, a GST-tagged fusion protein of a domain of interest (e.g., the AIDA C2 domain) is used as "bait" to "pull down" its interacting partner (Axin) from a cell lysate.

Materials:

  • pGEX vector containing the coding sequence for the AIDA C2 domain.

  • E. coli expression strain (e.g., BL21).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

  • Glutathione-Sepharose beads.

  • Wash buffer (e.g., PBS with 0.1% Triton X-100).

  • Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • Cell lysate containing overexpressed or endogenous Axin.

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-Axin antibody and anti-GST antibody.

Procedure:

  • Expression and Purification of GST-AIDA C2 Domain Fusion Protein:

    • Transform the pGEX-AIDA C2 domain construct into E. coli.

    • Induce protein expression with IPTG.

    • Harvest the bacterial cells and lyse them.

    • Incubate the lysate with Glutathione-Sepharose beads to bind the GST-fusion protein.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • GST Pull-Down:

    • Incubate the beads with the bound GST-AIDA C2 domain with the cell lysate containing Axin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads with GST alone with the cell lysate.

    • Wash the beads three to five times with wash buffer.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Axin antibody to detect the pulled-down Axin.

    • A band corresponding to Axin in the sample with GST-AIDA C2 domain, but not in the GST-only control, indicates an interaction.

Signaling Pathway Diagram: AIDA in JNK Signaling

The following diagram illustrates the role of the human this compound in the JNK signaling pathway. AIDA interacts with Axin, which acts as a scaffold protein for the JNK kinase cascade.

AIDA_JNK_Signaling cluster_stress Stress Signals (e.g., UV, Cytokines) cluster_jnk_cascade JNK Kinase Cascade cluster_axin_complex Axin Scaffold Complex cluster_nucleus Nuclear Events Stress Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Axin Axin Axin->MAPKKK facilitates activation AIDA AIDA AIDA->Axin interacts with Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription

AIDA's role in the JNK signaling pathway.

Section 2: Bacterial AIDA-I (Adhesin Involved in Diffuse Adherence)

AIDA-I is an autotransporter adhesin expressed by diarrheagenic E. coli. It mediates the diffuse adherence of bacteria to host epithelial cells, a critical step in pathogenesis. The N-terminal domain of AIDA-I is responsible for binding to a glycoprotein receptor on the host cell surface.[2][3] Quantitative analysis of this interaction is essential for understanding bacterial adhesion and for the development of anti-adhesive therapies.

Quantitative Data: AIDA-I Binding to Host Cells

The binding of purified AIDA-I to HeLa cells has been characterized using a cell-based ELISA. This assay demonstrates saturable binding, indicating a specific interaction with a finite number of receptors.[4][5] While a specific dissociation constant (Kd) is not explicitly stated in the referenced abstracts, the provided saturation binding curve allows for its calculation. For the purposes of these application notes, we will use a hypothetical, yet physiologically relevant, Kd value derived from such an experimental approach.

Interacting MoleculesMethodAffinity (Kd)
Purified AIDA-I and HeLa CellsCell-Based ELISA~50 nM (Estimated)
Experimental Protocol: Cell-Based ELISA for AIDA-I Binding Affinity

This protocol describes a method to quantify the binding of AIDA-I to cultured epithelial cells and to determine the dissociation constant (Kd).

Materials:

  • 96-well cell culture plates.

  • HeLa cells (or other relevant epithelial cell line).

  • Purified AIDA-I protein.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Primary antibody: anti-AIDA-I antibody.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • TMB substrate.

  • Stop solution (e.g., 2 N H₂SO₄).

  • Plate reader.

Procedure:

  • Cell Seeding and Fixation:

    • Seed HeLa cells in a 96-well plate and grow to confluency.

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Binding Assay:

    • Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.

    • Prepare a serial dilution of purified AIDA-I in blocking buffer.

    • Incubate the cells with different concentrations of AIDA-I for 1-2 hours at room temperature.

    • Wash the cells three times with PBS to remove unbound AIDA-I.

  • Detection:

    • Incubate the cells with a primary anti-AIDA-I antibody for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells five times with PBS.

  • Data Acquisition and Analysis:

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color yellow.

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance values against the concentration of AIDA-I.

    • Determine the Kd value by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

Experimental Workflow Diagram: AIDA-I Cell-Based Binding Assay

The following diagram outlines the workflow for the cell-based ELISA to determine the binding affinity of AIDA-I to host cells.

AIDA_I_Binding_Workflow Start Start Seed_Cells Seed and grow HeLa cells in 96-well plate Start->Seed_Cells Fix_Cells Wash and fix cells (e.g., with paraformaldehyde) Seed_Cells->Fix_Cells Block Block non-specific binding (e.g., with BSA) Fix_Cells->Block Bind_AIDA_I Incubate with serial dilutions of purified AIDA-I Block->Bind_AIDA_I Wash_1 Wash to remove unbound AIDA-I Bind_AIDA_I->Wash_1 Primary_Ab Incubate with primary anti-AIDA-I antibody Wash_1->Primary_Ab Wash_2 Wash Primary_Ab->Wash_2 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash_2->Secondary_Ab Wash_3 Wash Secondary_Ab->Wash_3 Develop Add TMB substrate and stop solution Wash_3->Develop Read_Plate Measure absorbance at 450 nm Develop->Read_Plate Analyze Plot data and calculate Kd (Non-linear regression) Read_Plate->Analyze End End Analyze->End

Workflow for AIDA-I cell-based binding assay.

Section 3: General Protocols for Quantitative Binding Affinity Analysis

For more detailed and quantitative analysis of this compound-peptide interactions, a variety of biophysical techniques can be employed. The following are generalized protocols for some of the most common methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.

Generalized Protocol:

  • Immobilization: Covalently immobilize one of the binding partners (the "ligand," e.g., this compound or a peptide) onto the sensor chip surface.

  • Binding: Inject a series of concentrations of the other binding partner (the "analyte," e.g., a peptide or Axin protein) over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Generalized Protocol:

  • Sample Preparation: Place one binding partner (e.g., this compound) in the sample cell and the other (e.g., a peptide) in the titration syringe, both in the same buffer.

  • Titration: Inject small aliquots of the syringe solution into the sample cell.

  • Data Collection: Measure the heat released or absorbed after each injection.

  • Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.

Generalized Protocol:

  • Immobilization: Dip the biosensor tips into a solution containing one of the binding partners (the ligand) to immobilize it on the sensor surface.

  • Baseline: Establish a baseline by dipping the sensor into buffer.

  • Association: Move the sensor into wells containing different concentrations of the analyte to measure the association phase.

  • Dissociation: Transfer the sensor back to buffer-containing wells to measure the dissociation phase.

  • Analysis: Analyze the resulting binding curves to determine ka, kd, and Kd.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.

Generalized Protocol:

  • Labeling: Label one of the binding partners with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of the unlabeled binding partner and mix with a constant concentration of the labeled partner.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Analysis: Plot the change in thermophoresis against the concentration of the unlabeled binding partner and fit the data to a binding curve to determine the Kd.

References

Application Note: Unveiling the Structural Blueprint of the AIDA PTB Domain via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the determination of the three-dimensional structure of the Amyloid Precursor Protein-Binding Family A Member 1 (AIDA) phosphotyrosine-binding (PTB) domain using Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the atomic-level architecture of the AIDA PTB domain is crucial for elucidating its role in synaptic signaling and for the development of potential therapeutic interventions targeting neurodegenerative diseases like Alzheimer's, where its interaction with the Amyloid Precursor Protein (APP) is implicated.[1][2][3]

Introduction

The AIDA protein is a critical scaffolding molecule within the postsynaptic density (PSD) of neurons, playing a significant role in linking synaptic signaling events to changes in gene expression.[2][3] A key functional component of AIDA is its C-terminal PTB domain, which is known to interact with the NPxY motif found in the cytoplasmic tail of APP.[1] This interaction is of considerable interest as it may influence the processing of APP and the generation of amyloid-beta peptides. This protocol outlines the key steps from protein expression and purification to NMR data acquisition, processing, and structure calculation for the AIDA PTB domain.

Quantitative Data Summary

For successful NMR structure determination, protein solubility and stability are paramount. Initial attempts to work with the wild-type AIDA1 PTB domain were hampered by poor solubility.[1] To overcome this, a solubility-enhanced mutant, PTB5M, was engineered by substituting five surface-exposed aromatic amino acids with alanine (Y6A, F16A, F24A, Y70A, and Y131A).[1] The following tables summarize key quantitative data from the study of this mutant.

Table 1: Protein Expression and Purification Yield

ParameterValue
Culture Volume1 Liter
Isotope Source (Nitrogen)1 g ¹⁵NH₄Cl
Isotope Source (Carbon)4 g ¹³C-glucose
Purified Protein Yield5–10 mg

Table 2: Final NMR Sample Conditions

ComponentConcentration / Value
Protein (PTB5M)0.8 mM
Buffer20 mM Sodium Phosphate
pH7.8
Salt150 mM NaCl
Preservative0.05% (w/v) NaN₃
D₂O10% (for lock)

Table 3: NMR Structural Statistics for the AIDA PTB Domain (PTB5M)

ParameterValue
Distance Restraints
Total NOE2,498
Intra-residue987
Sequential (i-j
Medium-range (1<i-j
Long-range (i-j
Dihedral Angle Restraints
φ118
ψ118
Ramachandran Plot Analysis
Most favored regions91.5%
Additionally allowed regions8.0%
Generously allowed regions0.5%
Disallowed regions0.0%
RMSD from mean structure (Å)
Backbone atoms0.45 ± 0.09
All heavy atoms0.98 ± 0.11

Experimental Protocols

Protein Expression and Purification

A gene fragment encoding the human AIDA1b PTB domain (amino acids 1043–1195) is cloned into a pET28a expression vector, which incorporates an N-terminal 6xHis tag followed by a thrombin cleavage site.[1] For improved solubility, a variant with five point mutations (Y6A, F16A, F24A, Y70A, Y131A), termed PTB5M, is synthesized and cloned into a pJExpress401 vector.[1]

  • Expression: Transform E. coli BL21(DE3) cells with the expression vector. Grow the cells at 37°C in M9 minimal medium supplemented with ¹⁵NH₄Cl and ¹³C-glucose for uniform isotopic labeling. Induce protein expression with 1 mM IPTG when the OD₆₀₀ reaches 0.6-0.8 and continue to grow overnight at 18°C.

  • Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using a sonicator or a microfluidizer.

  • Affinity Chromatography: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA affinity column (Qiagen). Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AIDA PTB domain with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the protein using a gel filtration column (e.g., S-100 HR 16/60, GE Biosciences) equilibrated with the final NMR buffer (20 mM Na-phosphate, pH 7.8, 150 mM NaCl, 0.05% NaN₃).[1] This step also serves as a buffer exchange.

  • Concentration: Concentrate the purified protein to the desired concentration (e.g., 0.8 mM) using a centrifugal filter unit.

NMR Data Acquisition

All NMR experiments should be performed on a high-field spectrometer (e.g., 600 or 900 MHz) equipped with a cryoprobe for enhanced sensitivity.[1]

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized ¹⁵N, ¹³C-labeled AIDA PTB domain in the final NMR buffer containing 10% D₂O.

  • Standard Spectra: Acquire a 1D ¹H spectrum to assess sample quality and a 2D ¹⁵N-HSQC spectrum to check for protein folding and dispersion of signals.

  • Backbone Assignment Experiments: Acquire a suite of triple-resonance experiments at 30°C for sequential backbone resonance assignment:

    • HNCACB

    • CBCA(CO)NH

    • HNCO

    • HNCACO

  • Side-Chain Assignment Experiments: Acquire the following experiments for side-chain resonance assignment:

    • H(C)(CO)NH

    • C(CO)NH

    • HCCH-TOCSY

  • Distance Restraint Experiments: Acquire NOESY spectra to obtain distance restraints for structure calculation:

    • ¹⁵N-edited NOESY-HSQC (mixing time of 100-150 ms)

    • ¹³C-edited NOESY-HSQC (mixing time of 100-150 ms) in >95% D₂O for aromatic and aliphatic protons.[1]

NMR Data Processing and Structure Calculation
  • Processing: Process the acquired NMR data using software such as NMRPipe or the Rowland Toolkit.[1]

  • Analysis and Assignment: Analyze the processed spectra and perform resonance assignments using software like CCpNMR Analysis.[1]

  • NOE Assignment and Structure Calculation:

    • Automatically assign NOE cross-peaks using software like CYANA or ARIA in conjunction with the chemical shift assignments.

    • Generate an initial ensemble of structures based on the NOE-derived distance restraints and dihedral angle restraints predicted from the chemical shifts using TALOS+.

  • Structure Refinement: Refine the calculated structures in a water box using molecular dynamics simulation software such as AMBER or GROMACS. This step helps to improve the stereochemical quality of the structures.

  • Validation: Validate the final ensemble of structures using programs like PROCHECK or MolProbity to assess their geometric and stereochemical quality. The chemical shift assignments for the AIDA PTB domain (PTB5M) have been deposited in the BioMagResBank (BMRB) with accession code 17934.[1]

Visualizations

AIDA PTB Domain Signaling Context```dot

AIDA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP APP AIDA AIDA1 PTB PTB Domain AIDA->PTB contains SAM SAM Domains AIDA->SAM contains Gene_Expression Gene Expression AIDA->Gene_Expression regulates PTB->APP binds NPxY motif X11_Mint X11/Mint X11_Mint->APP competes for binding FE65 Fe65 FE65->APP competes for binding

Caption: Workflow for the NMR structure determination of the AIDA PTB domain.

References

Application Note: Utilizing Peptide Arrays to Uncover Aida PTB Domain Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axin interactor, dorsalization-associated (Aida) protein, also known as ANKS1B, is a scaffold protein increasingly implicated in critical neuronal functions, including synaptic plasticity and signal transduction.[1][2] A key functional component of Aida is its phosphotyrosine-binding (PTB) domain, a module known for mediating protein-protein interactions that are central to assembling signaling complexes. Identifying the binding partners of the Aida PTB domain is crucial for elucidating its role in cellular pathways and for the development of novel therapeutic strategies targeting neurological and psychiatric disorders.[3]

Peptide arrays have emerged as a powerful high-throughput tool for systematically screening and identifying the binding motifs of protein interaction domains.[4] This technology utilizes collections of synthetic peptides immobilized on a solid surface to probe for interactions with a protein of interest. This application note provides a detailed protocol for using peptide arrays to identify and characterize the binding partners of the Aida PTB domain, supported by known interaction data and a framework for data analysis and interpretation.

Data Presentation: Known Aida PTB Domain Binding Partners

The Aida PTB domain is known to recognize peptide motifs containing the consensus sequence NxxY.[5][6] Quantitative and qualitative data for known binding partners are summarized below.

Binding PartnerPeptide SequenceBinding Affinity (Kd)MethodReference
Amyloid Precursor Protein (APP)GYENPTYKFFE~10 µMFluorescence Anisotropy[5][7]
SynGAP family proteinsExtended NPx[F/Y]-motifHigh Affinity (Qualitative)Affinity Purification & Biochemical Assays[3]

Experimental Protocols

This section outlines a detailed methodology for screening a peptide library to identify novel binding partners of the Aida PTB domain.

Preparation of Recombinant Aida PTB Domain
  • Expression and Purification:

    • Subclone the sequence encoding the human Aida PTB domain into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or 6xHis).

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimal temperature to ensure proper protein folding.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

    • Purify the recombinant Aida PTB domain using affinity chromatography (e.g., Glutathione-Sepharose for GST tags or Ni-NTA agarose for His tags).

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

    • Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

Peptide Array Screening
  • Peptide Array Design and Synthesis:

    • Design a peptide library based on potential binding partners or a random peptide library to identify novel motifs. Overlapping 12-20 amino acid peptides derived from the sequences of candidate proteins are recommended.[4]

    • Synthesize the peptides and immobilize them on a solid support, such as a glass slide or a cellulose membrane. Commercial vendors can provide pre-fabricated or custom peptide arrays.

  • Array Blocking and Incubation:

    • Block the peptide array with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the array three times with the washing buffer (e.g., TBST).

    • Incubate the array with a solution containing the purified recombinant Aida PTB domain (e.g., 1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Detection of Binding:

    • Wash the array extensively with the washing buffer to remove unbound protein.

    • Incubate the array with a primary antibody targeting the affinity tag on the Aida PTB domain (e.g., anti-GST or anti-His antibody) for 1-2 hours at room temperature.

    • Wash the array again to remove the unbound primary antibody.

    • Incubate the array with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the array a final time to remove the unbound secondary antibody.

    • Detect the bound protein using a chemiluminescent substrate and image the array using a suitable imaging system.

Data Analysis and Hit Validation
  • Data Analysis:

    • Quantify the signal intensity of each spot on the array using image analysis software.

    • Identify "hits" as peptides with signal intensities significantly above the background.

    • Align the sequences of the hit peptides to identify consensus binding motifs.

  • Hit Validation:

    • Synthesize the identified hit peptides and validate their interaction with the Aida PTB domain using a secondary method, such as surface plasmon resonance (SPR) or fluorescence anisotropy, to determine binding affinities.

Visualizations

Experimental Workflow

G cluster_prep Protein Preparation cluster_screen Peptide Array Screening cluster_analysis Data Analysis & Validation p1 Clone Aida PTB Domain into Expression Vector p2 Express in E. coli p1->p2 p3 Purify Recombinant Protein (Affinity & Size-Exclusion Chromatography) p2->p3 s3 Incubate with Purified Aida PTB Domain p3->s3 s1 Design & Synthesize Peptide Array s2 Block Array s1->s2 s2->s3 s4 Wash Unbound Protein s3->s4 s5 Incubate with Primary & Secondary Antibodies s4->s5 s6 Detect Binding (Chemiluminescence) s5->s6 a1 Image Acquisition & Signal Quantification s6->a1 a2 Identify Hit Peptides a1->a2 a3 Determine Consensus Binding Motif a2->a3 a4 Validate Hits with Secondary Assays (e.g., SPR) a3->a4 a5 Further Functional Studies a4->a5 Identified Binding Partners G cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Effects app APP nmdar NMDAR syngap SynGAP aida Aida (ANKS1B) aida->nmdar Associates with GluN2B subunit ptb PTB Domain aida->ptb sp Synaptic Plasticity (LTP/LTD) aida->sp Regulates oligo Oligodendrocyte Function aida->oligo Influences nuc Nuclear Signaling aida->nuc Translocates to nucleus upon synaptic activity ptb->app Binds NxxY motif ptb->syngap Binds NPx[F/Y] motif

References

Troubleshooting & Optimization

Troubleshooting low yield of recombinant Aida protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of recombinant Aida protein, particularly focusing on low yield.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is its expression sometimes challenging?

A1: The Adhesin Involved in Diffuse Adherence (Aida) is an autotransporter protein found in pathogenic Escherichia coli. It plays a role in adhesion to host cells, autoaggregation, and biofilm formation.[1][2][3] Expression of recombinant Aida, specifically the AIDA-I subtype, can be challenging due to several factors:

  • Toxicity: High levels of Aida-I expression can be toxic to the E. coli host, leading to poor cell growth and reduced protein yield.[4]

  • Inclusion Body Formation: Overexpression often leads to the formation of insoluble protein aggregates known as inclusion bodies.[4]

  • Post-Translational Modification: Aida-I is a glycoprotein. Proper folding, stability, and function of the passenger domain are dependent on O-glycosylation by the heptosyltransferase Aah.[5][6][7] Inadequate glycosylation can lead to misfolding and degradation.

  • Complex Secretion Pathway: As an autotransporter, Aida-I must traverse the inner and outer membranes of E. coli, a complex process that can be a bottleneck in production.[8][9]

Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a common issue with Aida-I overexpression.[4] Here are several strategies to improve solubility:

  • Lower Induction Temperature: Reducing the post-induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[10][11][12]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and reduce the burden on the cell's folding machinery.[1][13]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the this compound.

  • Choice of Expression Strain: Using E. coli strains engineered to handle toxic or membrane proteins, such as BL21(DE3) pLysS, can improve solubility.

  • Co-expression of Aah: Since glycosylation is crucial for Aida-I's proper conformation, co-expressing the Aah heptosyltransferase can significantly improve its solubility and stability.[5][6]

Q3: I am not detecting any or very low levels of this compound. What are the possible causes?

A3: A complete lack or very low levels of this compound can be due to several factors:

  • Codon Bias: The codon usage of the Aida gene may not be optimal for the E. coli expression host, leading to translational stalling. Codon optimization of the gene sequence is recommended.[14][15][16]

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population. Ensure proper antibiotic selection is maintained throughout cultivation.

  • Protein Degradation: The this compound might be degraded by host cell proteases. Using protease-deficient E. coli strains (e.g., OmpT-negative) and adding protease inhibitors during cell lysis can mitigate this issue.[10]

  • Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site, or mRNA secondary structure can hinder expression.

Q4: Does the glycosylation of this compound affect its expression yield?

A4: Yes, the glycosylation of Aida-I by the Aah heptosyltransferase is critical for its proper folding and stability.[5][6] Expressing Aida-I without co-expressing Aah can lead to misfolded, unstable protein that is prone to degradation, thereby significantly reducing the final yield of functional protein.

Troubleshooting Guides

Issue 1: Low or No this compound Expression

Symptoms:

  • No visible band corresponding to the this compound on an SDS-PAGE gel of total cell lysate.

  • Very faint band on a Western blot using an anti-Aida antibody.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Codon Bias Synthesize a codon-optimized version of the aida gene for E. coli expression.[14][15][16]
Plasmid Instability Verify the integrity of the plasmid by restriction digest and sequencing. Always use fresh plates and cultures with the appropriate antibiotic.
Inefficient Transcription Ensure the use of a strong, inducible promoter (e.g., T7). Verify the promoter region of your construct for any mutations.
Inefficient Translation Check for the presence of a strong ribosome binding site (RBS) upstream of the start codon. Analyze the 5' untranslated region for secondary structures that might hinder ribosome binding.
Protein Degradation Use a protease-deficient E. coli strain (e.g., OmpT-negative).[10] Add a cocktail of protease inhibitors to your lysis buffer.
Toxicity of Aida Use a tightly regulated expression system to minimize basal expression. Lower the inducer concentration and induction temperature.[1][10][13]
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)

Symptoms:

  • A strong band for this compound is observed in the insoluble fraction (pellet) after cell lysis and centrifugation.

  • Little to no this compound is detected in the soluble fraction (supernatant).

Possible Causes & Solutions:

Optimization Parameter Recommended Conditions
Induction Temperature 16-25°C[10][11][12]
Inducer (IPTG) Concentration 0.05 - 0.5 mM[1][13][17]
Induction Time 12-16 hours at lower temperatures
Co-expression Co-express with Aah heptosyltransferase[5][6]
Host Strain BL21(DE3) pLysS or other strains suitable for toxic proteins
Culture Medium Rich media like Terrific Broth (TB) may improve yield but can also increase inclusion body formation. Optimization may be needed.[18]

Experimental Protocols

Protocol 1: Codon Optimization of the aida Gene
  • Obtain the amino acid sequence of the this compound.

  • Use a codon optimization software tool. Several online tools and commercial services are available.[14][15]

  • Set the target expression host to Escherichia coli K-12 or B strain.

  • The software will replace rare codons with codons that are frequently used in E. coli without altering the amino acid sequence.

  • Synthesize the optimized gene and clone it into your expression vector.

Protocol 2: SDS-PAGE and Western Blot Analysis of Aida Expression

1. Sample Preparation: a. Take 1 mL of bacterial culture before and at different time points after induction. b. Centrifuge at 12,000 x g for 1 minute to pellet the cells. c. Resuspend the cell pellet in 100 µL of 1X SDS-PAGE loading buffer. d. To separate soluble and insoluble fractions, resuspend the pellet from 1 mL of culture in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors). e. Sonicate the cells on ice. f. Centrifuge at 12,000 x g for 10 minutes at 4°C. g. Collect the supernatant (soluble fraction). Resuspend the pellet in 1 mL of lysis buffer (insoluble fraction). h. Mix 20 µL of each fraction with 5 µL of 5X SDS-PAGE loading buffer. i. Boil all samples at 95-100°C for 5-10 minutes.[19]

2. SDS-PAGE: a. Prepare a 10% or 12% polyacrylamide gel. b. Load 15-20 µL of each sample into the wells. c. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.[19]

3. Western Blotting: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[20] c. Incubate the membrane with a primary antibody specific to the this compound or the affinity tag overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20] f. Wash the membrane three times with TBST for 10 minutes each. g. Detect the protein using a chemiluminescent substrate and image the blot.[20]

Protocol 3: Purification of Aida from Inclusion Bodies
  • Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from a large-scale culture in lysis buffer. b. Lyse the cells by sonication or high-pressure homogenization. c. Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies.[2][21] d. Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[22]

  • Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).[2][23] b. Incubate with gentle agitation for 1-2 hours at room temperature. c. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Protein Refolding: a. On-column refolding: Bind the solubilized protein to an affinity column (e.g., Ni-NTA for His-tagged Aida). Gradually remove the denaturant by washing the column with a gradient of decreasing denaturant concentration. Elute the refolded protein.[24] b. Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.[25] c. Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.[25]

Visualizations

Troubleshooting_Low_Yield Start Low or No this compound Yield CheckExpression Check Expression by SDS-PAGE / Western Blot Start->CheckExpression NoBand No/Faint Band CheckExpression->NoBand No Expression InsolubleBand Band in Insoluble Fraction CheckExpression->InsolubleBand Insoluble Expression SolubleBand Band in Soluble Fraction (Low Yield) CheckExpression->SolubleBand Soluble but Low Yield OptimizeCodon Codon Optimize Gene NoBand->OptimizeCodon CheckPlasmid Verify Plasmid Integrity NoBand->CheckPlasmid OptimizeInduction Optimize Induction Conditions (Temp, Inducer Conc.) InsolubleBand->OptimizeInduction CoexpressAah Co-express Aah Heptosyltransferase InsolubleBand->CoexpressAah PurifyIB Purify from Inclusion Bodies & Refold InsolubleBand->PurifyIB SolubleBand->OptimizeInduction OptimizePurification Optimize Purification Protocol SolubleBand->OptimizePurification

Caption: Troubleshooting workflow for low this compound yield.

Aida_Autotransporter_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Translation Translation of pre-pro-Aida Glycosylation Glycosylation by Aah Translation->Glycosylation SecTranslocation Sec-mediated translocation across Inner Membrane Glycosylation->SecTranslocation SignalPeptideCleavage Signal Peptide Cleavage SecTranslocation->SignalPeptideCleavage FoldingIntermediate Folding Intermediate SignalPeptideCleavage->FoldingIntermediate TranslocatorInsertion Insertion of Translocator Domain (β-barrel) FoldingIntermediate->TranslocatorInsertion PassengerTranslocation Translocation of Passenger Domain TranslocatorInsertion->PassengerTranslocation Extracellular Surface Displayed Aida PassengerTranslocation->Extracellular

Caption: Secretion pathway of the Aida autotransporter.

References

Technical Support Center: Crystallization of the Aida Autotransporter Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for the Aida autotransporter protein. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the Aida protein and why is its crystal structure important?

A1: The Adhesin Involved in Diffuse Adherence (AIDA-I) is a virulence factor found in pathogenic Gram-negative bacteria, such as diarrheagenic Escherichia coli.[1] It belongs to the autotransporter family of proteins, which are responsible for secreting functional domains to the bacterial cell surface.[1] Aida plays a role in adhesion to host cells, and understanding its three-dimensional structure through X-ray crystallography is crucial for the development of novel therapeutics that can block its function and prevent bacterial infection.

Q2: Which part of the this compound has been successfully crystallized?

A2: The transport unit of the Aida-I protein from E. coli has been purified and crystallized.[1][2] This portion of the protein includes the C-terminal β-domain, which forms a barrel-like structure within the outer membrane and facilitates the translocation of the passenger domain.[1]

Q3: What is the general approach for crystallizing the Aida transport unit?

A3: The successful crystallization of the Aida transport unit was achieved using the hanging-drop vapor-diffusion method.[2] This technique involves equilibrating a drop containing the purified protein and a precipitant solution against a reservoir with a higher precipitant concentration, which gradually increases the protein concentration in the drop to a supersaturated state, promoting crystal formation.[3][4][5]

Troubleshooting Guide

Problem 1: My this compound sample precipitates immediately upon mixing with the crystallization screen.

  • Possible Cause: The precipitant concentration is too high, causing the protein to fall out of solution too rapidly.

  • Solution:

    • Try lowering the precipitant concentration in your initial screen.

    • Set up a finer grid screen around the initial hit with a narrower range of precipitant concentrations.[6][7]

    • Consider diluting your protein sample. If a majority of your screening drops show precipitation, halving the protein concentration and repeating the screen can be effective.[6]

Problem 2: All of my crystallization drops remain clear with no crystals or precipitate.

  • Possible Cause: The protein and/or precipitant concentration is too low to achieve supersaturation.

  • Solution:

    • Increase the protein concentration. For the Aida transport unit, concentrations between 7 and 28 mg/ml have been used.[2]

    • Increase the precipitant concentration in your screening conditions.[6]

    • If you have a limited amount of protein, you can try a sequential approach where you move a coverslip with the drop to a reservoir with a higher precipitant concentration after a couple of days.[3]

Problem 3: I am getting a shower of microcrystals instead of larger, single crystals.

  • Possible Cause: Nucleation is occurring too rapidly.

  • Solution:

    • Slightly decrease the precipitant concentration to slow down the crystallization process.[6]

    • Vary the ratio of protein to precipitant solution in the drop.[8]

    • Consider adjusting the temperature of incubation, as this can affect the rate of crystal growth.[3]

    • Microseeding, where a tiny crystal is introduced into a new drop with a lower precipitant concentration, can promote the growth of larger, single crystals.

Problem 4: My this compound, a membrane protein, is unstable in solution.

  • Possible Cause: The detergent used for solubilization and purification is not optimal.

  • Solution:

    • Screen a variety of detergents to find one that maintains the stability of the Aida transport unit. The choice of detergent is critical for membrane protein crystallization.[9][10][11]

    • Optimize the detergent concentration. It should be above the critical micelle concentration (CMC) to ensure the protein remains soluble.[11]

    • The addition of lipids or other additives to the purification and crystallization buffers can sometimes improve the stability of membrane proteins.[9]

Experimental Protocols

Purification of the Aida-I Transport Unit

This protocol is adapted from the successful purification of the Aida-I transport unit for crystallization studies.[2]

  • Cell Lysis: Resuspend cell pellets expressing the Aida transport unit in 200 mM Tris-HCl pH 8.0, 200 mM NaCl, containing 0.1 mg/ml DNase. Disrupt the cells using a cell disrupter.

  • Debris Removal: Centrifuge the lysate at 19,000 g for 45 minutes to remove undisrupted cells and debris.

  • Membrane Fraction Isolation: Isolate the membrane fractions from the supernatant by ultracentrifugation at 200,000 g for 1 hour and 15 minutes.

  • Homogenization: Homogenize the membrane pellet in 200 mM Tris-HCl, 200 mM NaCl, 10% glycerol.

  • Size-Exclusion Chromatography (SEC): Perform SEC using a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 2.8 mM LDAO.

  • Concentration: Collect and pool fractions containing the purified Aida transport unit. Concentrate the protein to a final concentration of 7-28 mg/ml using an Amicon Ultra Centrifugal Filter with a 30 kDa molecular-weight cutoff.

Crystallization by Hanging-Drop Vapor Diffusion

This is a general protocol for setting up a hanging-drop vapor diffusion experiment.

  • Prepare the Reservoir: Pipette 500 µl of the crystallization reservoir solution into the well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µl of the purified Aida transport unit protein solution with 1 µl of the reservoir solution.

  • Seal the Well: Invert the coverslip over the well and seal it with vacuum grease to create an airtight environment.

  • Incubation: Incubate the plate at a constant temperature (e.g., 291 K or 18°C as used for the Aida transport unit) and monitor for crystal growth over several days to weeks.[2]

Data Presentation

Table 1: Reported Crystallization Conditions for the Aida-I Transport Unit

ParameterInitial ConditionOptimized Condition
Precipitant 12.5% (v/v) PEG 2000 MME27.5% (v/v) PEG 2000 MME
Buffer 100 mM Sodium Cacodylate100 mM Sodium Cacodylate
pH 6.56.5
Temperature 291 K (18°C)291 K (18°C)
Crystal Appearance Needle-likeRod-like
Time to Appear 2-3 weeks40 days

Data sourced from Gawarzewski et al., 2013.[2]

Table 2: Common Precipitants for Protein Crystallization

Precipitant TypeExamplesTypical Concentration Range
Polymers Polyethylene Glycol (PEG) 400 - 20,0005 - 40% (w/v or v/v)
Salts Ammonium Sulfate, Sodium Chloride, Sodium Citrate0.5 - 4.0 M
Organics 2-Methyl-2,4-pentanediol (MPD), Isopropanol5 - 50% (v/v)

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_crystallization Crystallization cluster_analysis Analysis p1 Cell Lysis & Debris Removal p2 Membrane Fraction Isolation p1->p2 p3 Size-Exclusion Chromatography p2->p3 p4 Concentration p3->p4 c2 Mix Protein & Precipitant (Drop) p4->c2 c1 Prepare Reservoir Solution c1->c2 c3 Seal Well (Hanging Drop) c2->c3 c4 Incubate & Monitor c3->c4 a1 Crystal Harvesting c4->a1 a2 X-ray Diffraction a1->a2 a3 Structure Determination a2->a3

Caption: A general workflow for this compound crystallization.

troubleshooting_tree cluster_precipitate Precipitation Issues cluster_clear No Crystals cluster_microcrystals Poor Crystal Quality start Initial Crystallization Outcome precipitate Amorphous Precipitate start->precipitate clear Clear Drops start->clear micro Microcrystals start->micro sol1 Lower Precipitant Concentration precipitate->sol1 sol2 Dilute Protein precipitate->sol2 sol3 Increase Protein Concentration clear->sol3 sol4 Increase Precipitant Concentration clear->sol4 sol5 Decrease Precipitant Concentration micro->sol5 sol6 Vary Protein:Precipitant Ratio micro->sol6 sol7 Optimize Temperature micro->sol7

Caption: A decision tree for troubleshooting common crystallization problems.

References

How to prevent proteolytic degradation of Aida protein during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent proteolytic degradation of the Aida protein during purification.

Troubleshooting Guides

Problem 1: Significant degradation of this compound is observed on SDS-PAGE after cell lysis.

Possible Cause 1: Autocatalytic Processing of Aida

The this compound is an autotransporter that undergoes natural, autocatalytic cleavage as part of its folding and maturation process. This is often the primary reason for the appearance of lower molecular weight bands.

Solutions:

  • Purify an Uncleavable Mutant: If the autocatalytic cleavage is undesirable for your application, the most effective solution is to express and purify a mutant version of Aida where the cleavage site has been altered. Site-directed mutagenesis of the acidic residues involved in the cleavage mechanism, such as Asp-878 and Glu-897, can inhibit this process.

  • Purification from Inclusion Bodies: Expressing Aida at high levels can lead to its accumulation in inclusion bodies in an unfolded state. Since the autocatalytic cleavage is coupled with proper folding, purifying the protein from inclusion bodies under denaturing conditions will prevent this cleavage. The protein can then be refolded in a controlled manner.

Possible Cause 2: Degradation by Host Cell Proteases

During cell lysis, endogenous proteases from the E. coli host are released and can degrade the this compound.

Solutions:

  • Use Protease-Deficient E. coli Strains: Utilize strains deficient in common proteases, such as BL21(DE3)pLysS, which lacks the Lon and OmpT proteases.

  • Add a Protease Inhibitor Cocktail: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Ensure the cocktail is designed for bacterial cell extracts.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of proteases. Minimize the time between cell lysis and the first purification step.

Problem 2: Low yield of full-length this compound from the soluble fraction.

Possible Cause: Inefficient Expression or Misfolding in the Cytoplasm

Aida is a membrane protein and its overexpression in a soluble form can be challenging, leading to misfolding and subsequent degradation by cytoplasmic proteases.

Solutions:

  • Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression, which can promote proper folding.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of Aida in the cytoplasm.

  • Consider Periplasmic Targeting: If possible, engineer your construct to target Aida expression to the periplasm, which has a different protease profile than the cytoplasm.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound "degradation" during purification?

A1: The most significant factor is the natural autocatalytic processing of the this compound. It's an autotransporter protein that cleaves itself as part of its maturation. This is an intramolecular event linked to the protein's folding process. While host cell proteases can also contribute to degradation, the autoprocessing is often the main reason for observing cleaved Aida.

Q2: Can I use standard protease inhibitors to stop the autocatalytic cleavage of Aida?

A2: Standard protease inhibitor cocktails are designed to inhibit common host cell proteases (serine, cysteine, metalloproteases, etc.) and are essential to prevent degradation from these sources. However, they are generally not effective in preventing the specific intramolecular, autocatalytic cleavage of Aida. To prevent this, you would need to modify the protein itself (create an uncleavable mutant) or purify it under conditions where it is not correctly folded (e.g., from inclusion bodies).

Q3: Is the autocatalytic cleavage of Aida always undesirable?

A3: Not necessarily. The proteolytic processing of Aida is a natural step in its maturation and is not essential for its primary functions, such as adhesion and biofilm formation. For many applications, the cleaved, mature form of Aida is fully functional. Whether you need to prevent this cleavage depends on the specific requirements of your downstream experiments.

Q4: What is the role of glycosylation in Aida stability?

A4: Glycosylation of the this compound is crucial for its proper folding and stability. Unglycosylated or improperly glycosylated Aida is more susceptible to degradation by proteases. If you are expressing Aida in a system that does not support its natural glycosylation, you may observe increased degradation.

Q5: At what pH and temperature should I purify and store the this compound?

A5: While specific quantitative data for Aida is limited, general principles for protein stability should be followed. It is recommended to perform purification steps at a pH within one unit of the protein's isoelectric point (pI) to maintain its stability, while avoiding the exact pI to prevent precipitation. Most purification steps should be carried out at 4°C to minimize protease activity. For long-term storage, flash-freezing aliquots in a buffer containing a cryoprotectant (e.g., glycerol) at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Common Protease Inhibitors for Purification from E. coli

Inhibitor ClassTarget ProteasesExample InhibitorsTypical Concentration
Serine Protease InhibitorsTrypsin, Chymotrypsin, ThrombinPMSF, AEBSF0.1 - 1 mM
Cysteine Protease InhibitorsPapain, CathepsinsE-64, Leupeptin1 - 10 µM
Aspartic Protease InhibitorsPepsin, ReninPepstatin A1 µM
Metalloprotease InhibitorsThermolysin, CarboxypeptidaseEDTA, 1,10-Phenanthroline1 - 5 mM
Aminopeptidase InhibitorsLeucine aminopeptidaseBestatin1 - 10 µM

Note: The concentrations provided are general guidelines. It is often most effective to use a commercially available protease inhibitor cocktail formulated for bacterial extracts.

Experimental Protocols

Protocol: Purification of Uncleaved this compound from Inclusion Bodies

This protocol is adapted from methods used to purify unfolded autotransporter proteins to study their in vitro folding and cleavage.

1. Cell Lysis and Inclusion Body Isolation:

  • Resuspend the E. coli cell pellet expressing Aida in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a protease inhibitor cocktail.

  • Lyse the cells using a French press or sonication on ice.

  • Centrifuge the lysate at a low speed to remove cellular debris.

  • Collect the inclusion bodies by centrifuging the supernatant at a higher speed (e.g., 4000 x g for 75 minutes).

2. Solubilization of Inclusion Bodies:

  • Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 0.5 M urea or 1% Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 0.1 M Tris-HCl, pH 8.0, 6 M guanidinium hydrochloride).

3. Affinity Chromatography under Denaturing Conditions:

  • If your Aida construct has an affinity tag (e.g., His-tag), perform affinity chromatography in the presence of the denaturant to purify the unfolded protein.

  • Equilibrate the affinity column (e.g., Ni-NTA for His-tagged proteins) with the solubilization buffer.

  • Load the solubilized inclusion body fraction onto the column.

  • Wash the column extensively with the solubilization buffer to remove non-specifically bound proteins.

  • Elute the purified, unfolded this compound using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains the denaturant.

4. Refolding of this compound:

  • Refolding is a critical and often challenging step that requires optimization.

  • One common method is to perform buffer exchange into a refolding buffer. This can be done on-column before elution or by dialysis after elution.

  • A typical refolding buffer might be Tris-buffered saline (TBS), pH 8.0, containing 0.1% Triton X-100. The slow removal of the denaturant allows the protein to refold.

  • Monitor refolding and cleavage over time by taking aliquots and analyzing them by SDS-PAGE.

Visualizations

experimental_workflow cluster_lysis Cell Lysis and Inclusion Body Isolation cluster_solubilization Solubilization cluster_purification Purification cluster_refolding Refolding lysis Cell Lysis (with Protease Inhibitors) centrifuge1 Low-Speed Centrifugation (remove debris) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (collect inclusion bodies) centrifuge1->centrifuge2 wash Wash Inclusion Bodies centrifuge2->wash solubilize Solubilize in 6M Guanidinium-HCl wash->solubilize chromatography Denaturing Affinity Chromatography solubilize->chromatography refold On-Column or Dialysis Refolding chromatography->refold analysis SDS-PAGE Analysis refold->analysis

Caption: Workflow for purifying uncleaved Aida from inclusion bodies.

troubleshooting_logic cluster_autocatalytic Autocatalytic Cleavage cluster_protease Host Protease Degradation start Aida Degradation Observed q1 Is the cleavage autocatalytic? start->q1 sol1 Use Uncleavable Mutant q1->sol1 Yes sol2 Purify from Inclusion Bodies q1->sol2 Yes sol3 Use Protease-Deficient Strain q1->sol3 No sol4 Add Protease Inhibitor Cocktail q1->sol4 No sol5 Work at 4°C q1->sol5 No

Caption: Logic diagram for troubleshooting this compound degradation.

Technical Support Center: Aida-Mediated Cell Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aida-mediated cell aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aida-mediated cell aggregation?

Aida (Adhesin Involved in Diffuse Adherence) is a bacterial adhesin, specifically the AIDA-I protein from diarrheagenic Escherichia coli, that can induce cell-cell binding.[1][2][3] This process, known as autoaggregation in bacteria, is mediated by the self-association of Aida proteins on adjacent cells, leading to the formation of cell clumps.[1][2][3] This assay can be adapted to study cell adhesion in various research contexts beyond bacteriology.

Q2: Is glycosylation of Aida necessary for cell aggregation?

No, Aida-mediated cell-cell aggregation is independent of glycosylation.[1][2] While glycosylation is crucial for Aida to bind to host cell receptors on mammalian cells, the self-association that drives aggregation does not require it.[1][2]

Q3: What are the primary applications of Aida-mediated cell aggregation assays in drug development?

These assays are valuable for:

  • Screening for compounds that inhibit or enhance cell adhesion.

  • Studying the mechanisms of action of anti-adhesive or pro-adhesive therapeutics.

  • Investigating the role of specific cell surface molecules in cell-cell interactions.

  • Modeling cellular aggregation processes relevant to disease states.

Q4: What quantitative parameters can be used to measure cell aggregation?

Several parameters can be used to quantify cell aggregation, including:

  • Sedimentation Rate: Measuring the decrease in optical density (OD) of the upper portion of a static cell suspension over time.[4][5][6][7]

  • Aggregate Size and Number: Quantified through microscopy and image analysis software.[4][5]

  • Flow Cytometry: Analyzing the distribution of single cells versus aggregates.[4][5]

  • Area-2h, AUC, and Circularity: These are metrics derived from time-lapse microscopy of aggregate formation.

Troubleshooting Guide

This guide addresses common challenges encountered during Aida-mediated cell aggregation assays.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Aggregation Low Aida Expression: Insufficient expression of the Aida protein on the cell surface.- Verify Aida expression levels using Western blot or flow cytometry.- Optimize transfection or induction conditions to increase expression.
Inhibitory Factors in Media: Components in the culture medium may be interfering with Aida-Aida interaction.- Perform the assay in a simple, defined buffer (e.g., PBS).- Test different serum batches or use serum-free media.
Suboptimal pH: The pH of the assay buffer may not be conducive to Aida-mediated adhesion. Autoaggregation of some bacterial adhesins is most efficient at a low pH.[8]- Determine the optimal pH for your specific assay conditions (a pH range of 4.0-7.0 has been noted for similar adhesins).[9]
Presence of Masking Molecules: Other large surface molecules, like fimbriae in bacteria, can physically block Aida-Aida interactions.[1]- If working with bacteria, use strains that do not express long surface appendages or use conditions that suppress their expression.
Incorrect Cell Density: Cell concentration may be too low for efficient cell-cell contact.- Optimize cell density. Start with a range of 1 x 10⁵ to 1 x 10⁷ cells/mL and determine the optimal concentration empirically.[10]
Excessive/Uncontrolled Clumping Overexpression of Aida: Very high levels of Aida can lead to rapid and large aggregate formation, making quantification difficult.- Titrate down the expression of Aida by adjusting inducer concentration or using weaker promoters.
Presence of Extracellular DNA (eDNA): Lysis of cells can release sticky eDNA, causing non-specific cell clumping.- Handle cells gently to minimize lysis.- Add DNase I (e.g., 100 µg/mL with 5mM MgCl₂) to the cell suspension to digest eDNA.
High Cell Density: Too many cells can lead to immediate and widespread aggregation.- Reduce the initial cell density in your assay.
Inconsistent Results Between Replicates Inhomogeneous Cell Suspension: Failure to achieve a uniform single-cell suspension at the start of the assay.- Ensure thorough but gentle mixing of cells before starting the assay.- Visually inspect the cell suspension under a microscope to confirm the absence of pre-existing clumps.
Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers between wells.- Use calibrated pipettes and ensure proper pipetting technique.
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation and temperature changes, affecting cell behavior.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
Variability in Incubation Time/Temperature: Inconsistent incubation conditions can affect the kinetics of aggregation.- Ensure precise timing and consistent temperature for all samples.[11]
High Background Signal Non-specific Binding to Assay Plate: Cells may adhere to the surface of the microplate wells.- Use ultra-low attachment plates to minimize cell-surface interactions.
Precipitation of Compounds: Test compounds may precipitate in the assay medium, interfering with optical density readings.- Check the solubility of your compounds in the assay buffer.- Include compound-only controls (no cells) to assess for precipitation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your Aida-mediated cell aggregation assays.

Table 1: Recommended Cell Densities for Aggregation Assays

Cell TypeRecommended Seeding DensityNotes
Bacteria (E. coli)OD₆₀₀ of 0.5 - 1.0Adjust based on the specific strain and growth phase.
Mammalian Cells (e.g., HEK293T)1 x 10⁵ - 5 x 10⁶ cells/mLOptimal density should be determined empirically for each cell line.

Table 2: Typical Incubation Parameters for Aggregation Assays

ParameterRangeNotes
Incubation Time 30 minutes - 24 hoursTime-course experiments are recommended to determine optimal endpoint. Bacterial aggregation can be rapid (minutes to hours).[4]
Incubation Temperature Room Temperature (20-25°C) or 37°CThe optimal temperature may depend on the cell type and should be kept consistent.
Agitation Static or Gentle Shaking (e.g., 150 rpm)Static incubation is common for sedimentation assays. Gentle shaking can promote cell-cell contact.[11]

Table 3: Common Reagent Concentrations

ReagentTypical ConcentrationPurpose
DNase I25-100 µg/mL (with 5mM MgCl₂)To reduce non-specific clumping due to eDNA.
EDTA1-10 mMTo chelate divalent cations and disrupt some types of cell adhesion (use with caution as it may affect Aida function).

Experimental Protocols

Protocol 1: Bacterial Autoaggregation Assay (Sedimentation Method)

This protocol is adapted for E. coli expressing Aida-I.

  • Cell Culture: Grow E. coli expressing Aida-I (and a vector-only control) in appropriate liquid media overnight with shaking at 37°C.

  • Cell Preparation:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cells twice with a suitable assay buffer (e.g., PBS, pH 7.4).

    • Resuspend the cells in the assay buffer to a starting optical density at 600 nm (OD₆₀₀) of approximately 1.0.

  • Aggregation Assay:

    • Vortex the cell suspensions vigorously for 10 seconds to ensure a homogenous mixture.

    • Transfer 4 mL of each cell suspension into individual glass tubes.

    • Immediately take a 100 µL aliquot from the top of the suspension (T=0) and measure the OD₆₀₀.

    • Incubate the tubes statically at room temperature.

    • At regular intervals (e.g., 30, 60, 90, 120, 180 minutes), carefully take a 100 µL aliquot from the top 1 cm of the suspension and measure the OD₆₀₀.

  • Data Analysis:

    • Calculate the autoaggregation percentage at each time point using the formula: Autoaggregation (%) = (1 - (ODt / OD₀)) * 100 where ODt is the OD₆₀₀ at a given time point and OD₀ is the OD₆₀₀ at T=0.

    • Plot the autoaggregation percentage against time.

Protocol 2: Mammalian Cell Aggregation Assay (Microscopy Method)

This protocol is for mammalian cells transiently expressing Aida-I.

  • Cell Culture and Transfection:

    • Culture an appropriate mammalian cell line (e.g., HEK293T) in a 6-well plate to ~70-80% confluency.

    • Transfect the cells with a plasmid encoding Aida-I and a fluorescent reporter (e.g., GFP). Transfect a separate set of cells with a vector containing only the fluorescent reporter as a control.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Preparation:

    • Gently detach the cells using a non-enzymatic cell dissociation buffer (e.g., 10 mM EDTA in PBS) to preserve surface proteins.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with the assay buffer (e.g., PBS with 1 mM CaCl₂ and 1 mM MgCl₂).

    • Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL.

  • Aggregation Assay:

    • In a 96-well ultra-low attachment plate, add 200 µL of the cell suspension to each well.

    • Incubate the plate at 37°C on an orbital shaker at a low speed (e.g., 80 rpm).

    • At desired time points (e.g., 0, 1, 2, 4 hours), acquire images of the cells in each well using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the number and size of cell aggregates.

    • Calculate the aggregation index by dividing the total area of aggregates by the total cellular area.

    • Compare the aggregation index between Aida-expressing cells and the control cells.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Aggregation Assay cluster_analysis Data Acquisition & Analysis Culture 1. Cell Culture (Expressing Aida) Harvest 2. Harvest & Wash Cells Culture->Harvest Resuspend 3. Resuspend to Working Concentration Harvest->Resuspend Initiate 4. Initiate Assay (Static or Shaking) Resuspend->Initiate Incubate 5. Incubate (Time Course) Initiate->Incubate Measure 6. Measure Aggregation (OD, Microscopy, etc.) Incubate->Measure Analyze 7. Quantify & Plot Data Measure->Analyze

A generalized workflow for Aida-mediated cell aggregation assays.

Signaling_Pathway cluster_cell1 Cell 1 cluster_cell2 Cell 2 Aida1 Aida-I Aida2 Aida-I Aida1->Aida2 Homophilic Interaction (Aggregation) Receptor Host Cell Receptor (e.g., gp119) Aida2->Receptor Heterophilic Interaction Signaling Downstream Signaling (e.g., JNK Pathway) Receptor->Signaling Signal Transduction Response Cellular Response (e.g., Cytokine Release) Signaling->Response Activation

References

Issues with Aida-Axin co-immunoprecipitation and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aida-Axin co-immunoprecipitation (Co-IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols to successfully study the interaction between Aida and the scaffold protein Axin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Aida-Axin Co-IP experiments.

Question 1: Why am I seeing a weak or no signal for my co-immunoprecipitated protein (Aida or Axin)?

Answer: A weak or absent signal is a frequent issue that can stem from several factors, from suboptimal protein expression to overly harsh experimental conditions that disrupt the Aida-Axin interaction.

  • Lysis Buffer Disrupting Interaction: The Aida-Axin interaction may be weak or transient. Strong detergents in your lysis buffer can break it apart.

    • Solution: Avoid harsh, denaturing buffers like RIPA for Co-IP experiments, as they can disrupt protein-protein interactions.[1] Start with a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[2][3]

  • Low Protein Expression: The target proteins may not be sufficiently expressed in your cell or tissue model.

    • Solution: Always run an "input" control (a fraction of your cell lysate before immunoprecipitation) on your Western blot. This confirms that both Aida and Axin are expressed and detectable by your antibodies.[1] If expression is low, you may need to increase the amount of starting lysate.[2]

  • Ineffective Antibody: The antibody used for the immunoprecipitation (the "bait" antibody) may not be suitable for IP.

    • Solution: Confirm that your antibody is validated for IP applications. Not all antibodies that work for Western blotting will work for IP, as they need to recognize the protein in its native, folded state.[4] Consider using a polyclonal antibody, which can bind to multiple epitopes and increase the chances of a successful pulldown.[4]

  • Epitope Masking: The antibody's binding site (epitope) on the bait protein might be blocked by the interacting partner or by the protein's conformation within the complex.[5]

    • Solution: If you are pulling down Axin and probing for Aida, try the reciprocal experiment: pull down Aida and probe for Axin. If one orientation fails, the other may work due to different epitope accessibility.

Question 2: My final Western blot shows high background and many non-specific bands. How can I fix this?

Answer: High background can obscure your results and is typically caused by non-specific binding of proteins to your antibody or beads.

  • Non-Specific Binding to Beads: Cellular proteins can adhere non-specifically to the agarose or magnetic beads.

    • Solution 1: Pre-clearing the Lysate. This is a critical step to reduce background.[6] Before adding your specific antibody, incubate your cell lysate with beads alone for 30-60 minutes.[1] Centrifuge to pellet the beads and discard them, keeping the supernatant (the "pre-cleared" lysate) for your actual IP.[4]

    • Solution 2: Blocking the Beads. Before use, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS to saturate non-specific binding sites.[2][7]

  • Insufficient Washing: Inadequate washing will fail to remove proteins that are weakly or non-specifically bound.

    • Solution: Increase the number of wash steps (3-5 washes are typical) and potentially the duration of each wash.[6][8] You can also increase the stringency of your wash buffer by moderately increasing the salt (e.g., up to 250 mM NaCl) or detergent concentration.[9] Be cautious, as overly stringent washes can disrupt the specific Aida-Axin interaction.

  • Too Much Antibody or Lysate: Using excessive amounts of antibody or total protein in your lysate can lead to increased non-specific binding.[2]

    • Solution: Titrate your antibody to find the optimal concentration that efficiently pulls down your target without increasing background.[2] Also, consider reducing the total amount of lysate used in the experiment.[2]

Question 3: I see bands for the antibody heavy chain (~50 kDa) and light chain (~25 kDa) on my blot, and they are obscuring my protein of interest. What can I do?

Answer: The antibody used for the IP is eluted along with your target proteins and can be detected by the secondary antibody in the Western blot, a common issue when the protein of interest has a similar molecular weight.[1]

  • Solution 1: Use IP-specific Secondary Antibodies. Use secondary antibodies that are designed to recognize only native (non-denatured) antibodies, not the heavy or light chains on the blot.

  • Solution 2: Crosslink the Antibody to the Beads. Covalently crosslinking your primary antibody to the Protein A/G beads prevents it from being eluted with your protein complex. Several commercial kits are available for this purpose.

  • Solution 3: Use Tagged Proteins. If you are using epitope-tagged versions of Aida or Axin (e.g., FLAG, HA, V5), you can use an anti-tag antibody for the IP and a primary antibody against the endogenous protein (or vice versa) for the Western blot, avoiding detection of the IP antibody.

Quantitative Data & Optimization Parameters

Optimizing Co-IP conditions is crucial for success. The following table provides typical starting ranges for key parameters. You will need to empirically determine the optimal conditions for the specific Aida-Axin interaction in your system.

ParameterStarting RecommendationRange for OptimizationRationale
Total Protein Lysate 1.0 - 2.0 mg0.5 - 4.0 mgEnsure sufficient bait and prey protein concentration without overloading the system, which can increase background.[2]
IP Antibody 2 µg1 - 5 µgTitrate to find the lowest amount of antibody that gives a robust pulldown of the bait protein to minimize cost and non-specific binding.[2]
Bead Slurry Volume 20-30 µL10 - 50 µLShould be sufficient to bind all of the antibody-antigen complexes. Too many beads can increase non-specific binding.
Lysis Buffer Detergent 1.0% NP-40 or Triton X-1000.1% - 1.0%Use non-ionic detergents to preserve the native protein complex.[3] Avoid strong ionic detergents like SDS.[1]
Wash Buffer Salt (NaCl) 150 mM100 - 250 mMIncreasing salt concentration increases wash stringency to remove non-specific interactions. Test carefully to avoid disrupting the Aida-Axin complex.[9]
Number of Washes 4 times3 - 5 timesThorough washing is critical for reducing background.[6]
Incubation Time 4 hours to Overnight2 hours - OvernightLonger incubation times at 4°C can increase the yield of the pulled-down complex, especially for low-abundance proteins.

Detailed Experimental Protocols

This section provides a generalized, robust protocol for Aida-Axin Co-IP.

Protocol 1: Cell Lysis and Lysate Preparation
  • Cell Culture: Grow cells to approximately 80-90% confluency.

  • Harvesting: Place the culture dish on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Lysis: Add ice-cold, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) freshly supplemented with a protease and phosphatase inhibitor cocktail.[10] Use about 1 mL of buffer per 1x10^7 cells.

  • Scraping & Incubation: Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 20-30 minutes to ensure complete lysis.[11]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][11]

  • Collect Supernatant: Carefully transfer the supernatant to a new pre-chilled tube. This is your clarified cell lysate. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Immunoprecipitation and Elution
  • Pre-clearing (Recommended): Add 20-30 µL of Protein A/G bead slurry to 1-2 mg of your clarified lysate. Incubate on a rotator for 1 hour at 4°C.[12]

  • Pellet Beads: Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant (pre-cleared lysate) to a new tube, discarding the bead pellet.[12]

  • Immunoprecipitation: Add 2-4 µg of your primary antibody (e.g., anti-Axin) or an equivalent amount of isotype control IgG to the pre-cleared lysate.[12] Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture Complex: Add 30-40 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for an additional 1-2 hours at 4°C.[12]

  • Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a designated wash buffer).[10] For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.

  • Elution: After the final wash, carefully remove all supernatant. Elute the protein complexes from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads one last time. The supernatant contains your immunoprecipitated proteins. Analyze this eluate, along with an input control, by SDS-PAGE and Western blotting with an antibody against the suspected interacting partner (e.g., anti-Aida).

Visualizations: Pathways and Workflows

Aida-Axin Signaling Interaction

Axin acts as a key scaffold protein. In the canonical Wnt pathway, it helps form the β-catenin destruction complex. Separately, Axin can homodimerize to activate JNK signaling. The protein Aida has been shown to interact with Axin, disrupting its homodimerization and thereby acting as a specific inhibitor of the Axin-mediated JNK pathway.[13]

Caption: Aida inhibits Axin-mediated JNK activation by blocking Axin homodimerization.

General Co-Immunoprecipitation Workflow

The Co-IP workflow is a multi-step process designed to isolate a target protein ("bait") along with its bound interaction partners ("prey") from a complex mixture.[14]

CoIP_Workflow Co-Immunoprecipitation Workflow Start 1. Cell Lysis (Non-denaturing buffer) Preclear 2. Pre-clear Lysate (Incubate with beads) Start->Preclear Clarified Lysate IP 3. Immunoprecipitation (Add bait-specific antibody) Preclear->IP Pre-cleared Lysate Capture 4. Complex Capture (Add Protein A/G beads) IP->Capture Antibody-Protein Complex Wash 5. Wash Steps (Remove non-specific binders) Capture->Wash Bead-Bound Complex Elute 6. Elution (Release bait and prey) Wash->Elute Purified Complex Analyze 7. Analysis (Western Blot / Mass Spec) Elute->Analyze Eluted Proteins

Caption: Standard experimental workflow for co-immunoprecipitation (Co-IP).

References

Optimizing fixation and permeabilization for Aida immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for immunofluorescence staining of the Aida protein. Proper sample preparation is critical for obtaining high-quality, reproducible results.

General Immunofluorescence Workflow

The following diagram illustrates a typical workflow for an immunofluorescence experiment, from sample preparation to imaging.

IF_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps cell_culture Cell Culture/ Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Imaging mounting->imaging Fixation_Perm_Decision cluster_localization Protein Location cluster_protocol Recommended Protocol start Start: Identify this compound Localization intracellular Intracellular (e.g., Human Aida) start->intracellular extracellular Extracellular/Surface (e.g., Bacterial Aida) start->extracellular pfa_protocol PFA Fixation + Detergent Permeabilization intracellular->pfa_protocol Primary Method methanol_protocol Alternative: Cold Methanol Fixation intracellular->methanol_protocol Alternative pfa_only PFA Fixation Only (No Permeabilization) extracellular->pfa_only

Troubleshooting insolubility of the AIDA PTB domain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of the AIDA PTB domain.

Frequently Asked Questions (FAQs)

Q1: What is the AIDA PTB domain and why is it often insoluble?

The AIDA (Amyloid precursor protein-Interacting, Death domain-containing protein), also known as ANKS1B, is a scaffolding protein involved in neuronal signaling pathways.[1][2][3] It plays a role in linking chemical signals at the synapse to changes in gene expression.[1][2] The Phosphotyrosine Binding (PTB) domain of AIDA is a key functional region responsible for protein-protein interactions, including binding to the Amyloid Precursor Protein (APP).[1][2][4]

Insolubility of the AIDA PTB domain when expressed recombinantly is a significant challenge.[1] This is often due to the exposure of hydrophobic residues upon removal from its native cellular environment, leading to aggregation and formation of inclusion bodies.[5] Initial attempts at NMR structural studies of the AIDA1 PTB domain were hindered by poor solubility under various solution conditions.[1]

Troubleshooting Guide: Insolubility of the AIDA PTB Domain

Q2: My expressed AIDA PTB domain is forming inclusion bodies. What can I do?

Inclusion body formation is a common issue. Here are several strategies to improve the solubility of your AIDA PTB domain, ranging from optimizing expression conditions to protein engineering.

Optimization of Expression Conditions

Lowering the rate of protein expression can often prevent aggregation and promote proper folding.

  • Lower Induction Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down cellular processes, leading to reduced rates of transcription and translation, which can improve protein solubility.[6][7][8][9]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription, which may enhance the solubility of the recombinant protein.[6][10]

Utilizing Solubility-Enhancing Fusion Tags

Fusing the AIDA PTB domain to a highly soluble protein partner can significantly improve its solubility.

  • Choice of Fusion Tag: Large tags like Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known to enhance the solubility of their fusion partners.[8][11][12] It is often necessary to test multiple fusion tags to determine the most effective one.[6]

  • Tag Placement: The position of the fusion tag (N-terminus vs. C-terminus) can influence protein expression and solubility. N-terminal fusions are more common and often more successful in enhancing soluble expression.[6]

Modification of Lysis and Purification Buffers

The composition of the buffer used to lyse the cells and purify the protein is critical for maintaining solubility.

  • Ionic Strength: Using a well-buffered solution with an ionic strength equivalent to 300–500 mM of a monovalent salt, such as NaCl, can help to solubilize and purify the protein.[6]

  • Additives: Including additives like glycerol or detergents (e.g., Tween-20, Triton X-100) in the lysis buffer can help to stabilize the protein and prevent aggregation.[9][13]

Protein Engineering to Enhance Solubility

If the above methods are not sufficient, targeted mutations can be introduced to improve the intrinsic solubility of the AIDA PTB domain.

  • Site-Directed Mutagenesis: A strategy that has been successfully employed for the AIDA1 PTB domain involved the progressive substitution of solvent-exposed aromatic amino acids with alanine.[1] This approach can reduce hydrophobic patches on the protein surface that contribute to aggregation.

Quantitative Data Summary

The following table summarizes the solubility and thermal stability of wild-type and various mutant forms of the AIDA PTB domain, as reported in a study aimed at improving its solubility for structural analysis.[1][14][15]

PTB Domain VariantSolubility (mM)Thermal Denaturation Midpoint (Tm in °C)Side Chain Exposure
Wild Type0.1062N/A
Y6A0.1065Exposed
F16A0.2064Exposed
F24A0.4564Partially Exposed
Y70A0.4564Exposed
Y131A0.1564Exposed

Key Experimental Protocols

The following are detailed methodologies for experiments relevant to troubleshooting AIDA PTB domain insolubility, based on established protocols.

Protocol 1: Expression and Purification of the AIDA1 PTB Domain

This protocol is adapted from the methods used in the structural study of the AIDA1 PTB domain.[1]

  • Cloning: A gene fragment encoding the PTB domain (amino acids 1043–1195) of human AIDA1b is amplified by PCR and inserted into an expression vector, such as pET28a, which includes an N-terminal 6xHis tag and a thrombin cleavage site.[1]

  • Expression: The expression vector is transformed into a suitable E. coli strain. A one-liter fermentation is performed in a minimal medium.[1]

  • Purification:

    • Cell lysis is performed, and the soluble fraction is collected.

    • The protein is purified using Nickel-NTA affinity chromatography.[1]

    • Further purification is achieved through gel filtration chromatography on a size exclusion column.[1]

    • The final buffer conditions are 20 mM Na-phosphate, pH 7.8, 0.15 M NaCl, 0.05% (w/v) NaN3.[1]

Protocol 2: Optimizing Expression Conditions for Solubility

This protocol provides a general workflow for testing different conditions to improve the solubility of a target protein.

  • Test different expression temperatures: Inoculate parallel cultures and induce protein expression at a range of temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).[8]

  • Vary inducer concentration: For each temperature, test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[10]

  • Analyze solubility: After expression, lyse a small sample of cells from each condition. Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble AIDA PTB domain.

Visualizations

Signaling Pathway

AIDA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP APP AIDA AIDA (ANKS1B) APP->AIDA PTB Domain Interaction PSD95 PSD-95 AIDA->PSD95 Signaling_Molecules Signaling Molecules AIDA->Signaling_Molecules Gene_Expression Gene Expression Signaling_Molecules->Gene_Expression

Caption: AIDA's role in the postsynaptic density.

Experimental Workflow

Troubleshooting_Workflow Start Start: AIDA PTB Domain is Insoluble Optimize_Expression Optimize Expression Conditions (Temperature, Inducer Conc.) Start->Optimize_Expression Soluble Soluble Protein Obtained Optimize_Expression->Soluble Success Insoluble Still Insoluble Optimize_Expression->Insoluble Failure Test_Tags Test Solubility Tags (MBP, GST) Test_Tags->Soluble Success Insoluble2 Insoluble2 Test_Tags->Insoluble2 Failure Modify_Buffers Modify Lysis/Purification Buffers (Ionic Strength, Additives) Modify_Buffers->Soluble Success Insoluble3 Insoluble3 Modify_Buffers->Insoluble3 Failure Mutagenesis Site-Directed Mutagenesis (Mutate Exposed Hydrophobic Residues) Mutagenesis->Soluble Success Insoluble->Test_Tags Insoluble2->Modify_Buffers Insoluble3->Mutagenesis

Caption: Workflow for troubleshooting AIDA PTB insolubility.

Logical Relationships

Logical_Relationships cluster_causes Potential Causes cluster_solutions Potential Solutions Insolubility AIDA PTB Insolubility High_Expression High Expression Rate Insolubility->High_Expression Hydrophobic_Exposure Hydrophobic Surface Exposure Insolubility->Hydrophobic_Exposure Improper_Folding Improper Folding Insolubility->Improper_Folding Lower_Temp Lower Temperature High_Expression->Lower_Temp Lower_Inducer Lower Inducer High_Expression->Lower_Inducer Mutagenesis Mutate Hydrophobic Residues Hydrophobic_Exposure->Mutagenesis Solubility_Tag Add Solubility Tag Improper_Folding->Solubility_Tag Optimize_Buffer Optimize Buffer Improper_Folding->Optimize_Buffer

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Förster Resonance Energy Transfer (FRET) experiments, with a focus on improving the signal-to-noise ratio (SNR).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to a low signal-to-noise ratio in FRET experiments?

A low signal-to-noise ratio in FRET can be attributed to several factors, including low FRET efficiency, high background fluorescence, photobleaching of fluorophores, and spectral bleed-through.[1][2][3] Low FRET efficiency can result from a suboptimal distance or orientation between the donor and acceptor fluorophores.[1][4] High background can be caused by autofluorescence from cellular components or the medium, as well as unbound fluorophores.[5] Photobleaching, the irreversible photodamage to fluorophores, reduces the available signal over time.[6][7] Finally, spectral bleed-through, where the emission of the donor is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength, can significantly increase noise and obscure the true FRET signal.[1][3]

Q2: How do I choose the optimal FRET pair to maximize my signal?

Selecting the right donor-acceptor pair is critical for a high SNR. Key parameters to consider are:

  • Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ should be close to the expected distance between your interacting molecules.[4][8]

  • Spectral Overlap: The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. A larger spectral overlap generally leads to a higher FRET efficiency.[8][9]

  • Quantum Yield (QY) of the Donor: A donor with a high quantum yield (emits a high number of photons per absorbed photon) will provide a stronger initial signal.[10][11]

  • Extinction Coefficient (EC) of the Acceptor: A high extinction coefficient for the acceptor means it can efficiently absorb the energy transferred from the donor.[10][11]

  • Photostability: Choose fluorophores that are resistant to photobleaching to ensure a stable signal during image acquisition.[6][11]

Q3: What is spectral bleed-through and how can I correct for it?

Spectral bleed-through (or crosstalk) occurs when the donor's fluorescence is detected in the acceptor's emission channel, or when the acceptor is directly excited by the donor's excitation light.[1][3] This is a significant source of noise in FRET experiments. To correct for this, control samples are essential: a "donor-only" sample and an "acceptor-only" sample.[12] By imaging these controls with the same settings as your FRET sample, you can quantify the amount of bleed-through and subtract it from your FRET data during analysis.[12][13]

Q4: How does photobleaching affect my FRET signal and how can I minimize it?

Photobleaching is the light-induced, irreversible destruction of fluorophores, which leads to a decrease in signal intensity over time.[6][7] This can distort FRET measurements, especially in time-lapse experiments. To minimize photobleaching:

  • Reduce Excitation Power: Use the lowest possible laser power that still provides a detectable signal.[7][14]

  • Minimize Exposure Time: Keep the duration of light exposure as short as possible.

  • Use Photostable Fluorophores: Select dyes or fluorescent proteins known for their high photostability.[6][11]

  • Use Antifade Reagents: For fixed samples, mounting media containing antifade agents can significantly reduce photobleaching.

Q5: Can the concentration of my labeled molecules affect the signal-to-noise ratio?

Yes, the relative concentration of donor and acceptor molecules is important. An excess of free donor molecules can contribute to a high background signal in the donor channel, while an excess of free acceptor can lead to increased background in the acceptor channel due to direct excitation. The stoichiometry of donor to acceptor can be difficult to control, especially when studying unknown molecular complexes, but it is a critical parameter to consider during data analysis.[10]

II. Troubleshooting Guides

This section provides structured guidance for common problems encountered during FRET experiments.

Problem 1: Low or No FRET Signal

A weak or absent FRET signal can be frustrating. This workflow will guide you through the most common causes and solutions.

LowFRET cluster_labeling Troubleshooting Labeling cluster_interaction Troubleshooting Interaction cluster_distance Troubleshooting Distance/Orientation cluster_instrument Troubleshooting Instrumentation start Start: Low/No FRET Signal check_labeling 1. Verify Fluorophore Labeling & Functionality start->check_labeling check_interaction 2. Confirm Molecular Interaction check_labeling->check_interaction Labeling Confirmed labeling_issue Labeling Inefficient/Incorrect check_labeling->labeling_issue check_distance 3. Assess Donor-Acceptor Distance & Orientation check_interaction->check_distance Interaction Confirmed interaction_issue No Interaction check_interaction->interaction_issue check_instrument 4. Optimize Instrumentation Settings check_distance->check_instrument Distance Optimal distance_issue Suboptimal Distance/Orientation check_distance->distance_issue solution FRET Signal Improved check_instrument->solution Settings Optimized instrument_issue Incorrect Settings check_instrument->instrument_issue relabel Re-label proteins with fresh dyes. Verify dye reactivity. labeling_issue->relabel orthogonal_assay Use an orthogonal method to confirm interaction (e.g., Co-IP, SPR). interaction_issue->orthogonal_assay redesign_construct Redesign fusion proteins to alter fluorophore position. Test different labeling sites. distance_issue->redesign_construct adjust_settings Verify correct excitation/emission filters. Adjust detector gain. Check laser alignment. instrument_issue->adjust_settings

Troubleshooting workflow for low or no FRET signal.
Problem 2: High Background Noise

High background fluorescence can mask the true FRET signal. Use this guide to identify and mitigate sources of background noise.

  • Identify the Source of Background:

    • Autofluorescence: Image unstained cells/samples using your FRET imaging settings. If a significant signal is detected, you have autofluorescence.

    • Unbound Fluorophores: In your experimental sample, look for diffuse fluorescence that does not co-localize with your target structures.

    • Media/Buffer Fluorescence: Image a sample of your imaging medium/buffer alone.

  • Solutions to Reduce Background:

    • Autofluorescence:

      • Use fluorophores with excitation and emission wavelengths in the red or far-red spectrum, as cellular autofluorescence is typically lower in this range.

      • Use specialized imaging media that are formulated to have low autofluorescence.

    • Unbound Fluorophores:

      • Improve washing steps after labeling to remove all unbound dye.

      • For fluorescent protein fusions, ensure high transfection efficiency and appropriate expression levels to minimize the pool of non-interacting, fluorescently tagged proteins.

    • Media/Buffer Fluorescence:

      • Use phenol red-free media for live-cell imaging.

      • Prepare fresh, high-purity buffers.

III. Data Presentation: Fluorophore Properties

The choice of FRET pair is a critical determinant of experimental success. The following tables provide key parameters for commonly used fluorescent protein FRET pairs to aid in your selection process.

Table 1: Spectroscopic Properties of Common Fluorescent Protein FRET Pairs

DonorAcceptorQuantum Yield (Donor)Extinction Coefficient (Acceptor) (M⁻¹cm⁻¹)Förster Distance (R₀) (nm)
mCeruleanmVenus0.6292,2005.7
CFPYFP0.4083,4004.9
EGFPmCherry0.6072,0005.5
mTurquoise2mVenus0.9392,2006.0
mClover3mRuby30.76137,0006.4

Data compiled from various sources.[11] Values can vary depending on the local environment and measurement conditions.

Table 2: Photostability of Selected Fluorescent Proteins

Fluorescent ProteinRelative Photostability (t₁/₂ in seconds)
mCherry~345
mApple~50
mRuby2High
mClover3High
mTurquoise2Very High

Photostability is highly dependent on illumination intensity and other experimental conditions.[6] These values provide a relative comparison.

IV. Experimental Protocols

Detailed methodologies for key FRET experiments are provided below.

Protocol 1: Acceptor Photobleaching FRET (apFRET)

Acceptor photobleaching is a straightforward method to confirm FRET. By photobleaching the acceptor, the donor is "dequenched," leading to an increase in its fluorescence intensity if FRET was occurring.[15][16]

Procedure:

  • Pre-Bleach Imaging:

    • Acquire an image of the donor fluorescence using the donor excitation and emission channels.

    • Acquire an image of the acceptor fluorescence using the acceptor excitation and emission channels.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) where you want to measure FRET.

    • Use a high-intensity laser line specific for the acceptor to photobleach the acceptor molecules within the ROI until their fluorescence is significantly reduced (e.g., >80% reduction).[17]

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire another image of the donor fluorescence using the same settings as in the pre-bleach step.

  • Data Analysis:

    • Measure the average donor intensity within the ROI before and after photobleaching.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.

apFRET_Workflow start Start: apFRET Experiment pre_bleach 1. Acquire Pre-Bleach Images (Donor & Acceptor Channels) start->pre_bleach bleach 2. Photobleach Acceptor in ROI pre_bleach->bleach post_bleach 3. Acquire Post-Bleach Image (Donor Channel) bleach->post_bleach analysis 4. Analyze Donor Intensity Change post_bleach->analysis result Calculate FRET Efficiency analysis->result

A streamlined workflow for an Acceptor Photobleaching FRET experiment.
Protocol 2: Sensitized Emission FRET

Sensitized emission FRET measures the fluorescence of the acceptor that results from energy transfer from the donor.[13][18] This method requires careful correction for spectral bleed-through.

Procedure:

  • Control Sample Imaging:

    • Donor-only sample: Acquire images in both the donor and FRET channels (donor excitation, acceptor emission). This measures the donor bleed-through.

    • Acceptor-only sample: Acquire an image in the FRET channel (donor excitation, acceptor emission). This measures the direct acceptor excitation (acceptor bleed-through).

  • FRET Sample Imaging:

    • Acquire three images of your sample containing both donor and acceptor:

      • Donor image: Donor excitation, donor emission.

      • Acceptor image: Acceptor excitation, acceptor emission.

      • FRET image: Donor excitation, acceptor emission.

  • Image Correction and Analysis:

    • Background Subtraction: Subtract the background signal from all images.

    • Bleed-through Correction: Use the data from your control samples to calculate and subtract the donor and acceptor bleed-through from the raw FRET image. The corrected FRET signal (FRETc) is often calculated as: FRETc = I_FRET - (BT_D * I_D) - (BT_A * I_A) where I_FRET, I_D, and I_A are the intensities in the FRET, donor, and acceptor channels, respectively, and BT_D and BT_A are the bleed-through coefficients determined from the control samples.

    • Normalized FRET (NFRET): To account for variations in fluorophore concentration, the corrected FRET signal is often normalized. One common normalization method is: NFRET = FRETc / sqrt(I_D * I_A)

V. Factors Influencing FRET Efficiency

The efficiency of Förster Resonance Energy Transfer is highly dependent on several key factors, as illustrated in the diagram below. Understanding and optimizing these factors is crucial for obtaining a high signal-to-noise ratio.

FRET_Factors cluster_factors Key Influencing Factors FRET_Efficiency FRET Efficiency (E) Distance Donor-Acceptor Distance (r) (Inverse 6th power relationship) FRET_Efficiency->Distance Orientation Relative Orientation of Dipoles (κ²) FRET_Efficiency->Orientation SpectralOverlap Spectral Overlap (J(λ)) (Donor Emission & Acceptor Excitation) FRET_Efficiency->SpectralOverlap DonorQY Donor Quantum Yield (Q_D) FRET_Efficiency->DonorQY RefractiveIndex Refractive Index of Medium (n) FRET_Efficiency->RefractiveIndex

Key factors that determine the efficiency of FRET.

References

Refinement of protocols for studying Aida-mediated JNK inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aida-Mediated JNK Inhibition Protocols

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for studying the inhibition of the c-Jun N-terminal kinase (JNK) pathway by the Axin interactor, Aida.

Frequently Asked Questions (FAQs)

Q1: What is Aida and what is its role in the JNK signaling pathway? A1: Aida (Axin interactor, dorsalization-associated) is a protein that functions as a negative regulator of the JNK signaling pathway. It acts by binding to the scaffold protein Axin, which disrupts Axin's ability to homodimerize. This interference prevents the Axin-mediated activation of JNK, a key protein kinase involved in cellular responses to stress, apoptosis, and inflammation.[1][2]

Q2: How does Aida inhibit JNK activation? A2: The mechanism involves a direct protein-protein interaction. Axin serves as a scaffold protein that facilitates the activation of JNK by upstream kinases like MEKK.[3] Aida inhibits this process by binding directly to Axin, which disrupts the formation of the Axin-scaffold complex required for JNK activation.[1][2] This ultimately leads to a decrease in the phosphorylation and activation of JNK and its downstream targets, such as c-Jun.[4]

Q3: What are the key experimental readouts to confirm Aida-mediated JNK inhibition? A3: The primary readout is a decrease in the phosphorylated form of JNK (p-JNK) or its direct substrate, c-Jun (p-c-Jun).[4] This is typically measured by Western blot.[5] A successful experiment will show a reduction in the p-JNK/total JNK ratio in the presence of Aida. Additionally, co-immunoprecipitation assays can be used to confirm the physical interaction between Aida and Axin.[2]

Q4: In which experimental systems is the Aida-Axin-JNK pathway studied? A4: This pathway has been investigated in various contexts, including developmental biology, particularly during zebrafish embryogenesis where it acts as a proventralization factor.[2] Cellular studies are often conducted in mammalian cell lines like HEK293 cells, where overexpression of Aida and Axin can be used to dissect the pathway.[6]

Troubleshooting Guides

Issue 1: No decrease in phospho-JNK levels after Aida overexpression.
Possible Cause Troubleshooting Step & Recommendation
Inefficient Aida Expression Verify the expression of your Aida construct (e.g., with a FLAG or HA tag) via Western blot. Ensure transfection/transduction efficiency is optimal for the cell line used.
JNK Pathway Not Activated The JNK pathway must be active to see inhibition. Ensure you have stimulated the cells with a known JNK activator (e.g., UV radiation, Anisomycin, TNF-α) to induce JNK phosphorylation before assessing inhibition.[7] Include a positive control (activator alone) to confirm JNK phosphorylation is detectable.
Incorrect Lysis/Sample Prep Phosphorylated proteins are labile. Use lysis buffers containing both protease and phosphatase inhibitors and process samples quickly on ice to prevent dephosphorylation.[8][9][10]
Cell-Type Specific Effects The function of JNK signaling can be highly context-dependent. The Aida-Axin regulatory mechanism may not be prominent in all cell lines depending on the relative expression of pathway components.[4]
Issue 2: Co-Immunoprecipitation (Co-IP) of Aida and Axin fails.
Possible Cause Troubleshooting Step & Recommendation
Antibody Issues Ensure the antibody used for immunoprecipitation (IP) is validated for IP applications. Use a high-quality antibody for the "pull-down" and a different host-species antibody for the Western blot detection to avoid detecting the IP antibody heavy/light chains.
Low Protein Expression Confirm that both Aida and Axin are expressed in the cell lysate via Western blot (input control). You may need to transfect cells with expression vectors for both proteins to achieve detectable interaction.
Interaction is Weak or Transient Optimize lysis buffer conditions. Use non-denaturing buffers (e.g., RIPA without high levels of SDS). Consider using a chemical cross-linker (e.g., DSP) before cell lysis to stabilize the protein complex.
Incorrect Protein Domains The Aida-Axin interaction is mediated by specific protein domains.[2] Ensure your protein constructs contain the necessary interaction domains and that any tags do not sterically hinder the binding site.

Quantitative Data Summary

The efficacy of JNK inhibitors is often measured by their half-maximal inhibitory concentration (IC50). While specific IC50 values for the Aida protein are not typically measured in the same way as small molecules, the following table provides representative data for well-characterized chemical JNK inhibitors to offer a quantitative context for JNK inhibition studies.

InhibitorTarget(s)Assay TypeIC50 Value
SP600125 JNK1, JNK2, JNK3Cell-free Kinase Assay40 nM, 40 nM, 90 nM
AS601245 JNK1, JNK2, JNK3Kinase Assay150 nM, 220 nM, 70 nM
Bentamapimod JNK1, JNK2, JNK3Kinase Assay80 nM, 90 nM, 230 nM
JNK-IN-8 JNK1, JNK2, JNK3Cell-free Kinase Assay4.7 nM, 18.7 nM, 1 nM

Table Reference:[7][11][12]

Experimental Protocols & Visualizations

Protocol 1: Western Blot for Phospho-JNK Inhibition

This protocol details the detection of JNK phosphorylation status in cells expressing Aida following stimulation.

  • Cell Culture & Treatment: Seed cells (e.g., HEK293) in 6-well plates. Transfect with an Aida expression vector or empty vector control. Allow 24-48 hours for protein expression.

  • JNK Activation: Stimulate cells with a JNK activator (e.g., 20 µg/mL Anisomycin for 30 minutes). Leave one control plate unstimulated.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in 150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][13] Scrape cells and transfer lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize samples to equal protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[8] Incubate with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[13]

  • Stripping & Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK.[14]

G cluster_workflow Experimental Workflow: Aida-JNK Inhibition start Seed HEK293 Cells transfect Transfect Cells: 1. Empty Vector 2. Aida Expression Vector start->transfect express Allow Protein Expression (24-48 hours) transfect->express stimulate Stimulate with Anisomycin (30 min) express->stimulate lyse Cell Lysis (with Phos/Prot Inhibitors) stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE & PVDF Transfer quantify->sds_page western Western Blot: 1. Anti-p-JNK 2. Anti-Total JNK sds_page->western analyze Analyze p-JNK / Total JNK Ratio western->analyze

Caption: Workflow for assessing Aida's effect on JNK phosphorylation.

Signaling Pathway Overview

The JNK pathway is activated by upstream kinases in response to cellular stress. Axin acts as a scaffold, bringing together components of the MAPK cascade (e.g., MEKK) to facilitate JNK phosphorylation and activation. Activated JNK then phosphorylates transcription factors like c-Jun. Aida disrupts this process by binding to Axin, preventing the formation of the active signaling complex.

G cluster_pathway Aida-Mediated JNK Inhibition Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MEKK MEKK Stress->MEKK MKK MKK4/7 MEKK->MKK P Axin Axin (Scaffold) MEKK->Axin Binds JNK JNK MKK->JNK P pJNK p-JNK (Active) JNK->pJNK JNK->Axin Binds cJun c-Jun pcJun p-c-Jun cJun->pcJun pJNK->cJun P Response Apoptosis / Inflammation pcJun->Response Aida Aida Aida->Axin Binds & Inhibits Scaffold Formation

Caption: Aida inhibits JNK activation by binding to the scaffold protein Axin.

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose failed co-immunoprecipitation experiments between Aida and Axin.

G cluster_troubleshooting Troubleshooting: Failed Aida-Axin Co-IP start Start: No Axin band in Aida IP Western q1 Is Axin present in the input lysate? start->q1 a1_no Optimize Axin transfection/expression. Re-run input control. q1->a1_no No a1_yes Is Aida present in the IP pellet? q1->a1_yes Yes end_success Problem Solved a1_no->end_success a2_no IP antibody failed. Verify Ab is IP-grade. Test with positive control. a1_yes->a2_no No a2_yes Interaction may be weak or disrupted. a1_yes->a2_yes Yes a2_no->end_success a3_no Check lysis buffer. Use milder detergents. Consider cross-linking. a2_yes->a3_no No a3_yes Are protein domains intact? Check constructs. Ensure tags do not block binding sites. a2_yes->a3_yes Yes a3_no->end_success a3_yes->end_success

Caption: A logical guide for troubleshooting Aida-Axin co-IP experiments.

References

Validation & Comparative

Unveiling the Sweet Secret of Pathogen Adhesion: A Guide to Validating Aida Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial adhesion is paramount in the quest for novel therapeutics. The Adhesin Involved in Diffuse Adherence (AIDA-I), a key virulence factor of diarrheagenic Escherichia coli, relies on a unique post-translational modification—glycosylation with heptose residues—to effectively bind to host cells. This guide provides a comparative overview of the experimental approaches used to validate the critical role of Aida glycosylation in host cell binding, offering detailed methodologies and supporting data for your research endeavors.

The Decisive Role of Glycosylation: A Quantitative Comparison

Experimental evidence unequivocally demonstrates that the glycosylation of AIDA-I is essential for its ability to mediate bacterial adhesion to host cells. This has been rigorously tested by comparing the adherence of E. coli strains expressing wild-type (glycosylated) AIDA-I with strains expressing a non-glycosylated mutant. The non-glycosylated phenotype is typically achieved by deleting the aah gene, which encodes the specific heptosyltransferase responsible for AIDA-I glycosylation.[1][2]

Experimental SystemWild-Type AIDA-I (Glycosylated) AdhesionNon-Glycosylated AIDA-I (Δaah) AdhesionKey FindingReference
E. coli expressing AIDA-I constructs co-cultured with HEp-2 cells~7.9 x 10^4 CFU of adhering bacteria per 1 x 10^6 total CFUAdhesion abolishedGlycosylation is essential for AIDA-I-mediated adhesion to epithelial cells.[2][3]
Purified AIDA-I protein binding to HeLa cellsHigh-affinity binding with an equilibrium dissociation constant (Kd) of ~2 nMNot applicable (study focused on the native, glycosylated protein)Glycosylated AIDA-I exhibits specific and high-affinity binding to a receptor on host cells.

Note: The quantitative data presented is derived from published studies and may vary depending on the specific experimental conditions.

Visualizing the Path to Adhesion: A Workflow for Validation

The experimental journey to validate the role of Aida glycosylation in host cell binding involves a series of logical steps, from genetic manipulation to functional assays. The following workflow illustrates the key stages of this process.

experimental_workflow cluster_cloning Genetic Manipulation cluster_expression Protein Expression cluster_verification Verification of Glycosylation Status cluster_assay Functional Adhesion Assay wild_type Wild-Type AIDA-I (aidA + aah genes) expression Express in E. coli wild_type->expression mutant Non-glycosylated AIDA-I (aidA + Δaah) mutant->expression sds_page SDS-PAGE Mobility Shift expression->sds_page mass_spec Mass Spectrometry expression->mass_spec adhesion_assay Co-culture with Host Epithelial Cells sds_page->adhesion_assay mass_spec->adhesion_assay quantification Quantify Adherent Bacteria (e.g., CFU counting) adhesion_assay->quantification

Figure 1: Experimental workflow to validate the role of Aida glycosylation.

Comparative Methodologies for Glycosylation Analysis

While genetic knockouts provide a clear functional readout, a deeper understanding of the glycosylation itself requires more sophisticated analytical techniques. Below is a comparison of methods that can be employed to characterize AIDA-I glycosylation and investigate its role in host cell binding.

MethodPrincipleApplication to AIDA-IAdvantagesLimitations
Site-Directed Mutagenesis Altering specific amino acid residues (serine/threonine) that are potential glycosylation sites.Identifying the specific residues that are heptosylated and assessing their individual contribution to adhesion.Provides direct evidence for the importance of specific glycosylation sites.Can be labor-intensive if multiple sites exist. Altered protein folding can be a confounding factor.
Mass Spectrometry Measures the mass-to-charge ratio of molecules to identify and characterize the glycan structures and their attachment sites on the protein.Precisely mapping the heptosylation sites on the AIDA-I protein and confirming the absence of glycosylation in mutants.High sensitivity and specificity for glycan identification and site mapping.Requires specialized equipment and expertise. Can be challenging for complex glycoproteins.
Lectin Microarray Utilizes a panel of lectins (carbohydrate-binding proteins) with known specificities to profile the glycans present on a protein.Can be used to screen for the presence of specific glycan structures on AIDA-I, although lectins specific for heptose are not commonly available.High-throughput screening of glycan profiles.Limited by the availability and specificity of lectins. May not provide detailed structural information.
Inhibition of Glycosylation Using chemical inhibitors of glycosylation pathways to produce non-glycosylated or altered-glycosylation forms of the protein.Can be used as an alternative to genetic knockouts to study the functional consequences of glycosylation.Can be a faster approach than generating genetic mutants.Inhibitors may have off-target effects and may not be specific to the AIDA-I glycosylation pathway.

Detailed Experimental Protocols

To facilitate the replication and adaptation of these validation studies, detailed protocols for key experiments are provided below.

Generation of a Non-Glycosylated AIDA-I Mutant (Δaah)

This protocol describes the generation of an aah gene deletion mutant in E. coli expressing AIDA-I, a crucial step for comparing the function of glycosylated and non-glycosylated AIDA-I.

Methodology:

  • Plasmid Construction:

    • The aidA gene and its upstream region containing the aah gene are cloned into a suitable expression vector.

    • A deletion of the aah open reading frame is created using techniques such as overlap extension PCR or site-directed mutagenesis. This results in a construct that expresses aidA without the corresponding heptosyltransferase.

  • Transformation:

    • The wild-type (aidA + aah) and mutant (aidA + Δaah) plasmids are transformed into a suitable E. coli expression strain (e.g., a laboratory strain that does not endogenously express AIDA-I).

  • Verification:

    • The successful deletion of the aah gene is confirmed by PCR and DNA sequencing.

    • The expression of AIDA-I protein in both the wild-type and mutant strains is verified by SDS-PAGE and Western blotting using an anti-AIDA-I antibody. A noticeable mobility shift is expected, with the non-glycosylated protein migrating faster.

Bacterial Adhesion Assay

This protocol quantifies the binding of E. coli expressing either glycosylated or non-glycosylated AIDA-I to a monolayer of cultured human epithelial cells.

Methodology:

  • Cell Culture:

    • Human epithelial cells (e.g., HEp-2 or HeLa) are seeded in 24-well plates and grown to confluence.

  • Bacterial Culture:

    • E. coli strains carrying the wild-type and Δaah AIDA-I plasmids, along with a vector-only control, are grown overnight in Luria-Bertani (LB) broth.

  • Infection:

    • The epithelial cell monolayers are washed with phosphate-buffered saline (PBS).

    • The overnight bacterial cultures are diluted in cell culture medium without antibiotics and added to the epithelial cells at a specific multiplicity of infection (MOI), typically 100:1.

    • The plates are incubated for a defined period (e.g., 3 hours) at 37°C in a 5% CO₂ atmosphere to allow for bacterial adhesion.

  • Washing:

    • After incubation, the monolayers are washed extensively with PBS to remove non-adherent bacteria.

  • Quantification of Adherent Bacteria:

    • The epithelial cells are lysed with a solution of Triton X-100 to release the adherent bacteria.

    • The lysate is serially diluted and plated on LB agar plates.

    • The plates are incubated overnight at 37°C, and the resulting colony-forming units (CFU) are counted. The number of adherent bacteria is typically expressed as a percentage of the initial inoculum.

Mass Spectrometry Analysis of AIDA-I Heptosylation

This protocol outlines a general workflow for identifying the heptose modifications on the AIDA-I protein.

Methodology:

  • Protein Purification:

    • Glycosylated AIDA-I is purified from the outer membrane of E. coli expressing the wild-type construct. This can be achieved through methods such as heat extraction followed by affinity chromatography if the protein is tagged.

  • In-gel or In-solution Digestion:

    • The purified AIDA-I is separated by SDS-PAGE, and the protein band is excised. Alternatively, the purified protein can be digested in solution.

    • The protein is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

    • The protein is then digested with a protease, such as trypsin, to generate smaller peptides.

  • Enrichment of Glycopeptides (Optional but Recommended):

    • Due to the low stoichiometry of glycosylation, it is often beneficial to enrich for glycopeptides prior to mass spectrometry analysis. Techniques like hydrophilic interaction liquid chromatography (HILIC) can be used for this purpose.

  • LC-MS/MS Analysis:

    • The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • During MS/MS, peptides are fragmented, and the resulting fragmentation spectra are used to determine the amino acid sequence and identify any post-translational modifications. The presence of heptose will result in a characteristic mass shift on specific serine or threonine residues.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database containing the AIDA-I sequence using specialized software that can identify modifications with a specific mass, in this case, the mass of a heptose residue. This allows for the precise mapping of the glycosylation sites.

Visualizing the Glycosylation-Adhesion Logic

The relationship between the genetic makeup of the E. coli, the glycosylation state of AIDA-I, and its resulting function can be summarized in a logical diagram.

logical_relationship cluster_genotype Genotype cluster_phenotype AIDA-I Phenotype cluster_function Functional Outcome genotype_wt E. coli with aidA + aah genes phenotype_gly Glycosylated AIDA-I genotype_wt->phenotype_gly genotype_mut E. coli with aidA + Δaah phenotype_nongly Non-glycosylated AIDA-I genotype_mut->phenotype_nongly function_adhesion Host Cell Adhesion phenotype_gly->function_adhesion function_no_adhesion No Host Cell Adhesion phenotype_nongly->function_no_adhesion

Figure 2: Logical relationship between genotype, phenotype, and function.

By employing the experimental strategies and analytical techniques outlined in this guide, researchers can effectively validate and further explore the critical role of Aida glycosylation in host cell binding. This knowledge is not only fundamental to our understanding of bacterial pathogenesis but also paves the way for the development of novel anti-adhesion therapies to combat infectious diseases.

References

A Comparative Analysis of Aida Protein Sequences from Diverse Escherichia coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Adhesin Involved in Diffuse Adherence (Aida) protein sequences from various Escherichia coli (E. coli) strains. The Aida protein is a key virulence factor, particularly in diarrheagenic E. coli, mediating adhesion to host cells, autoaggregation, and biofilm formation.[1][2][3] Understanding the sequence variability and conservation across different strains is crucial for the development of targeted therapeutics and vaccines.

I. Sequence and Domain Analysis

The this compound is a prototypical autotransporter, characterized by a modular structure that facilitates its secretion and presentation on the bacterial outer membrane.[4][5][6] It is synthesized as a single large precursor protein that undergoes processing to form the mature, functional adhesin. The key domains include:

  • Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the Sec secretion machinery for transport across the inner membrane.

  • Passenger Domain (α-domain): The functional, surface-exposed portion of the protein responsible for adhesion to host cells and other Aida-mediated functions. This domain is often subject to glycosylation, a post-translational modification crucial for its adhesive properties.[1][3]

  • Junction Region: A transitional domain that plays a role in the translocation and proper folding of the passenger domain.[6]

  • Translocator Domain (β-domain): A C-terminal domain that forms a β-barrel structure within the outer membrane, creating a pore through which the passenger domain is translocated to the cell surface.[1][4]

Sequence comparisons between Aida proteins from different E. coli strains, including the reference strain 2787 (human isolate) and various porcine isolates, reveal a high degree of conservation, yet with distinct allelic variations. These variations are often clustered in specific regions of the passenger domain, potentially influencing host specificity and virulence.

Quantitative Comparison of this compound Alleles

The following table summarizes the key characteristics of this compound sequences from a reference human E. coli strain and representative porcine alleles. The data is compiled from UniProt and GenBank sequence entries.

Strain/Allele (Host)UniProt/GenBank AccessionTotal Length (amino acids)Signal Peptide (amino acids)Passenger Domain (amino acids)Translocator Domain (amino acids)Pairwise Identity to Reference (%)
Reference Strain 2787 (Human) Q0315512861-4950-846847-1286100%
Porcine Allele 1 AEXXXXX1.112871-4950-847848-1287>96%
Porcine Allele 2 AEXXXXX2.112871-4950-847848-1287>95%
Porcine Allele 3 AEXXXXX3.112871-4950-847848-1287>93%

Note: Accession numbers for porcine alleles are illustrative placeholders, as a full comparative analysis of all available sequences is beyond the scope of this guide. The percentage identities are based on published findings of high homology among known alleles.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound function.

Quantitative Adhesion Assay

This protocol outlines a method to quantify the adhesion of Aida-expressing E. coli to a monolayer of cultured epithelial cells (e.g., HeLa or Caco-2).

a. Preparation of Epithelial Cell Monolayers:

  • Culture epithelial cells in a 24-well tissue culture plate until they form a confluent monolayer.

  • Prior to the assay, wash the monolayers twice with sterile phosphate-buffered saline (PBS) to remove any residual serum or antibiotics.

  • Add 500 µL of fresh, antibiotic-free culture medium to each well.

b. Preparation of Bacterial Inoculum:

  • Grow Aida-expressing E. coli and a negative control strain (e.g., a vector-only control or an aidA deletion mutant) overnight in Luria-Bertani (LB) broth.

  • Dilute the overnight cultures in fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Pellet the bacteria by centrifugation and resuspend in sterile PBS to a concentration of approximately 1 x 10⁸ CFU/mL.

c. Adhesion Assay:

  • Add 100 µL of the bacterial suspension to each well containing the epithelial cell monolayers.

  • Incubate the plates for 1-3 hours at 37°C in a 5% CO₂ atmosphere to allow for bacterial adhesion.

  • Gently wash the monolayers five times with sterile PBS to remove non-adherent bacteria.

  • Lyse the epithelial cells by adding 200 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

  • Perform serial dilutions of the lysate and plate on LB agar plates.

  • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of adherent bacteria.

  • Calculate the percentage of adhesion as (adherent CFU / initial inoculum CFU) x 100.

Quantitative Biofilm Formation Assay

This protocol describes the use of the crystal violet (CV) staining method to quantify biofilm formation by Aida-expressing E. coli.

  • Grow Aida-expressing and control E. coli strains overnight in a suitable biofilm-promoting medium (e.g., LB broth supplemented with glucose).

  • Adjust the cultures to the same optical density (e.g., OD₆₀₀ = 0.1) in fresh medium.

  • Add 200 µL of the diluted cultures to the wells of a 96-well flat-bottomed polystyrene plate. Include wells with sterile medium as a negative control.

  • Incubate the plate statically for 24-48 hours at 37°C.

  • Carefully discard the planktonic culture from each well and gently wash the wells three times with sterile PBS to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the CV solution and wash the wells thoroughly with deionized water until the water runs clear.

  • Solubilize the bound CV by adding 200 µL of 30% (v/v) acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Analysis of Aida Glycosylation

This protocol provides a general workflow for the analysis of this compound glycosylation using mass spectrometry.

  • Protein Expression and Purification: Express glycosylated Aida (co-expressed with its heptosyltransferase, Aah) and non-glycosylated Aida in an appropriate E. coli expression system. Purify the proteins using affinity chromatography (e.g., via a His-tag).

  • SDS-PAGE and In-Gel Digestion: Separate the purified proteins on an SDS-PAGE gel. Excise the protein bands and perform in-gel tryptic digestion to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire mass spectra in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the known this compound sequence using a database search engine (e.g., Mascot, Sequest).

    • Include potential modifications in the search parameters, specifically the addition of heptose sugars to serine and threonine residues.

    • Identify peptides with mass shifts corresponding to one or more heptose moieties to map the sites of glycosylation.

III. Visualizations

The following diagrams illustrate key processes related to the this compound.

Aida_Autotransporter_Pathway cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane Ribosome Ribosome Aida_precursor Aida Precursor Protein Ribosome->Aida_precursor Translation Sec_machinery Sec Machinery Aida_precursor->Sec_machinery Targeting by Signal Peptide Unfolded_Aida Unfolded Aida Proprotein Sec_machinery->Unfolded_Aida Translocation Beta_barrel Translocator Domain (β-barrel) Unfolded_Aida->Beta_barrel Insertion of Translocator Domain Folded_passenger Folded Passenger Domain Beta_barrel->Folded_passenger Translocation of Passenger Domain Extracellular_space Extracellular Space

Caption: Aida autotransporter secretion pathway.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification Step1 1. Culture Epithelial Cells in 24-well plate Step2 2. Grow Aida+ and Aida- E. coli to mid-log phase Step3 3. Inoculate cell monolayers with bacterial suspension Step2->Step3 Step4 4. Incubate for 1-3 hours at 37°C Step3->Step4 Step5 5. Wash wells to remove non-adherent bacteria Step4->Step5 Step6 6. Lyse epithelial cells with detergent Step5->Step6 Step7 7. Perform serial dilutions of the lysate Step6->Step7 Step8 8. Plate dilutions on LB agar and incubate overnight Step7->Step8 Step9 9. Count CFU and calculate % adhesion Step8->Step9

Caption: Workflow for quantitative adhesion assay.

References

A Comparative Analysis of Biofilm Formation in Aida-Positive and Aida-Negative Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biofilm-forming capabilities of Escherichia coli (E. coli) strains expressing the Adhesin Involved in Diffuse Adherence (Aida) protein versus those that do not. The Aida autotransporter protein is a key virulence factor in some diarrheagenic E. coli strains, and its role in adhesion and autoaggregation significantly influences biofilm development.[1][2][3] This document summarizes the current understanding, presents supporting data from relevant studies, and provides detailed experimental protocols for independent verification and further research.

Introduction to Aida and its Role in Biofilm Formation

The Aida-I protein is a surface-displayed autotransporter that acts as a potent adhesin, mediating the attachment of E. coli to a variety of mammalian cells.[1][3] Beyond its role in host cell adhesion, Aida-I possesses self-associating properties that lead to bacterial autoaggregation. This intercellular interaction is a critical step in the initiation and maturation of biofilms.[1][4] Aida-I can mediate cell-to-cell binding through Aida-Aida interactions and has also been shown to interact with another autotransporter, Antigen 43 (Ag43).[3][4] This capacity for autoaggregation dramatically enhances the formation of biofilms on abiotic surfaces.[1][4]

Interestingly, the glycosylation of Aida-I, which is crucial for its adhesion to host cells, is not required for its autoaggregation and biofilm-promoting functions.[3] This suggests a dual functionality of the Aida-I protein, contributing to both host colonization and the persistence of bacterial communities.

Quantitative Comparison of Biofilm Formation

The expression of Aida-I significantly enhances the biofilm-forming capacity of E. coli. This can be quantitatively assessed using a crystal violet staining assay, which measures the total biofilm biomass attached to a surface. In a typical experiment, Aida-positive (aidA+) and Aida-negative (aidA-) strains are cultured in microtiter plates, and the adherent biofilm is stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which correlates with the amount of biofilm.

Table 1: Illustrative Quantitative Comparison of Biofilm Formation

E. coli StrainAida Expression StatusMean Absorbance (OD595nm) ± SDFold Change in Biofilm Formation
Wild-Type StrainAida-Positive1.25 ± 0.15-
Isogenic MutantAida-Negative0.30 ± 0.084.2x decrease
Laboratory StrainAida-Negative (Control)0.25 ± 0.05-
Laboratory Strain + aidA geneAida-Positive1.10 ± 0.124.4x increase

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of a comparative experiment. Actual values may vary depending on the specific strains and experimental conditions.

Experimental Protocols

Crystal Violet Biofilm Assay

This protocol outlines the steps for quantifying biofilm formation in E. coli strains.

Materials:

  • E. coli strains (Aida-positive and Aida-negative)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate 5 mL of LB broth with a single colony of each E. coli strain. Incubate overnight at 37°C with shaking.

  • Inoculation of Microtiter Plate: Dilute the overnight cultures 1:100 in fresh LB broth. Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile LB broth as a negative control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate at room temperature for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.

Visualizing the Experimental Workflow and Signaling Concepts

To aid in the understanding of the experimental process and the conceptual signaling pathways, the following diagrams are provided.

experimental_workflow cluster_prep 1. Culture Preparation cluster_incubation 2. Biofilm Formation cluster_quantification 3. Quantification A Aida-positive E. coli C Inoculate 96-well plate A->C B Aida-negative E. coli B->C D Incubate 24-48h at 37°C C->D E Wash to remove planktonic cells D->E F Stain with Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize dye G->H I Measure Absorbance (OD595) H->I

Caption: Experimental workflow for comparing biofilm formation.

aida_biofilm_pathway cluster_aida Aida-Positive E. coli cluster_aggregation Cell-Cell Adhesion cluster_biofilm Biofilm Formation Aida Aida-I Protein (Surface Expressed) Autoaggregation Autoaggregation Aida->Autoaggregation Aida-Aida Interaction Biofilm Enhanced Biofilm Formation Autoaggregation->Biofilm

Caption: Aida-I mediated autoaggregation leading to enhanced biofilm formation.

Signaling Pathways in E. coli Biofilm Formation

The formation of biofilms in E. coli is a complex process regulated by a network of signaling pathways. While a direct signaling cascade initiated by Aida-I has not been fully elucidated, its role as a primary adhesin places it at the initial stages of biofilm formation. The subsequent development and maturation of the biofilm are governed by well-characterized regulatory systems.

One of the central regulators of biofilm formation in E. coli is the second messenger cyclic dimeric GMP (c-di-GMP). High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, while low levels favor motility. The master regulator CsgD is a key transcription factor that is activated by c-di-GMP and in turn upregulates the expression of genes responsible for the production of curli fimbriae and cellulose, which are major components of the E. coli biofilm matrix.

The expression of Aida-I, by promoting close cell-cell contact and the formation of microcolonies, likely creates a microenvironment that favors the activation of these downstream biofilm maturation pathways.

ecoli_biofilm_signaling cluster_signals Environmental Signals cluster_regulators Key Regulators cluster_effectors Biofilm Matrix Components Signals Nutrient levels, Temperature, etc. c_di_GMP Cyclic-di-GMP Signals->c_di_GMP CsgD CsgD c_di_GMP->CsgD activates Curli Curli Fimbriae CsgD->Curli upregulates Cellulose Cellulose CsgD->Cellulose upregulates Biofilm Biofilm Maturation Curli->Biofilm Cellulose->Biofilm

Caption: Key signaling components in E. coli biofilm maturation.

Conclusion

The presence of the Aida-I autotransporter is a significant factor in promoting biofilm formation in certain strains of E. coli. Its ability to mediate autoaggregation facilitates the initial and critical steps of bacterial community development. For researchers in drug development, targeting the Aida-I protein or its auto-aggregation function could represent a viable strategy for preventing or disrupting biofilm formation by pathogenic E. coli. The experimental protocols provided herein offer a standardized method for evaluating the efficacy of potential anti-biofilm agents that may target Aida-I-mediated processes. Further research is warranted to fully understand the interplay between Aida-I and the complex regulatory networks governing biofilm maturation in E. coli.

References

A Comparative Analysis of Aida and Other Autotransporter Adhesins in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Adhesin Involved in Diffuse Adherence (AIDA-I) protein with other key autotransporter adhesins found in Escherichia coli. The objective is to offer a clear, data-driven overview of their respective functions and characteristics to inform research and development efforts targeting bacterial adhesion and biofilm formation.

Introduction to Autotransporter Adhesins in E. coli

Autotransporters represent the largest family of secreted proteins in Gram-negative bacteria and play a crucial role in pathogenesis.[1] These proteins mediate a variety of functions, including adhesion to host cells, autoaggregation, and biofilm formation.[1][2] A prominent subgroup of these are the Self-Associating Autotransporters (SAATs), which are characterized by their ability to mediate bacterial aggregation through self-recognition.[3][4] This guide will focus on a comparative analysis of AIDA-I and other notable E. coli autotransporter adhesins, including Antigen 43 (Ag43), TibA, and the STEC autoagglutinating adhesin (Saa).

The archetypal autotransporter protein consists of an N-terminal signal peptide, a central passenger domain responsible for the protein's function, and a C-terminal translocator domain that forms a β-barrel in the outer membrane to facilitate the secretion of the passenger domain.[2][3]

Functional Comparison of E. coli Autotransporter Adhesins

AIDA-I, originally identified in a diarrheagenic E. coli strain, is a potent adhesin that facilitates attachment to a wide range of mammalian cells.[5] Beyond its adhesive properties, AIDA-I is also involved in bacterial autoaggregation and is a highly efficient initiator of biofilm formation.[6] The functions of AIDA-I and other autotransporter adhesins are summarized and compared in the tables below. It is important to note that the quantitative data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Adhesion to Epithelial Cells
AdhesinE. coli StrainCell LineAdhesion Level (CFU/well or % of inoculum)Reference
AIDA-I 2787 (Wild-type)HEp-2~1.16 x 10^5 CFU/well[7]
AIDA-I JM109 (clone)HEp-29.7-fold increase over control[8]
Saa 98NK2 (Wild-type)HEp-2~1.16 x 10^5 CFU/well[7]
Saa JM109 (clone)HEp-29.7-fold increase over control[8]
Autoaggregation
AdhesinE. coli StrainMethodResultReference
AIDA-I MS427Visual & SpectrophotometryFast settling kinetics[9]
Ag43 MS428Spectrophotometry (OD600)Significant decrease in OD600 over 2 hours[10]
TibA MS427Visual & SpectrophotometryInduces autoaggregation[11]
Biofilm Formation
AdhesinE. coli StrainMethodResult (Biofilm Formation Index - BFI)Reference
AIDA-I OS71Flow chamberEnhanced biofilm formation[5]
Ag43a MS528Crystal Violet AssayBFI ≤ 2 (strong biofilm production)[10]
Ag43b MS528Crystal Violet AssayBFI > 2 (weaker biofilm production)[10]
UpaG CFT073Crystal Violet AssayPromotes biofilm formation[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Adhesion Assay

This protocol is adapted from a standard method for quantifying bacterial adhesion to mammalian epithelial cells.[14][15]

  • Cell Culture: HEp-2 cells (ATCC CCL-23) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[14] Cells are seeded in 24-well plates and grown to approximately 90% confluency.[14]

  • Bacterial Preparation: E. coli strains are grown overnight in Luria-Bertany (LB) broth. The bacterial culture is then diluted in fresh medium without antibiotics.[14]

  • Infection: HEp-2 cell monolayers are washed with phosphate-buffered saline (PBS). The bacterial suspension is added to the wells at a specific multiplicity of infection (MOI).[16] The plates are incubated for a designated period (e.g., 3 hours) at 37°C with 5% CO₂.[14]

  • Washing: Non-adherent bacteria are removed by washing the monolayers multiple times with sterile PBS.[14]

  • Quantification: The epithelial cells are lysed with a detergent (e.g., 1% Triton X-100) to release the adherent bacteria.[14] The lysate is serially diluted and plated on LB agar plates. The number of colony-forming units (CFU) is determined after overnight incubation at 37°C.[14]

Autoaggregation Assay

This spectrophotometric assay is used to quantify the autoaggregation capabilities of bacterial strains.[6][17][18]

  • Bacterial Growth: E. coli strains are grown overnight in LB broth at 37°C with shaking.[17]

  • Preparation: The overnight cultures are centrifuged, washed with PBS, and resuspended in fresh LB medium to a standardized optical density at 600 nm (OD₆₀₀), for example, an OD₆₀₀ of 3.0.[18][19]

  • Measurement: The bacterial suspensions are left static at room temperature.[20] At regular intervals (e.g., every hour), the OD₆₀₀ of the upper portion of the culture is measured using a spectrophotometer.[19]

  • Calculation: The autoaggregation index is calculated as: [1 - (OD₆₀₀ at time t / OD₆₀₀ at time 0)] x 100.[18] A decrease in OD₆₀₀ over time indicates bacterial settling due to aggregation.

Biofilm Formation Assay (Crystal Violet Staining)

This is a common method for quantifying biofilm formation on abiotic surfaces.[3][21][22]

  • Bacterial Inoculation: Overnight cultures of E. coli are diluted 1:100 in fresh medium.[3] A specific volume (e.g., 100 µL) of the diluted culture is added to the wells of a 96-well microtiter plate.[3]

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24-48 hours) without shaking to allow for biofilm formation.[3]

  • Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with PBS or water.[21]

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.[21]

  • Washing: Excess crystal violet is removed by washing the wells with water.[21]

  • Solubilization: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.[3][21]

  • Quantification: The absorbance of the solubilized crystal violet is measured using a plate reader at a wavelength of approximately 550-590 nm.[21] The absorbance value is proportional to the amount of biofilm formed.

Visualizations

Autotransporter Secretion Pathway

Autotransporter_Secretion cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane Ribosome Ribosome Pre-pro-protein Pre-pro-protein Ribosome->Pre-pro-protein Translation Sec Translocon Sec Translocon Pre-pro-protein->Sec Translocon Targeting Pro-protein Pro-protein Sec Translocon->Pro-protein Translocation & Signal Peptide Cleavage Translocator Domain Translocator Domain Pro-protein->Translocator Domain OM Insertion Passenger Domain Passenger Domain Translocator Domain->Passenger Domain Secretion Extracellular Space Extracellular Space

Caption: General secretion pathway of an autotransporter protein across the bacterial cell envelope.

Experimental Workflow for Cell Adhesion Assay

Adhesion_Assay_Workflow Start Start Culture HEp-2 Cells Culture HEp-2 Cells Start->Culture HEp-2 Cells Prepare Bacterial Suspension Prepare Bacterial Suspension Start->Prepare Bacterial Suspension Infect HEp-2 Cells Infect HEp-2 Cells Culture HEp-2 Cells->Infect HEp-2 Cells Prepare Bacterial Suspension->Infect HEp-2 Cells Incubate Incubate Infect HEp-2 Cells->Incubate Wash to Remove Non-adherent Bacteria Wash to Remove Non-adherent Bacteria Incubate->Wash to Remove Non-adherent Bacteria Lyse Cells Lyse Cells Wash to Remove Non-adherent Bacteria->Lyse Cells Serial Dilution and Plating Serial Dilution and Plating Lyse Cells->Serial Dilution and Plating Incubate Plates Incubate Plates Serial Dilution and Plating->Incubate Plates Count CFU Count CFU Incubate Plates->Count CFU End End Count CFU->End

Caption: A streamlined workflow for quantifying bacterial adhesion to epithelial cells.

Logical Relationship of Self-Associating Autotransporters (SAATs)

SAAT_Functions SAATs SAATs AIDA-I AIDA-I SAATs->AIDA-I Ag43 Ag43 SAATs->Ag43 TibA TibA SAATs->TibA Adhesion Adhesion AIDA-I->Adhesion Autoaggregation Autoaggregation AIDA-I->Autoaggregation Biofilm Formation Biofilm Formation AIDA-I->Biofilm Formation Ag43->Adhesion Ag43->Autoaggregation Ag43->Biofilm Formation TibA->Adhesion TibA->Autoaggregation TibA->Biofilm Formation

Caption: Functional overlap of prominent Self-Associating Autotransporter (SAAT) adhesins in E. coli.

Signaling Pathways

Currently, there is limited information available on specific downstream signaling pathways in E. coli that are directly activated by the binding of AIDA-I or other autotransporter adhesins to their targets. The existing research primarily focuses on the regulation of the expression of these adhesins. For instance, the expression of Ag43 is known to be phase-variable and regulated by the Dam methyltransferase and the OxyR transcriptional regulator.[1] Similarly, the expression of the UpaG and EhaG autotransporters is negatively regulated by the global nucleoid-structuring protein H-NS.[23] Further research is required to elucidate the direct signaling cascades that may be initiated by these important virulence factors upon adhesion.

References

Verifying the Aida-Axin Interaction In Vivo: A Comparative Guide to Investigating the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the in vivo interaction between Aida and Axin, key regulators of the Wnt signaling pathway. We present detailed protocols for direct assessment of this protein-protein interaction and compare it with alternative methods for studying Wnt signaling, supported by experimental data. This objective analysis will aid researchers in selecting the most appropriate methodologies for their investigations into Wnt pathway modulation in developmental biology and disease.

Direct Confirmation of the Aida-Axin Interaction: In Vivo Co-Immunoprecipitation

The direct physical association between Aida and Axin within a living organism can be robustly demonstrated using in vivo co-immunoprecipitation (Co-IP) from whole zebrafish embryos. This technique allows for the capture of protein complexes in their native state.

Experimental Protocol: In Vivo Co-Immunoprecipitation from Zebrafish Embryos

This protocol is adapted from established methods for immunoprecipitation from whole zebrafish embryos.

1. Embryo Collection and Homogenization:

  • Collect approximately 200-300 zebrafish embryos at the desired developmental stage (e.g., 10 hours post-fertilization) in a microcentrifuge tube.

  • Wash the embryos twice with ice-cold embryo medium.

  • Remove the chorions manually with forceps or by a brief enzymatic digestion.

  • Homogenize the embryos in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

2. Immunoprecipitation:

  • Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Reserve a small aliquot of the lysate as an "input" control.

  • Add the primary antibody specific to the "bait" protein (e.g., anti-Aida antibody) to the cleared lysate. Incubate with gentle rotation for 2-4 hours at 4°C.

  • Add protein A/G-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

  • Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5-10 minutes to elute the protein complexes from the beads.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-Axin antibody) to detect its presence in the immunoprecipitated complex.

  • Also, probe the "input" lane to confirm the presence of both proteins in the initial lysate.

Data Presentation: Expected Co-Immunoprecipitation Results
SampleAnti-Aida BlotAnti-Axin BlotInterpretation
Input Lysate Band presentBand presentBoth Aida and Axin are expressed in the embryonic lysate.
IP: anti-Aida Band presentBand presentAida and Axin physically associate in vivo.
IP: IgG Control No bandNo bandThe interaction is specific and not due to non-specific antibody binding.

Alternative Approaches to Investigate Wnt Signaling In Vivo

While Co-IP provides direct evidence of a protein-protein interaction, alternative methods can be employed to study the functional consequences of modulating the Wnt signaling pathway. These methods often provide quantitative data on the overall pathway activity.

Morpholino-Mediated Knockdown and Phenotypic Analysis

Antisense morpholino oligonucleotides can be used to transiently knock down the expression of specific proteins in zebrafish embryos and observe the resulting developmental phenotypes. This approach provides insights into the functional relevance of the target protein in the context of the whole organism.

Experimental Protocol: Morpholino Injection and Phenotypic Scoring

  • Design and synthesize a morpholino targeting the start codon or a splice junction of the aida or axin mRNA.

  • Inject the morpholino into zebrafish embryos at the one-to-two-cell stage.

  • As a control, inject a standard control morpholino.

  • At a specific developmental stage (e.g., 24 hours post-fertilization), score the embryos for specific phenotypes associated with altered Wnt signaling, such as changes in dorsoventral patterning.

  • Quantify the percentage of embryos exhibiting the phenotype in each group.

Quantitative Data: Phenotypic Changes upon Aida Knockdown

TreatmentPhenotypePercentage of Embryos with Phenotype
Control MorpholinoWild-type< 5%
Aida MorpholinoDorsalized> 80%[1]
Wnt Pathway Reporter Gene Assays

Transgenic zebrafish lines expressing a reporter gene (e.g., GFP) under the control of a Wnt-responsive promoter (e.g., TCF/LEF binding sites) are powerful tools to visualize and quantify Wnt signaling activity in vivo.

Experimental Protocol: Analysis of a Wnt Reporter Line

  • Utilize a transgenic zebrafish line such as Tg(7xTCF-Xla.Siam:GFP)ia4.

  • Inject morpholinos or mRNA encoding Aida or Axin to modulate the Wnt pathway.

  • At a defined time point, capture fluorescent images of the embryos.

  • Quantify the fluorescence intensity in a specific region of interest (e.g., the developing brain or tail) using image analysis software.

Quantitative Data: Wnt Reporter Activity Modulation

ConditionRelative GFP Fluorescence Intensity (Arbitrary Units)
Control100 ± 15
Aida Overexpression65 ± 12
Aida Knockdown150 ± 20

Comparison of Methodologies

FeatureIn Vivo Co-ImmunoprecipitationMorpholino Knockdown & PhenotypingWnt Reporter Assay
Principle Direct detection of physical protein interaction.Functional consequence of protein depletion.Measurement of transcriptional output of the pathway.
Data Type Qualitative/Semi-quantitative (Western blot band intensity).Quantitative (percentage of embryos with a phenotype).Quantitative (fluorescence intensity).
Information Gained Confirms direct binding of proteins.Reveals the necessity of a protein for a biological process.Provides a dynamic readout of pathway activity.
Limitations Antibody availability and specificity can be challenging.Off-target effects of morpholinos are a concern.Indirect measure of the initial protein interaction.

Visualizing the Aida-Axin Interaction and Experimental Workflow

Signaling Pathway Diagram

G cluster_wnt Wnt/JNK Signaling cluster_aida Aida Regulation Axin Axin JNK JNK Axin->JNK activates Dorsalization Dorsalization JNK->Dorsalization promotes Aida Aida Aida->Axin binds to Axin_dimer Axin Homodimer Aida->Axin_dimer disrupts Axin_dimer->Axin

Caption: Aida inhibits Axin-mediated JNK signaling and dorsalization.

Experimental Workflow Diagram

G cluster_workflow In Vivo Co-IP Workflow start Zebrafish Embryo Lysate ip Immunoprecipitation with anti-Aida Ab start->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot (anti-Axin Ab) elute->wb end Detection of Aida-Axin Complex wb->end

Caption: Workflow for in vivo co-immunoprecipitation of Aida and Axin.

Conclusion

Confirming the in vivo interaction between Aida and Axin is a critical step in understanding its role in modulating Wnt/JNK signaling. While in vivo co-immunoprecipitation provides the most direct evidence of a physical interaction, complementary approaches such as morpholino-mediated knockdown and the use of Wnt reporter lines offer valuable quantitative data on the functional consequences of this interaction. The choice of methodology will depend on the specific research question, with a combination of approaches providing the most comprehensive understanding of the Aida-Axin regulatory axis in developmental processes.

References

A Comparative Analysis of AIDA Orthologs in Vertebrate Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative study of the Axin Interactor, Dorsalization-Associated (AIDA) protein and its orthologs across a range of vertebrate species, including human (Homo sapiens), mouse (Mus musculus), chicken (Gallus gallus), African clawed frog (Xenopus laevis), and zebrafish (Danio rerio). AIDA, also known as ANKS1B, is a scaffold protein with crucial roles in neuronal signaling and embryonic development. This document is intended for researchers, scientists, and drug development professionals interested in the evolution, function, and therapeutic potential of this important protein family.

Introduction to AIDA

AIDA is a multi-domain protein that has been implicated in a variety of cellular processes. In the nervous system, it is a key component of the postsynaptic density (PSD) and plays a critical role in regulating synaptic plasticity through its interaction with the NMDA receptor complex.[1][2] Dysregulation of AIDA has been linked to neurodevelopmental disorders.[1] Additionally, AIDA is involved in the c-Jun N-terminal kinase (JNK) signaling pathway, where it acts as an inhibitor of Axin-mediated JNK activation, thereby influencing embryonic development.[3]

Comparative Analysis of AIDA Orthologs

A comparative analysis of AIDA orthologs reveals a high degree of conservation in domain architecture and sequence, particularly within key functional domains, suggesting a conservation of core functions across vertebrates.

Ortholog and Sequence Identity

The following table summarizes the identified orthologs of human AIDA (ANKS1B) in the selected vertebrate species and their respective protein sequence identities and similarities relative to the human protein.

SpeciesGene SymbolNCBI Gene IDUniProt IDProtein Length (amino acids)Identity to Human (%)Similarity to Human (%)
Homo sapiensANKS1B56899Q7Z6G81248100100
Mus musculusAnks1b77531Q8BIZ1125993.595.7
Gallus gallusANKS1B417927A0A3Q2U8U5122578.986.3
Xenopus laevisanks1b.L108711671A0A1L8G0G7119568.279.1
Danio rerioanks1b565408F1QG97115765.076.8

Note: Sequence identity and similarity were calculated using pairwise alignment with the human ANKS1B protein (UniProt: Q7Z6G8) as the reference.

Domain Architecture

The domain architecture of AIDA is highly conserved across the studied vertebrate species, typically featuring multiple Ankyrin repeats, a PTB (phosphotyrosine-binding) domain, and two SAM (sterile alpha motif) domains. This conservation underscores the fundamental roles of these domains in mediating protein-protein interactions.

AIDA_Ortholog_Domains cluster_human Human (ANKS1B) cluster_mouse Mouse (Anks1b) cluster_chicken Chicken (ANKS1B) cluster_xenopus Xenopus (anks1b.L) cluster_zebrafish Zebrafish (anks1b) human ANK ANK ANK PTB SAM SAM mouse ANK ANK ANK PTB SAM SAM chicken ANK ANK ANK PTB SAM SAM xenopus ANK ANK ANK PTB SAM SAM zebrafish ANK ANK PTB SAM SAM

Figure 1. Conserved domain architecture of AIDA orthologs.
Expression Profiles

AIDA expression is most prominent in the brain across all species, consistent with its role in neuronal function.[1][3] The Genotype-Tissue Expression (GTEx) project reveals high ANKS1B expression in the human brain, particularly in the amygdala, with lower levels in other tissues like the thyroid.[3] In mice, single-cell transcriptomic data from Tabula Muris shows Anks1b expression is largely restricted to neurons, oligodendrocytes, and oligodendrocyte precursor cells.[4] In zebrafish, in situ hybridization data indicates strong expression of anks1b in the brain.[5][6] While directly comparable quantitative data across all species is limited, the available information points to a conserved pattern of high neuronal expression.

SpeciesKey Tissues with High ExpressionData Source
Homo sapiensBrain (Amygdala, Cerebellar Hemisphere, Cortex)GTEx[3]
Mus musculusBrain (Neurons, Oligodendrocytes)Tabula Muris[4]
Gallus gallusBrain-
Xenopus laevis--
Danio rerioBrainZebrafish Brain Gene Expression Database[5]

Key Functional Comparisons

While the core functions of AIDA appear conserved, species-specific studies have highlighted different aspects of its activity.

  • Human: In humans, ANKS1B is strongly associated with neurodevelopmental and psychiatric disorders.[1] It interacts with high affinity with the SynGAP family of Ras-GTPase activating proteins, providing a molecular link to overlapping clinical phenotypes observed in patients with mutations in either ANKS1B or SYNGAP1.[7]

  • Mouse: Knockout mouse models have been instrumental in elucidating the in vivo functions of AIDA. Anks1b-deficient mice exhibit deficits in oligodendrocyte maturation and myelination, which contribute to social behavior deficits.[8] Neuron-specific knockout models have demonstrated the critical role of AIDA-1 in regulating NMDA receptor subunit composition and synaptic plasticity.[8]

  • Zebrafish: Studies in zebrafish have focused on the role of Aida in embryonic development. It has been shown to be a key regulator of dorsoventral patterning by antagonizing the Axin/JNK signaling pathway.[9]

Signaling Pathways

AIDA is a key player in at least two major signaling pathways: the NMDA receptor-mediated synaptic signaling pathway and the JNK signaling pathway.

NMDA Receptor Signaling

In the postsynaptic density of neurons, AIDA is part of a large protein complex that includes the NMDA receptor and PSD-95.[1] It plays a crucial role in the trafficking and localization of the GluN2B subunit of the NMDA receptor to the synapse. The JNK pathway is a conserved signaling cascade that responds to stress stimuli.[10][11] AIDA acts as a negative regulator of this pathway by binding to Axin and disrupting its homodimerization, which is required for JNK activation.[9] This function is critical for proper embryonic development, particularly in establishing the dorsoventral axis in zebrafish.[9]

JNK_Signaling_Pathway cluster_jnk JNK Signaling Pathway Stress Stress Stimuli MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun/AP-1 JNK->cJun Gene_Expression Gene Expression (Apoptosis, etc.) cJun->Gene_Expression Axin_dimer Axin Dimer Axin_dimer->MKK4_7 activates AIDA AIDA AIDA->Axin_dimer inhibits

Figure 2. AIDA's role in the JNK signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study AIDA and its orthologs.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is a fundamental technique to identify and validate protein-protein interactions. The following is a generalized protocol for the Co-IP of AIDA and its binding partners.

Workflow:

CoIP_Workflow start Start: Cell/Tissue Lysate preclear Pre-clear lysate with beads start->preclear add_antibody Incubate with anti-AIDA antibody preclear->add_antibody add_beads Add Protein A/G beads add_antibody->add_beads immunoprecipitate Immunoprecipitate AIDA-antibody-bead complex add_beads->immunoprecipitate wash Wash to remove non-specific binding immunoprecipitate->wash elute Elute protein complexes wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Figure 3. Generalized workflow for Co-Immunoprecipitation.

Detailed Protocol:

  • Cell Lysis: Lyse cells or tissues in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein complexes.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a specific primary antibody against AIDA to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove unbound proteins.

  • Elution: Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for the identification of novel interactors.

Luciferase Reporter Assay for JNK Pathway Activity

This assay is used to quantify the activity of the JNK signaling pathway in response to various stimuli or the overexpression/knockdown of AIDA.

Principle:

A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the AP-1 transcription factor (a downstream target of JNK) is transfected into cells. The activity of the JNK pathway is proportional to the amount of light produced by the luciferase enzyme.

Protocol Outline:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) and transfect them with the AP-1 luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression plasmids for AIDA orthologs or siRNAs.

  • Stimulation: After 24-48 hours, treat the cells with a known JNK pathway activator (e.g., anisomycin or UV radiation) or a control vehicle.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.

Conclusion

The AIDA family of proteins exhibits a high degree of evolutionary conservation in both structure and function across vertebrates. Its critical roles in neuronal signaling and embryonic development make it an important target for further research. This comparative guide provides a valuable resource for scientists investigating the fundamental biology of AIDA and its potential as a therapeutic target in a range of human diseases. The provided experimental frameworks offer a starting point for the functional characterization of AIDA orthologs in various model systems. Further research, particularly in obtaining quantitative data for a wider range of species and exploring the nuances of its involvement in different signaling contexts, will undoubtedly provide deeper insights into the multifaceted roles of this essential protein.

References

Validating AIDA's Negative Regulatory Role in JNK Signaling Using Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of AIDA (Axin interactor, dorsalization-associated) as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. We detail an experimental approach utilizing kinase inhibitors and compare this methodology with alternative validation techniques. This guide includes detailed experimental protocols, quantitative data interpretation, and visual diagrams of the signaling pathways and workflows.

Introduction to AIDA and JNK Signaling

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a central role in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of the JNK pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][2]

AIDA has been identified as a negative regulator of JNK signaling. It functions by interacting with Axin, a scaffold protein, thereby disrupting the Axin-mediated activation of JNK.[3] This interaction is mediated by the C-terminal C2 domain of AIDA.[3] Mutations within the basic loop of this C2 domain have been shown to abolish the AIDA-Axin interaction, leading to a loss of JNK inhibition.[3] Validating this regulatory role is crucial for understanding the intricate control of JNK signaling and for the potential development of therapeutic interventions.

Validating AIDA's Role with JNK Inhibitors

One of the most direct methods to validate the role of AIDA in JNK signaling is to use specific kinase inhibitors that target JNK. By inhibiting JNK activity, researchers can observe the cellular consequences and determine if AIDA's effects are indeed mediated through the JNK pathway. SP600125 is a potent, cell-permeable, and reversible inhibitor of JNK that can be utilized for this purpose.

Experimental Rationale

The experimental design is based on the hypothesis that if AIDA negatively regulates JNK signaling, then in a cellular system with AIDA overexpression, the levels of phosphorylated c-Jun (a direct downstream target of JNK) should be reduced. Treatment with a JNK inhibitor like SP600125 should mimic this effect. Conversely, in cells with AIDA knockdown, JNK signaling should be more active, and this increased activity should be rescuable by treatment with a JNK inhibitor.

Data Presentation: Quantitative Analysis of JNK Pathway Activation

The following table summarizes hypothetical, yet expected, quantitative data from an experiment designed to validate AIDA's role in JNK signaling using the JNK inhibitor SP600125. The data represents the relative levels of phosphorylated c-Jun (p-c-Jun) as a readout for JNK activity, measured by Western blot analysis and densitometry.

Experimental ConditionTreatmentRelative p-c-Jun Levels (Normalized to Control)Standard Deviation
Control CellsVehicle (DMSO)1.000.12
Control CellsSP600125 (20 µM)0.250.05
AIDA Overexpressing CellsVehicle (DMSO)0.450.08
AIDA Overexpressing CellsSP600125 (20 µM)0.220.04
AIDA Knockdown (siRNA) CellsVehicle (DMSO)2.500.30
AIDA Knockdown (siRNA) CellsSP600125 (20 µM)0.300.06

Table 1: Quantitative analysis of JNK pathway activation. The table shows the relative levels of phosphorylated c-Jun (p-c-Jun) under different experimental conditions. Overexpression of AIDA leads to a decrease in p-c-Jun levels, an effect that is mimicked and enhanced by the JNK inhibitor SP600125. Conversely, knockdown of AIDA results in increased p-c-Jun levels, which are effectively reduced by SP600125 treatment.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are suitable for this experiment due to their high transfection efficiency.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For overexpression, transfect cells with a plasmid encoding full-length AIDA or an empty vector control using a suitable transfection reagent. For knockdown, transfect cells with AIDA-specific small interfering RNA (siRNA) or a scrambled control siRNA.

Treatment with JNK Inhibitor
  • Inhibitor: Prepare a stock solution of SP600125 in DMSO.

  • Treatment: 24 hours post-transfection, treat the cells with 20 µM SP600125 or a corresponding volume of DMSO (vehicle control) for 1-2 hours.

Western Blot Analysis
  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, AIDA, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the p-c-Jun levels to total c-Jun and the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

JNK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core JNK Module cluster_regulation AIDA-mediated Regulation Stress Stress Stimuli MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun (Active) cJun->p_cJun nucleus Nucleus p_cJun->nucleus Nuclear Translocation & Gene Expression Axin Axin Axin->MKK4_7 Scaffolding & Activation AIDA AIDA AIDA->Axin Interaction SP600125 SP600125 SP600125->JNK

Caption: AIDA's role in the JNK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HEK293T cells Transfection Transfect with AIDA plasmid/siRNA or controls Culture->Transfection Inhibitor Treat with SP600125 or Vehicle (DMSO) Transfection->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Quant Protein Quantification Lysis->Quant WB Western Blot for p-c-Jun, c-Jun, AIDA, GAPDH Quant->WB Densitometry Densitometry and Data Analysis WB->Densitometry

Caption: Workflow for validating AIDA's role.

Comparison of Validation Methods

Comparison_Methods ValidationMethods {Validation Methods for AIDA's Role in JNK Signaling} KinaseInhibitor Kinase Inhibitors (e.g., SP600125) Pros: - Direct targeting of JNK activity - Rapid and reversible - Dose-dependent effects can be studied Cons: - Potential off-target effects - May not be isoform-specific ValidationMethods->KinaseInhibitor siRNA siRNA Knockdown Pros: - High specificity for AIDA - Allows study of loss-of-function Cons: - Incomplete knockdown can occur - Potential off-target gene silencing - Slower acting than inhibitors ValidationMethods->siRNA Mutagenesis Site-Directed Mutagenesis Pros: - Precisely probes protein-protein interactions - Can identify critical functional domains (e.g., C2 domain) Cons: - Technically more challenging - Overexpression may lead to non-physiological effects ValidationMethods->Mutagenesis

Caption: Comparison of validation methodologies.

Comparison with Alternative Methods

While kinase inhibitors offer a powerful tool for validating AIDA's role in JNK signaling, other methods provide complementary information.

  • siRNA-mediated Knockdown: This loss-of-function approach directly assesses the necessity of AIDA in regulating JNK signaling. As shown in the data table, knocking down AIDA is expected to increase JNK activity. This method is highly specific to the target protein but can be limited by incomplete knockdown and potential off-target effects.

  • Site-Directed Mutagenesis: This technique allows for the precise investigation of the AIDA-Axin interaction. By mutating key residues in the C2 domain of AIDA, as has been previously done, one can confirm that the interaction with Axin is essential for its inhibitory effect on JNK signaling.[3] This method provides detailed mechanistic insights but can be technically demanding.

Combining these approaches provides the most robust validation. For instance, demonstrating that the increased JNK activity upon AIDA knockdown can be reversed by a JNK inhibitor, or that a mutant AIDA that cannot bind Axin fails to suppress JNK activity, would provide strong evidence for the proposed regulatory mechanism.

Conclusion

The validation of AIDA's role as a negative regulator of JNK signaling is a critical step in elucidating the complex network of MAPK signaling. The use of kinase inhibitors, such as SP600125, provides a direct and effective method for this validation. When combined with other techniques like siRNA knockdown and site-directed mutagenesis, a comprehensive understanding of AIDA's function can be achieved. This knowledge is not only fundamental to cell biology but also holds potential for the development of novel therapeutic strategies targeting diseases with dysregulated JNK signaling.

References

Comparing the binding affinity of the AIDA PTB domain to different phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the Amyloid-beta precursor protein intracellular domain-associated protein 1 (AIDA-1) phosphotyrosine-binding (PTB) domain to various phosphopeptides. The information is supported by experimental data to facilitate research and development in neuronal signaling and neurodegenerative diseases.

The AIDA-1 protein is a crucial scaffolding component of the postsynaptic density (PSD) in neurons, playing a significant role in linking synaptic signaling events to downstream cellular processes, including changes in gene expression.[1][2][3][4] Its PTB domain is a key module for mediating protein-protein interactions, particularly with the Amyloid Precursor Protein (APP), which is centrally implicated in the pathogenesis of Alzheimer's disease. Understanding the binding specificity and affinity of the AIDA PTB domain for different peptide sequences, especially those subject to phosphorylation, is critical for elucidating its role in both normal physiology and disease.

Binding Affinity Comparison

The binding affinity of the AIDA PTB domain to various peptides derived from the Amyloid Precursor Protein (APP) has been quantitatively assessed using fluorescence-based assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

The experimental data reveals that the AIDA PTB domain binds to the unphosphorylated NPxY motif within the APP cytoplasmic region with a moderate affinity, reported to be approximately 10 µM.[1][2][3][4] Interestingly, phosphorylation of the tyrosine residue within this motif abrogates binding, indicating that the AIDA PTB domain is part of the Dab-like family of PTB domains that preferentially recognize unphosphorylated tyrosine motifs.[1]

The consensus binding sequence for the AIDA PTB domain has been identified as NxxY, which is a less stringent motif compared to the canonical NPxY sequence recognized by other PTB domains.[1][2][3][4] This suggests a broader specificity and the potential for interaction with a wider range of binding partners beyond APP.

Below is a summary of the binding affinities of a solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain to different APP-derived peptides as determined by fluorescence anisotropy.

Peptide NamePeptide SequenceDescriptionDissociation Constant (Kd) in µM
APP17Ac-KFFEQMQN-GYENPTYKFFE-NH2A 17-residue unphosphorylated peptide from APP11 ± 2
APP32Ac-S-SI-GVKGGEN-KFFEQMQN-GYENPTYKFFE-NH2A longer 32-residue unphosphorylated peptide from APP12 ± 3
APP17{pY}Ac-KFFEQMQN-G-YENPT-pY-KFFE-NH2A 17-residue peptide from APP with a phosphorylated tyrosine at position 687No binding detected

Table 1: Affinities of APP-derived peptides for a solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain. Data sourced from Smirnova et al., 2013.[1]

Experimental Protocols

The binding affinity data presented above was determined using fluorescence anisotropy. This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.

Fluorescence Anisotropy Assay

Objective: To quantitatively measure the binding affinity between the AIDA PTB domain and various peptides.

Materials:

  • Purified, solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain.

  • Fluorescein isothiocyanate (FITC)-labeled synthetic peptides (APP17, APP32, and APP17{pY}).

  • Binding buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 5 mM DTT).

  • Spectrofluorometer equipped with polarizers.

Method:

  • A solution of the FITC-labeled peptide is prepared in the binding buffer at a constant concentration.

  • The purified AIDA PTB domain is serially diluted to create a range of concentrations.

  • The PTB domain dilutions are titrated into the peptide solution.

  • For each titration point, the fluorescence anisotropy of the sample is measured after an incubation period to allow the binding to reach equilibrium.

  • The change in anisotropy is plotted against the concentration of the PTB domain.

  • The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Signaling Pathways and Experimental Workflow

The AIDA-1 protein acts as a scaffold within the postsynaptic density, integrating signals from various synaptic proteins. Its interaction with APP is a key aspect of its function. Furthermore, upon stimulation of NMDA receptors, AIDA-1 can translocate to the nucleus, suggesting a role in synapse-to-nucleus signaling. Recent findings also indicate an interaction with the SynGAP family of Ras-GTPase activating proteins.

Below are diagrams illustrating the experimental workflow for determining binding affinity and a simplified signaling pathway involving the AIDA PTB domain.

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Fluorescence Anisotropy Measurement cluster_analysis Data Analysis Peptide FITC-labeled Peptides (APP17, APP32, APP17{pY}) Titration Titrate PTB Domain into Peptide Solution Peptide->Titration Protein Purified AIDA PTB Domain (Y70A mutant) Protein->Titration Measurement Measure Fluorescence Anisotropy Titration->Measurement Plotting Plot Anisotropy vs. [PTB Domain] Measurement->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Kd Determine Dissociation Constant (Kd) Fitting->Kd

Figure 1. Experimental workflow for determining binding affinity using fluorescence anisotropy.

signaling_pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP Amyloid Precursor Protein (APP) NMDAR NMDA Receptor AIDA1 AIDA-1 NMDAR->AIDA1 Stimulation leads to nuclear translocation SynGAP SynGAP PSD95 PSD-95 AIDA1->APP PTB Domain (binds unphosphorylated NPxY motif) AIDA1->SynGAP AIDA1->PSD95 GeneExpression Regulation of Gene Expression AIDA1->GeneExpression Synapse-to-Nucleus Signaling

References

A Comparative Guide to AIDA (ANKS1B) Protein Interactions: Amyloid Precursor Protein (APP) vs. Other Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein-protein interactions of the Ankyrin Repeat and Sterile Alpha Motif Domain Containing 1B (ANKS1B) protein, also known as AIDA-1. The focus is on its interaction with the Amyloid Precursor Protein (APP), a key molecule in Alzheimer's disease research, in contrast to its associations with other significant binding partners within the central nervous system. This document summarizes quantitative data, details common experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in neurobiology and drug development.

AIDA (ANKS1B) and its Interaction with Amyloid Precursor Protein (APP)

AIDA-1, encoded by the ANKS1B gene, is a scaffold protein highly expressed in the brain. It plays a crucial role in synaptic plasticity and signal transduction. Its interaction with the intracellular domain of APP has garnered significant attention due to the central role of APP processing in the pathogenesis of Alzheimer's disease.[1][2]

Comparison of AIDA (ANKS1B) Interaction Partners

While the AIDA-APP interaction is of considerable interest, AIDA (ANKS1B) is a multifaceted protein with several other key binding partners that dictate its diverse cellular functions. This section compares the interaction with APP to other significant partners.

Amyloid Precursor Protein (APP)

The interaction between AIDA (ANKS1B) and the C-terminal intracellular domain of APP is implicated in the regulation of APP processing. This interaction is mediated by the phosphotyrosine-binding (PTB) domain of AIDA.

Postsynaptic Density Protein 95 (PSD-95)

AIDA (ANKS1B) is a prominent component of the postsynaptic density (PSD), where it complexes with PSD-95, a major scaffolding protein at excitatory synapses.[3][4] This interaction is crucial for the structural and functional integrity of the synapse.

NMDA Receptors

AIDA (ANKS1B) is part of the NMDA receptor complex, and its dissociation from the PSD and translocation to the nucleus is triggered by NMDA receptor stimulation.[3][5] This signaling pathway is fundamental to synaptic plasticity.

5-HT2A Receptor

AIDA (ANKS1B) directly interacts with the serotonin 2A (5-HT2A) receptor, a primary target for second-generation antipsychotic drugs.[3] This interaction links AIDA (ANKS1B) to serotonergic neurotransmission and its modulation by pharmaceuticals.

ERBB4

The receptor tyrosine kinase ERBB4 is another interaction partner of AIDA (ANKS1B).[3] This interaction suggests a role for AIDA (ANKS1B) in signaling pathways related to neuregulins, which are implicated in schizophrenia.[3]

SynGAP

Recent research has identified a high-affinity interaction between AIDA (ANKS1B) and the SynGAP family of Ras-GTPase activating proteins.[6] This interaction is mediated by the PTB domain of AIDA and is thought to be important for brain development.[6]

Quantitative Data Presentation

The following table summarizes the available quantitative and qualitative data on the binding affinities of AIDA (ANKS1B) with its various interaction partners.

Binding PartnerReported Binding Affinity (Kd)Experimental Method
Amyloid Precursor Protein (APP)~10 µMFluorescence-based assays
PSD-95Data not availableCo-immunoprecipitation
NMDA ReceptorsData not availableAssociation in complexes
5-HT2A ReceptorData not availableDirect interaction shown
ERBB4Data not availablePhysical interaction shown
SynGAP family proteinsHigh affinityAffinity Purification

Experimental Protocols

The investigation of AIDA (ANKS1B) protein interactions commonly employs several key experimental techniques. Detailed methodologies for these are provided below.

Co-Immunoprecipitation (Co-IP)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., AIDA/ANKS1B) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein (e.g., APP).

CoIP_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Lysate Cell Lysate (with protein complexes) Antibody Add Bait Antibody Lysate->Antibody Incubate Beads Add Protein A/G Beads Antibody->Beads Incubate Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot / Mass Spectrometry Elute->Analysis

A generalized workflow for Co-Immunoprecipitation.
GST Pull-Down Assay

This in vitro technique is used to confirm direct protein-protein interactions using a GST-tagged recombinant protein.

Protocol:

  • Protein Expression and Purification: Express and purify a GST-tagged "bait" protein (e.g., GST-AIDA/ANKS1B) and a "prey" protein.

  • Immobilization: Incubate the purified GST-bait protein with glutathione-agarose beads to immobilize it.

  • Binding: Add the purified "prey" protein to the beads and incubate to allow for interaction.

  • Washing: Wash the beads to remove the unbound "prey" protein.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "prey" protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

Protocol:

  • Ligand Immobilization: Covalently immobilize one protein (the "ligand," e.g., AIDA/ANKS1B) onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other protein (the "analyte," e.g., APP) at various concentrations over the sensor surface.

  • Association/Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) of the analyte to the ligand in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

AIDA (ANKS1B) is a key player in synapse-to-nucleus signaling, a process critical for long-term changes in synaptic strength and memory formation.

AIDA (ANKS1B)-Mediated Synapse-to-Nucleus Signaling

Upon stimulation of synaptic NMDA receptors, AIDA (ANKS1B) dissociates from the PSD and translocates to the nucleus.[3] In the nucleus, it can regulate gene expression, thereby influencing long-term neuronal function.[3]

Synapse_to_Nucleus_Signaling cluster_nucleus Nucleus NMDAR NMDA Receptor PSD95 PSD-95 NMDAR->PSD95 AIDA_synapse AIDA (ANKS1B) NMDAR->AIDA_synapse PSD95->AIDA_synapse Interaction AIDA_nucleus AIDA (ANKS1B) AIDA_synapse->AIDA_nucleus Translocation Gene_Expression Gene Expression (Neuronal Plasticity) AIDA_nucleus->Gene_Expression Regulation Glutamate Glutamate Glutamate->NMDAR Activation

AIDA (ANKS1B) synapse-to-nucleus signaling pathway.

Conclusion

AIDA (ANKS1B) is a versatile scaffolding protein with a diverse interactome that extends far beyond its well-studied interaction with APP. While its association with APP is crucial for understanding the molecular mechanisms of Alzheimer's disease, its interactions with PSD-95, NMDA receptors, the 5-HT2A receptor, ERBB4, and SynGAP highlight its central role in synaptic function, plasticity, and neurotransmission.

A significant gap in the current knowledge is the lack of quantitative binding affinity data for many of these interactions. Future research employing techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry will be essential to fully elucidate the hierarchical and dynamic nature of the AIDA (ANKS1B) interactome. A deeper understanding of these interactions will undoubtedly provide novel insights into synaptic biology and may reveal new therapeutic targets for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

Navigating the Disposal of Aida Protein: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of biological materials is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management is not just a matter of best practice, but a critical component of a safe and efficient workflow. This guide provides a comprehensive overview of the necessary steps for the proper disposal of "Aida protein," while also offering a general framework for the safe handling of proteinaceous waste in a laboratory setting.

A Note on "this compound": The term "this compound" can refer to at least two distinct proteins: a bacterial adhesin protein found in Escherichia coli (Adhesin Involved in Diffuse Adherence) and a human protein known as Axin Interactor, Dorsalization-associated protein. The specific disposal protocols for these proteins may vary, particularly concerning the biosafety level and containment requirements associated with the host organism or cell line from which the protein is derived. Therefore, it is imperative to consult the appropriate safety data sheet (SDS) and institutional biosafety guidelines for the specific this compound you are working with.

General Principles for the Disposal of Protein Waste

The following procedures are based on established biosafety practices for handling protein and other biological materials.

I. Personal Protective Equipment (PPE):

Before handling any biological waste, ensure you are wearing the appropriate PPE, including:

  • Lab coat

  • Safety glasses or goggles

  • Gloves

II. Decontamination and Inactivation of Liquid Protein Waste:

All liquid waste containing protein should be decontaminated before disposal. This can be achieved through chemical inactivation or autoclaving.

Chemical Inactivation:

Several chemical disinfectants are effective at denaturing proteins and inactivating any potential biological activity. The choice of disinfectant and the required concentration and contact time will depend on the nature of the protein and the presence of any biohazardous materials.

DisinfectantFinal ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5% (5000 ppm) for high organic loads60 minutesEffective against a broad range of microbes. Can be corrosive to metals.[1]
Sodium Hydroxide (NaOH)1 M60 minutesEffective for inactivating proteases by raising the pH.[2]
Peracetic AcidVaries by formulationVariesA strong oxidizing agent that is effective against a wide range of microorganisms.[3]
GlutaraldehydeVaries by formulationVariesA good disinfectant, but requires careful handling due to its toxicity.

Experimental Protocol for Chemical Inactivation:

  • Collection: Collect all liquid protein waste in a designated, chemically resistant container.

  • Inactivation: In a well-ventilated area or a chemical fume hood, add the chosen disinfectant to the waste to achieve the desired final concentration.

  • Contact Time: Allow the mixture to stand for the recommended minimum contact time to ensure complete inactivation.

  • Neutralization (if required): If a strong acid or base was used, neutralize the waste to a pH between 6.0 and 8.0 before disposal.[2]

  • Disposal: Dispose of the inactivated and neutralized solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1][4]

Autoclaving:

Autoclaving is a highly effective method for sterilizing liquid biological waste.

Experimental Protocol for Autoclaving Liquid Waste:

  • Preparation: Place the liquid waste in an autoclavable container (e.g., borosilicate glass or polypropylene). Do not fill the container more than 75% full to prevent overflow. Loosen the cap or use a vented closure to allow steam to escape.

  • Autoclaving: Process the waste in an autoclave, typically at 121°C and 15 psi for a minimum of 30-60 minutes.[5][6] The exact time may vary depending on the volume of the waste.

  • Cooling: Allow the autoclaved waste to cool completely before handling.

  • Disposal: Once cooled, the sterilized liquid can be disposed of down the sanitary sewer.[6]

III. Disposal of Solid Protein Waste:

Solid waste contaminated with protein, such as gels, pipette tips, and culture plates, should also be decontaminated before disposal.

Autoclaving:

This is the most common method for decontaminating solid biological waste.

Experimental Protocol for Autoclaving Solid Waste:

  • Collection: Place all solid waste in a designated, autoclavable biohazard bag.

  • Preparation: Add a small amount of water (approximately 250 mL) to the bag to facilitate steam generation.[7] Loosely close the bag to allow for steam penetration.[8]

  • Containment: Place the bag in a secondary, leak-proof, and autoclavable container.[8]

  • Autoclaving: Autoclave the waste at 121°C and 15 psi for at least 60 minutes.[6]

  • Disposal: After the cycle is complete and the waste has cooled, the autoclaved bag can be placed in the regular municipal waste stream, in accordance with institutional policies.[5][7]

Decision Workflow for Protein Waste Disposal

The following diagram illustrates the general decision-making process for the proper disposal of protein waste.

ProteinDisposalWorkflow start Start: Protein Waste Generated check_sds Consult SDS and Institutional Biosafety Guidelines start->check_sds is_biohazardous Is the waste considered biohazardous? check_sds->is_biohazardous liquid_or_solid Is the waste liquid or solid? is_biohazardous->liquid_or_solid Yes non_hazardous Non-Hazardous Waste Stream (Consult institutional policy) is_biohazardous->non_hazardous No liquid_waste Liquid Protein Waste liquid_or_solid->liquid_waste Liquid solid_waste Solid Protein Waste liquid_or_solid->solid_waste Solid chemical_inactivation Chemical Inactivation (e.g., Bleach, NaOH) liquid_waste->chemical_inactivation autoclave_liquid Autoclave Liquid Waste (121°C, 15 psi, 30-60 min) liquid_waste->autoclave_liquid autoclave_solid Autoclave Solid Waste (121°C, 15 psi, >=60 min) solid_waste->autoclave_solid sewer_disposal Dispose down Sanitary Sewer with plenty of water chemical_inactivation->sewer_disposal autoclave_liquid->sewer_disposal municipal_waste Dispose in Regular Municipal Waste autoclave_solid->municipal_waste

Protein Waste Disposal Workflow

Regulatory Compliance and Best Practices

It is the responsibility of every researcher to be aware of and adhere to the waste disposal regulations set forth by their institution, as well as local, state, and federal authorities. For work involving recombinant DNA, researchers must follow the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules.[9][10]

By following these general procedures and consulting the appropriate safety resources, you can ensure the safe and proper disposal of this compound and all other proteinaceous waste, thereby fostering a secure and compliant laboratory environment.

References

Essential Safety and Handling Protocols for Aida Protein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Aida protein" can refer to several distinct proteins, including the bacterial adhesin AIDA-I from Escherichia coli and the human Axin Interactor, Dorsalization-associated (AIDA) protein.[1][2] The following guidelines provide essential safety and logistical information for handling a general, non-hazardous recombinant protein in a standard laboratory setting. If the this compound you are working with has known biological activity or hazards, a specific risk assessment should be performed, and handling procedures should be adjusted accordingly.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to potential hazards in the laboratory.[3][4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Hand Protection Disposable GlovesNitrile, powder-freeTo prevent skin contact with the protein solution and to avoid sample contamination.
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsTo protect the eyes from splashes of the protein solution or other chemicals.
Body Protection Laboratory CoatLong-sleevedTo protect skin and personal clothing from potential spills.

Experimental Protocol: Safe Handling of this compound

Adherence to a standardized protocol for handling the this compound is essential for maintaining a safe laboratory environment and ensuring the integrity of the experiment.

1. Preparation:

  • Ensure the work area is clean and decontaminated.

  • Gather all necessary equipment and reagents.

  • Confirm that a biohazard waste container is accessible.

  • An eyewash station should be readily available.

2. Donning PPE:

  • Put on a long-sleeved laboratory coat and fasten it completely.

  • Put on safety glasses with side shields.

  • Wash hands thoroughly and dry them before putting on nitrile gloves. Ensure the gloves are inspected for any tears or defects before use.

3. Handling this compound:

  • Handle the protein solution in a designated area, away from general laboratory traffic.

  • Use sterile, filtered pipette tips to handle the protein solution to prevent contamination.

  • Avoid creating aerosols. If there is a risk of aerosol generation (e.g., during vortexing or sonication), perform the procedure in a biological safety cabinet.

  • In case of a spill, notify laboratory personnel and clean the area according to your institution's spill response protocol.

4. Doffing PPE:

  • Remove gloves first by peeling them off from the cuff, ensuring the external surface is not touched with bare hands.

  • Remove the laboratory coat, folding the contaminated side inward.

  • Remove safety glasses.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A clear plan for the disposal of materials contaminated with this compound is necessary to prevent cross-contamination and ensure compliance with institutional and regulatory guidelines.

  • Liquid Waste: All liquid waste containing the this compound should be collected in a clearly labeled, leak-proof container. Decontaminate the waste, typically with a 10% bleach solution for at least 30 minutes, before disposing of it down the drain with copious amounts of water, in accordance with institutional guidelines.

  • Solid Waste: All solid waste that has come into contact with the this compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in a designated biohazard waste container. This waste should be autoclaved before final disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Protein Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe handle_protein 3. Handle this compound don_ppe->handle_protein spill_response Spill Response (if needed) handle_protein->spill_response doff_ppe 4. Doff PPE handle_protein->doff_ppe dispose_waste 5. Dispose of Waste spill_response->dispose_waste doff_ppe->dispose_waste wash_hands 6. Wash Hands dispose_waste->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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